Lactobacillic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKRDVKGCQRKBI-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19625-10-6 | |
| Record name | Lactobacillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACTOBACILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Lactobacillic Acid: A Technical Guide
A comprehensive overview of the historical milestones, isolation methodologies, and structural elucidation of a unique bacterial fatty acid.
For Immediate Release
PITTSBURGH, PA – This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of lactobacillic acid, a unique cyclopropane-containing fatty acid first identified in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals interested in the history of microbial lipid biochemistry and the methodologies for isolating and identifying novel fatty acids.
Executive Summary
This compound, systematically known as cis-11,12-methyleneoctadecanoic acid, is a C19 fatty acid distinguished by the presence of a cyclopropane (B1198618) ring within its acyl chain. Its discovery in the 1950s was a significant advancement in the understanding of bacterial lipid metabolism. Initially isolated from Lactobacillus species, it was later found to be identical to a previously discovered but misidentified compound, "phytomonic acid." This guide details the chronological history of its discovery, provides comprehensive experimental protocols for its isolation and analysis, presents its key physicochemical properties, and illustrates its biosynthetic pathway.
Historical Timeline of Discovery and Elucidation
The journey to understanding this compound involved several key discoveries over a number of years.
-
1938: Researchers first isolated an unusual fatty acid from the bacterium Agrobacterium tumefaciens (at the time referred to as Phytomonas tumefaciens). They named this compound "phytomonic acid".[1]
-
1950s: A research group at the University of Pittsburgh, while investigating the nutritional requirements of Lactobacillus species, discovered a novel fatty acid. They found that this lipid component was essential for the growth of Lactobacillus arabinosus (now classified as Lactobacillus plantarum) in the absence of the vitamin biotin.[1]
-
1950: Klaus Hofmann and R.A. Lucas formally reported the isolation of this new fatty acid from Lactobacillus arabinosus and proposed the name "this compound".[1] They determined its molecular formula to be C₁₉H₃₆O₂.[1]
-
1955: K. Hofmann and F. Tausig demonstrated that "phytomonic acid," isolated from A. tumefaciens, was in fact identical to this compound.[1] The earlier work on phytomonic acid had been hampered by sample contamination.[1]
-
1954-1958: Through a series of chemical degradation studies, Hofmann and his colleagues elucidated the structure of this compound, identifying it as a methyleneoctadecanoic acid and hypothesizing a cis configuration for the cyclopropane ring.[1]
-
1961: The fundamental principles of the biosynthesis of this compound were established.[1]
-
2005: A Canadian research group confirmed the cis stereochemistry of the cyclopropane ring.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Molar Mass | 296.49 g/mol | [2] |
| Melting Point | 27.8–28.8 °C | [1] |
| Systematic Name | cis-11,12-Methyleneoctadecanoic acid | [2] |
| Alternative Names | (11R,12S)-Methyleneoctadecanoic acid, Phytomonic acid | [1] |
| Solubility | Soluble in acetone (B3395972), chloroform, diethyl ether, and petroleum ether. | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and characterization of this compound from bacterial cultures.
Isolation and Purification of this compound from Lactobacillus plantarum
This protocol is based on the classical methods developed by Hofmann and colleagues, with modern adaptations.
4.1.1 Bacterial Cultivation and Cell Harvesting
-
Inoculum Preparation: Prepare a starter culture of Lactobacillus plantarum in MRS (de Man, Rogosa and Sharpe) broth and incubate at 37°C for 24 hours under anaerobic or microaerophilic conditions.
-
Large-Scale Culture: Inoculate a larger volume of MRS broth with the starter culture and incubate at 37°C until the late exponential or early stationary phase of growth is reached.[2]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet twice with sterile distilled water to remove residual media components.
4.1.2 Lipid Extraction
-
Initial Extraction ("Free Lipids"): The cell pellet is suspended in acetone and refluxed for 3 hours. The acetone extract is then filtered. This process is repeated with diethyl ether to extract the "free" lipids.[1]
-
Hydrolysis ("Bound Lipids"): The remaining cell mass is subjected to acid hydrolysis (e.g., with 2M HCl) to cleave ester-bound fatty acids from phospholipids (B1166683) and other complex lipids.[1]
-
Extraction of Hydrolyzed Lipids: The acidified cell suspension is then extracted with diethyl ether or hexane (B92381) to recover the now "free" fatty acids. The organic phases from all extraction steps are combined.
4.1.3 Purification by Urea (B33335) Crystallization
Urea crystallization is an effective method for separating saturated and cyclopropane fatty acids from unsaturated fatty acids.
-
Preparation of Urea Solution: Prepare a saturated solution of urea in hot methanol (B129727) (60-70°C).
-
Formation of Adducts: Add the crude fatty acid extract to the hot urea-methanol solution. The ratio of urea to fatty acids should be approximately 3:1 (w/w). Stir until the mixture is homogenous.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then chill to 4-10°C for 12-24 hours. Saturated and cyclopropane fatty acids, including this compound, will form crystalline inclusion complexes (adducts) with urea, while unsaturated fatty acids remain in the filtrate.
-
Isolation of Adducts: Separate the urea-fatty acid adducts from the liquid phase by filtration.
-
Release of Fatty Acids: Decompose the adducts by adding hot water (approximately 75°C) to the crystals. This will dissolve the urea, releasing the fatty acids.
-
Final Extraction: Extract the released fatty acids from the aqueous solution using petroleum ether or hexane. Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified fatty acid mixture enriched in this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, fatty acids must first be derivatized to their more volatile methyl esters (FAMEs).
4.2.1 Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Acid-Catalyzed Methylation:
-
To the dried lipid extract (approximately 1-20 mg), add 2 mL of 1.25 M HCl in anhydrous methanol.
-
Seal the reaction vessel and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
4.2.2 GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar column like BPX-70 or a non-polar column like HP-5MS) coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the FAMEs solution in splitless mode.
-
GC Conditions (Example):
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
Identification: The mass spectrum of this compound methyl ester will show a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.
Visualizing Experimental Workflows and Biosynthesis
General Experimental Workflow for Isolation and Analysis
Caption: Workflow for this compound isolation and analysis.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from cis-vaccenic acid.
Conclusion
The discovery of this compound marked a pivotal moment in microbial lipid research, revealing the existence of cyclopropane fatty acids in bacteria and their important physiological roles. The historical journey from its initial misidentification as "phytomonic acid" to the full elucidation of its structure and biosynthetic pathway showcases the iterative and collaborative nature of scientific progress. The experimental protocols detailed in this guide provide a robust framework for the isolation and characterization of this and other novel fatty acids, serving as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. Further research into the precise functions of this compound and other cyclopropane fatty acids in bacterial membranes continues to be an active and important area of investigation.
References
An In-Depth Technical Guide to Lactobacillic Acid: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid, a unique cyclopropane-containing fatty acid, is a significant component of the cell membrane of various bacteria, most notably within the Lactobacillus genus. Its distinct chemical structure imparts specific physicochemical properties to bacterial membranes, influencing their fluidity, permeability, and resistance to environmental stressors. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and potential involvement in signaling pathways.
Structure and Chemical Properties
This compound, systematically named cis-11,12-methyleneoctadecanoic acid, is a 19-carbon saturated fatty acid. Its defining feature is a cyclopropane (B1198618) ring integrated into the fatty acid chain, which distinguishes it from more common straight-chain saturated and unsaturated fatty acids.
Chemical Structure:
The presence of the cyclopropane ring introduces a point of rigidity and alters the overall conformation of the acyl chain compared to its unsaturated precursor, cis-vaccenic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | [1][2] |
| Molar Mass | 296.49 g/mol | [1] |
| Melting Point | 33-35 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), chloroform (B151607), diethyl ether) | [1] |
| Appearance | Waxy solid at room temperature |
Table 1: Physicochemical Properties of this compound
Chemical Reactivity
This compound exhibits reactivity characteristic of both a carboxylic acid and a cyclopropane ring.
-
Esterification: The carboxyl group readily undergoes esterification with alcohols in the presence of an acid catalyst to form fatty acid methyl esters (FAMEs), a crucial step for analysis by gas chromatography.
-
Stability: As a saturated fatty acid, it is generally stable to oxidation.[1]
-
Ring Opening: The cyclopropane ring can undergo cleavage under certain conditions, such as treatment with strong acids or catalytic hydrogenation at high pressure and temperature. It has been shown to react with hydrogen bromide.[1]
Experimental Protocols
Isolation and Purification of this compound from Lactobacillus Cultures
This protocol outlines the extraction of total lipids from Lactobacillus cells and the subsequent purification of this compound.
Workflow for this compound Isolation and Purification:
Caption: Workflow for isolating and purifying this compound.
Methodology:
-
Cell Culture and Harvesting:
-
Inoculate a suitable Lactobacillus strain (e.g., Lactobacillus plantarum) in De Man, Rogosa and Sharpe (MRS) broth.
-
Incubate the culture under anaerobic conditions at 37°C until the late logarithmic or early stationary phase of growth, as cyclopropane fatty acid synthesis is often induced at this stage.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
-
Total Lipid Extraction (Modified Bligh & Dyer Method):
-
Resuspend the cell pellet in 1 mL of methanol.
-
Add 2 mL of chloroform and 0.8 mL of distilled water to the cell suspension.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Fatty Acid Liberation:
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).
-
Incubate at 60°C for 15 minutes to saponify the lipids, converting fatty acid esters to their potassium salts.
-
After cooling, add 2 mL of distilled water and acidify the mixture to pH 2 with 6 M hydrochloric acid (HCl) to protonate the fatty acids.
-
-
Free Fatty Acid Extraction:
-
Extract the free fatty acids by adding 3 mL of hexane and vortexing thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer containing the free fatty acids. Repeat the extraction twice more.
-
Pool the hexane extracts and dry under a stream of nitrogen.
-
-
Purification by Silica Gel Chromatography:
-
Prepare a small silica gel column in a Pasteur pipette.
-
Dissolve the dried fatty acid extract in a minimal volume of hexane.
-
Load the sample onto the column.
-
Elute with a gradient of diethyl ether in hexane to separate different fatty acid classes. This compound will elute with the saturated fatty acid fraction.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing this compound.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound must first be converted to its volatile methyl ester derivative (FAME).
Workflow for GC-MS Analysis of this compound:
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Methyl Ester Synthesis:
-
To the purified this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of distilled water and 2 mL of hexane.
-
Vortex vigorously and allow the phases to separate.
-
Collect the upper hexane layer containing the this compound methyl ester.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Expected Results: The this compound methyl ester will have a characteristic retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 310.5 and characteristic fragmentation patterns.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Proton NMR):
The proton NMR spectrum of this compound will show characteristic signals for the cyclopropane ring protons at unusually high field (upfield) compared to other aliphatic protons.
-
-CH₂- (cyclopropane): ~ -0.3 to 0.6 ppm
-
-CH- (cyclopropane): ~ 0.6 to 0.8 ppm
-
-CH₂-COOH: ~ 2.3 ppm (triplet)
-
-CH₃: ~ 0.9 ppm (triplet)
-
-CH₂- (chain): ~ 1.2-1.6 ppm (multiplets)
¹³C NMR (Carbon-13 NMR):
The carbon-13 NMR spectrum will also display distinctive signals for the cyclopropane carbons.
-
-CH₂- (cyclopropane): ~ 10-15 ppm
-
-CH- (cyclopropane): ~ 15-20 ppm
-
-COOH: ~ 180 ppm
-
-CH₃: ~ 14 ppm
-
-CH₂- (chain): ~ 20-35 ppm
Biological Activity and Signaling Pathways
The precise biological roles of this compound are still under investigation, but it is known to be crucial for the survival and function of the bacteria that produce it. The presence of cyclopropane fatty acids in the cell membrane is thought to increase the rigidity and decrease the permeability of the membrane, providing protection against environmental stresses such as low pH and osmotic shock.
While direct signaling pathways initiated by this compound in host cells are not yet fully elucidated, the broader context of how Lactobacillus species and their cell wall components interact with the host immune system provides important clues. It is plausible that this compound, as a key membrane component, could play a role in these interactions.
Potential Involvement in Signaling Pathways
Lactobacillus species are known to modulate host immune responses through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Lipoteichoic acid (LTA), a major component of the Gram-positive bacterial cell wall, is a well-known TLR2 ligand. Given that this compound is an integral part of the membrane lipids that anchor LTA, it may indirectly influence TLR2 signaling.
Hypothesized Signaling Cascade:
Caption: Hypothesized role of this compound in TLR2 signaling.
Further research is required to determine the direct effects of purified this compound on immune cells and to dissect its specific contribution to the immunomodulatory properties of Lactobacillus species.
Conclusion
This compound is a fascinating and important fatty acid with a unique structure that confers specific properties to bacterial membranes. This guide has provided a detailed overview of its chemical nature, methods for its study, and potential biological roles. A deeper understanding of this compound and its interactions with host systems holds promise for the development of novel probiotics and therapeutic agents. The detailed protocols provided herein should serve as a valuable resource for researchers in this field.
References
The Biosynthesis of Lactobacillic Acid: A Deep Dive into Bacterial Cyclopropane Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of lactobacillic acid, a key cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, particularly within the genus Lactobacillus. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as CFAs play a significant role in bacterial stress responses, membrane fluidity, and pathogenesis. This document details the core biochemical reactions, key enzymes, quantitative data, and experimental protocols relevant to the study of this compound synthesis.
The Core Biosynthetic Pathway
The synthesis of this compound is a post-synthetic modification of existing unsaturated fatty acids within the bacterial cell membrane. The primary precursor for this compound is vaccenic acid (cis-11-octadecenoic acid), an 18-carbon monounsaturated fatty acid. The key enzymatic step involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of vaccenic acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS) .
The overall reaction can be summarized as follows:
Vaccenic acid (in phospholipid) + S-adenosyl-L-methionine (SAM) → this compound (in phospholipid) + S-adenosyl-L-homocysteine (SAH)
This conversion occurs on the acyl chains of intact phospholipids (B1166683) in the bacterial membrane, highlighting that the substrate for CFAS is not a free fatty acid but rather a phospholipid molecule.
Quantitative Data
Kinetic Parameters of Cyclopropane Fatty Acid Synthase
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |
| Escherichia coli | S-adenosyl-L-methionine | 80 | 4 | [1] |
Fatty Acid Composition of Lactobacillus Species
The presence and abundance of this compound vary among different Lactobacillus species and are also influenced by growth conditions. Below is a summary of the fatty acid composition of selected Lactobacillus species, highlighting the percentage of this compound.
| Lactobacillus Species | Growth Phase | This compound (% of total fatty acids) | Precursor (Vaccenic Acid) (% of total fatty acids) | Reference |
| L. fermentum | Stationary | 21 - 34 | Not specified | [2] |
| L. buchneri | Stationary | 21 - 34 | Not specified | [2] |
| L. helveticus | Not specified | >15 | Present | [3] |
| L. casei | Stationary | >15 | Present | [3] |
| L. plantarum | Stationary | >15 | Present | [3] |
| L. brevis | Stationary | >15 | Present | [3] |
| L. delbrueckii | Stationary | >15 | Present | [3] |
| L. acidophilus | Stationary | >15 | Present | [3] |
| L. lactis | Stationary | >15 | Present | [3] |
| L. bulgaricus | Stationary | >15 | Present | [3] |
Experimental Protocols
Assay for Cyclopropane Fatty Acid Synthase (CFAS) Activity
This protocol describes a coupled spectrophotometric assay to determine CFAS activity by measuring the production of S-adenosyl-L-homocysteine (SAH).
Materials:
-
Purified CFAS enzyme
-
Phospholipid vesicles containing an unsaturated fatty acid (e.g., dioleoyl-sn-glycero-3-phosphocholine)
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine nucleosidase (SAHN)
-
S-ribosylhomocysteinase (LuxS)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, phospholipid vesicles, SAHN, and LuxS.
-
Initiate the reaction: Add the purified CFAS enzyme and SAM to the reaction mixture. The final volume should be standardized for all assays.
-
Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution, such as an equal volume of 10% trichloroacetic acid (TCA).
-
Quantify homocysteine:
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add DTNB solution to the supernatant. A yellow color will develop due to the reaction of DTNB with the free thiol group of homocysteine.
-
-
Measure absorbance: Read the absorbance at 412 nm using a spectrophotometer.
-
Calculate activity: Use a standard curve of known homocysteine concentrations to determine the amount of SAH produced, and subsequently, the activity of the CFAS enzyme.
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography (GC)
This protocol outlines the steps for extracting and analyzing the fatty acid methyl esters (FAMEs) from bacterial cells to quantify this compound.
Materials:
-
Bacterial cell culture
-
Centrifuge
-
Lyophilizer (optional)
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)
-
Organic solvent for extraction (e.g., hexane)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like BPX70)
-
FAME standards (including a this compound standard)
Procedure:
-
Cell Harvesting:
-
Grow the bacterial culture to the desired growth phase (e.g., stationary phase).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer or saline solution.
-
The cell pellet can be lyophilized for dry weight determination and storage.
-
-
Lipid Extraction and Transesterification:
-
To the cell pellet, add the transesterification reagent (e.g., 2 mL of 5% methanolic HCl).
-
Heat the mixture in a sealed tube at a specific temperature and duration (e.g., 80°C for 2 hours) to convert fatty acids to their methyl esters (FAMEs).
-
-
FAME Extraction:
-
After cooling, add water and an organic solvent (e.g., hexane) to the tube.
-
Vortex thoroughly to extract the FAMEs into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the FAMEs.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.
-
Run the GC with an appropriate temperature program to separate the different FAMEs.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound and other fatty acids by comparing their peak areas to those of known standards.
-
References
The Genesis of a Unique Fatty Acid: A Technical Guide to the Precursor and Biosynthesis of Lactobacillic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the biosynthetic pathway of lactobacillic acid, a unique cyclopropane-containing fatty acid found in various bacteria, including the genus Lactobacillus. A thorough understanding of this pathway, its precursor, and the enzymes involved is critical for researchers in microbiology, biochemistry, and drug development, as alterations in membrane composition, including the presence of this compound, can significantly impact bacterial survival, virulence, and resistance to environmental stressors.
The Precursor: cis-Vaccenic Acid
The direct precursor to this compound is ** cis-vaccenic acid** (cis-11-octadecenoic acid), an unsaturated fatty acid.[1] The biosynthesis of this compound from cis-vaccenic acid is a post-synthetic modification of existing phospholipid molecules within the bacterial cell membrane.[1] This conversion typically occurs as bacterial cultures transition from the exponential to the stationary phase of growth, a period often associated with environmental stress.[1] The introduction of a cyclopropane (B1198618) ring into the fatty acid chain alters the physical properties of the cell membrane, contributing to increased rigidity and resistance to various stresses, including low pH and the presence of ethanol.[1]
The Biosynthetic Pathway: An Enzymatic Overview
The conversion of cis-vaccenic acid to this compound is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS) . This enzyme facilitates the transfer of a methylene (B1212753) group from the donor molecule, ** S-adenosyl-L-methionine (SAM)**, across the double bond of the cis-vaccenic acid acyl chain within a phospholipid.[1] The reaction results in the formation of a cyclopropane ring and the release of S-adenosyl-L-homocysteine (SAH).[1]
The overall reaction can be summarized as follows:
cis-Vaccenyl-phospholipid + S-Adenosyl-L-methionine → Lactobacillyl-phospholipid + S-Adenosyl-L-homocysteine
Below is a diagram illustrating this key biosynthetic pathway.
Caption: Biosynthetic pathway of this compound from cis-vaccenic acid.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of this compound, focusing on the enzyme kinetics of cyclopropane fatty acid synthase and the inhibitory effects of various compounds.
Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase
| Parameter | Value | Substrate |
| Km | 80 µM | S-Adenosyl-L-methionine |
| kcat | 4 min-1 | - |
Source: Guianvarc'h et al., 2006
Table 2: Inhibition of E. coli Cyclopropane Fatty Acid Synthase
| Inhibitor | IC50 | Ki | Type of Inhibition | Notes |
| Sinefungin | - | - | - | Potent inhibitor. |
| Dioctylamine | - | 130 nM | Competitive with respect to phospholipids | Most potent inhibitor identified in the study. |
| Synthetic AdoHcy analog | 1 - 10 µM | 6 µM (apparent) | Bisubstrate analog | Active in vivo. |
| Indoloquinolizine derivative | 1 - 10 µM | - | - | - |
Source: Courtois et al., 2008
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its precursor, as well as an assay for the enzymatic activity of cyclopropane fatty acid synthase.
Analysis of Bacterial Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction, derivatization, and analysis of total fatty acids from bacterial cells.
I. Materials and Reagents:
-
Bacterial cell culture
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
BF3-methanol solution (14% w/v) or 1.25 M HCl in methanol
-
Hexane (B92381) (GC grade)
-
Internal standard (e.g., heptadecanoic acid)
-
Fatty acid methyl ester (FAME) standards (including cis-vaccenic acid and this compound)
II. Experimental Workflow:
Caption: Workflow for the GC-MS analysis of bacterial fatty acids.
III. Detailed Methodology:
-
Cell Harvesting and Washing: Harvest bacterial cells from a culture in the stationary phase by centrifugation. Wash the cell pellet with a 0.9% NaCl solution to remove residual media components and repeat the centrifugation.
-
Lyophilization: Freeze-dry the washed cell pellet to obtain a constant dry weight.
-
Lipid Extraction: Extract total lipids from the lyophilized cells using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture. After extraction, add chloroform and water to separate the phases. The lower chloroform phase containing the lipids is collected.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a known amount of internal standard. Transesterify the fatty acids to their methyl esters by heating with 14% BF3-methanol or 1.25 M HCl in methanol.
-
FAMEs Extraction: After cooling, add water and extract the FAMEs with hexane. The upper hexane layer is carefully collected and dried over anhydrous sodium sulfate.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry. Use a suitable capillary column (e.g., a polar column like BPX70) for the separation of fatty acid isomers.
-
Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards. Calculate the concentration of each fatty acid relative to the internal standard.
In Vitro Assay of Cyclopropane Fatty Acid Synthase Activity
This protocol describes a colorimetric assay to measure the activity of CFAS by quantifying the production of S-adenosyl-L-homocysteine (SAH).
I. Principle: The assay is a coupled-enzyme assay. The SAH produced by CFAS is hydrolyzed to S-ribosylhomocysteine and adenine (B156593) by SAH hydrolase. Subsequently, S-ribosylhomocysteine is cleaved by S-ribosylhomocysteinase to yield homocysteine and ribose. The free thiol group of homocysteine is then quantified spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) with an absorbance maximum at 412 nm.
II. Materials and Reagents:
-
Purified Cyclopropane Fatty Acid Synthase (CFAS)
-
S-Adenosyl-L-methionine (SAM)
-
Phospholipid vesicles containing cis-vaccenic acid (e.g., from E. coli total lipid extract)
-
S-Adenosyl-L-homocysteine hydrolase (SAHH)
-
S-Ribosylhomocysteinase
-
Ellman's reagent (DTNB)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM DTT)
III. Experimental Workflow:
Caption: Workflow for the in vitro colorimetric assay of CFAS activity.
IV. Detailed Methodology:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing the reaction buffer, phospholipid vesicles (substrate), SAH hydrolase, S-ribosylhomocysteinase, and DTNB.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37 °C) for a few minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add SAM to the reaction mixture. Initiate the enzymatic reaction by adding a known amount of purified CFAS.
-
Absorbance Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Activity Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of the product can be determined using the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M-1cm-1). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified assay conditions.
This comprehensive guide provides a foundational understanding of the biosynthesis of this compound, offering valuable data and protocols for researchers investigating bacterial membrane physiology and potential targets for antimicrobial drug development.
References
The Pivotal Role of Lactobacillic Acid in Bacterial Cell Membrane Adaptation and Survival
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, particularly within the genus Lactobacillus, plays a critical role in the adaptation and survival of these microorganisms under stressful environmental conditions. This technical guide provides an in-depth exploration of the synthesis, incorporation, and multifaceted functions of this compound in bacterial cell membranes. It delves into the quantitative effects of this unique fatty acid on membrane biophysical properties, outlines detailed experimental protocols for its study, and presents key signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating bacterial physiology, stress response mechanisms, and novel antimicrobial targets.
Introduction
Bacterial cell membranes are dynamic structures that must constantly adapt to changes in the external environment to maintain cellular integrity and function. One of the key adaptive strategies employed by many bacteria is the modification of their membrane lipid composition. This compound (cis-11,12-methyleneoctadecanoic acid), a 19-carbon cyclopropane fatty acid, is a significant component of the cell membrane in numerous bacterial species.[1] Its synthesis and incorporation into the membrane are particularly prominent as bacteria enter the stationary phase of growth or encounter stressful conditions such as low pH and temperature fluctuations.[1][2]
The presence of the cyclopropane ring introduces a unique kinked and rigid structure to the fatty acid chain, which in turn modulates the physical properties of the cell membrane.[3] This guide will elucidate the critical role of this compound in enhancing bacterial resilience, with a focus on its impact on membrane fluidity, permeability, and overall stability.
Biosynthesis of this compound
This compound is not synthesized de novo but is rather formed through the modification of a pre-existing unsaturated fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid), which is already incorporated into membrane phospholipids.[1] This conversion is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.
The synthesis primarily occurs during the late exponential and early stationary phases of bacterial growth.[1] The reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of the acyl chain of a phospholipid.[4]
Regulation of this compound Synthesis
The expression of the cfa gene, which encodes CFA synthase, is tightly regulated in response to various environmental cues and growth phases. In many bacteria, the alternative sigma factor RpoS (σS) plays a crucial role in upregulating cfa expression as cells enter the stationary phase.[5]
Recent studies have revealed a complex post-transcriptional regulatory network involving small RNAs (sRNAs) that fine-tune cfa expression.[3][6][7] In Escherichia coli, for instance, the sRNA RydC has been shown to stabilize cfa mRNA, leading to increased production of CFA synthase.[8] This regulation is further modulated by other sRNAs such as ArrS and CpxQ, which also bind to the cfa mRNA 5' untranslated region (UTR).[6] The transcription of rydC itself is repressed by the GntR-family transcription factor YieP.[1][3][7] Furthermore, the sRNA FnrS can indirectly activate rydC and, consequently, cfa by repressing the translation of yieP.[3][7][8] Conversely, the sRNA OmrB can antagonize the activity of RydC on cfa.[3][7][8] This intricate network allows bacteria to precisely control the level of cyclopropanation in their membranes in response to specific stresses.
cfa gene expression.Role in Modulating Membrane Properties
The incorporation of this compound into the cell membrane has profound effects on its biophysical properties, which are crucial for bacterial adaptation to environmental stresses.
Membrane Fluidity
Membrane fluidity is essential for various cellular processes, including the function of membrane-bound proteins and transport across the membrane. This compound, with its rigid cyclopropane ring, decreases membrane fluidity.[2] This is particularly important in response to cold shock, where a decrease in temperature would otherwise lead to a more rigid, gel-like state. The presence of this compound helps to maintain an optimal level of fluidity under such conditions.[3]
Conversely, under acid stress, an increase in the proportion of saturated and cyclopropane fatty acids leads to a more ordered and less fluid membrane, which is thought to enhance survival.[2]
Table 1: Influence of Fatty Acid Composition on Membrane Fluidity and Stress Resistance in Lactobacillus
| Bacterial Strain | Growth/Stress Condition | Key Fatty Acid Changes | Effect on Membrane Fluidity (Fluorescence Anisotropy) | Effect on Stress Survival | Reference |
| Lactobacillus buchneri R1102 | Stationary Phase | ↑ cycC19:0, ↓ Unsaturated/Saturated ratio | ↓ Fluidity (Higher anisotropy) | Detrimental for acidification activity after freezing | [2] |
| Lactobacillus acidophilus CRL 640 | Growth at 25°C vs 37°C | ↓ C19-cyc, ↑ C18:2, ↑ C16:0 | ↑ Fluidity (Lower anisotropy and Laurdan GP) | Increased resistance to freeze-thaw | [4] |
| Lactobacillus delbrueckii | Acid Pre-stress | Altered fatty acid composition | ↓ Fluidity (Rigidification) | Adaptation to acid stress | [9] |
| Lacticaseibacillus rhamnosus B6 | Cold Stress (4°C) | ↑ Unsaturated fatty acids, ↑ UFA/SFA ratio | ↑ Fluidity | Enhanced cryotolerance (53% survival) | [10] |
Note: cycC19:0 refers to this compound. "↑" indicates an increase, and "↓" indicates a decrease.
Membrane Permeability and Stability
The altered packing of lipid acyl chains due to the presence of this compound also affects membrane permeability. A less fluid membrane is generally less permeable to protons, which is a crucial advantage under acidic conditions, helping to maintain the intracellular pH.[11]
Studies on Lactobacillus acidophilus have shown that changes in the lipid profile, including the content of cyclopropane fatty acids, influence the membrane's permeability to bile salts and ions like Na+.[4] A higher ratio of glycolipids to phospholipids, associated with a decrease in this compound, was found to enhance membrane stability.[4]
Role in Stress Tolerance
The primary physiological role of this compound is to enhance the survival of bacteria under various stress conditions.
Acid Stress Resistance
Lactic acid bacteria, by their very nature, produce acidic end products, leading to a self-imposed acidic environment. The ability to tolerate low pH is therefore critical for their survival. The conversion of unsaturated fatty acids to cyclopropane fatty acids is a key mechanism for acid tolerance.[12] Mutants deficient in CFA synthesis are often more sensitive to acid stress.[6]
Table 2: Survival of Lactobacillus Strains Under Acidic Conditions
| Strain | pH Condition | Exposure Time | Survival Rate (%) | Reference |
| Acetilactobacillus jinshanensis subsp. aerogenes Z-1 | pH 3.0 | 1 hour | 77.2% | [13] |
| Lactobacillus strains (various) | pH 3.0 | 4 hours | >80% for tolerant strains | [14] |
| Lactobacillus rhamnosus GG | pH 2.0 (in simulated gastric juice with glucose) | 90 minutes | Significantly enhanced (up to 6-log10 increase) | [15] |
| Parental Lactobacillus casei | pH 3.3 (lactic acid) | 3 hours | 0.12% | [13] |
| Acid-evolved Lactobacillus casei | pH 3.3 (lactic acid) | 3 hours | 38.2% | [13] |
Cold and Freeze-Thaw Stress
The modulation of membrane fluidity by this compound is also crucial for survival at low temperatures. While an increase in unsaturated fatty acids is a common response to cold, the formation of cyclopropane fatty acids provides an alternative mechanism to maintain membrane function during freezing and thawing.[2][16]
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction of total fatty acids from bacterial cells and their analysis by GC-MS to quantify this compound.
1. Cell Culture and Harvesting:
-
Culture the Lactobacillus strain of interest in an appropriate broth medium (e.g., MRS broth) to the desired growth phase (exponential or stationary).
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium.
2. Lipid Extraction:
-
Perform a total lipid extraction using a modified Bligh-Dyer method.
-
Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
After a period of incubation with agitation, induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipid extract in a solution of 0.5 M sodium methoxide (B1231860) in methanol.
-
Incubate at room temperature for 30 minutes to transesterify the fatty acids.
-
Neutralize the reaction with 1 M acetic acid.
-
Extract the FAMEs with hexane (B92381).
-
Dry the hexane phase under nitrogen.
4. GC-MS Analysis:
-
Resuspend the FAMEs in a suitable solvent (e.g., hexane) for injection.
-
Use a GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
The oven temperature program should be optimized to separate the FAMEs of interest. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.[17][18]
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound relative to other fatty acids by integrating the peak areas. For absolute quantification, an internal standard (e.g., a fatty acid not present in the sample) should be added at the beginning of the extraction process.[17][18]
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure bulk membrane fluidity.
1. Cell Preparation and Staining:
-
Grow and harvest bacterial cells as described in section 5.1.
-
Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a standardized optical density (e.g., OD600 of 0.5).
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone) at a concentration of approximately 2 mM.
-
Add the DPH stock solution to the cell suspension to a final concentration of 1-2 µM.
-
Incubate the cell suspension with DPH in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.
2. Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, using a vertical emission polarizer.
-
Measure the fluorescence intensities parallel (IHV) and perpendicular (IHH) to the horizontally polarized excitation light, using a horizontal emission polarizer.
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor, calculated as G = IHV / IHH.
3. Interpretation:
-
A higher anisotropy value indicates lower rotational mobility of the DPH probe, which corresponds to a more ordered or less fluid membrane.
-
A lower anisotropy value indicates higher rotational mobility of the probe and a more fluid membrane.
Conclusion and Future Directions
This compound is a key player in the adaptive response of many bacteria to environmental challenges. Its synthesis, regulated by a complex network of transcriptional and post-transcriptional factors, leads to significant alterations in the biophysical properties of the cell membrane. The resulting decrease in membrane fluidity and permeability confers enhanced resistance to acid, cold, and other stresses.
For drug development professionals, the enzymes involved in the CFA synthesis pathway, such as CFA synthase, represent potential targets for novel antimicrobial agents. Inhibiting the production of this compound could render pathogenic bacteria more susceptible to environmental stresses and host defense mechanisms.
Future research should focus on obtaining more precise quantitative data on the relationship between this compound content and specific membrane properties like thickness and the permeability of different solutes. Advanced techniques such as cryo-electron microscopy could provide unprecedented insights into the structural changes in the membrane induced by this unique fatty acid. A deeper understanding of the intricate regulatory networks controlling cfa expression in various bacterial species will also be crucial for a complete picture of this important adaptive mechanism.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Membrane fatty acid composition and fluidity are involved in the resistance to freezing of Lactobacillus buchneri R1102 and Bifidobacterium longum R0175 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Permeability and stability properties of membranes formed by lipids extracted from Lactobacillus acidophilus grown at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ppGpp on Escherichia coli Cyclopropane Fatty Acid Synthesis Is Mediated through the RpoS Sigma Factor (ςS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional and post-transcriptional mechanisms modulate cyclopropane fatty acid synthase through small RNAs in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Cold stress enhances cryotolerance in Lacticaseibacillus rhamnosus B6 via membrane lipid remodeling and differential protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid tolerance of Lactobacillus spp. on root carious lesions: A complex and multifaceted response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into the acid tolerance mechanism of Acetilactobacillus jinshanensis subsp. aerogenes Z-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Survival of Probiotic Lactobacilli in Acidic Environments Is Enhanced in the Presence of Metabolizable Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of growth temperature on cryotolerance and lipid composition of Lactobacillus acidophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Physiological Significance of Lactobacillic Acid for Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, plays a crucial role in cellular adaptation and survival under stressful environmental conditions. This technical guide provides an in-depth exploration of the physiological significance of this compound, with a focus on its biosynthesis, its impact on membrane biophysics, and its role in stress response mechanisms. We delve into the experimental protocols used to study this unique fatty acid and present quantitative data to illustrate its effects. Furthermore, this guide explores the potential of this compound biosynthesis as a novel target for antimicrobial drug development.
Introduction
Lactic acid bacteria (LAB) are a diverse group of microorganisms with significant roles in food fermentation, probiotics, and as part of the natural microbiota of humans and animals.[1][2][3] Their ability to thrive in diverse and often harsh environments is, in part, due to the unique composition of their cell membranes.[4][5] One key component contributing to this resilience is this compound (cis-11,12-methyleneoctadecanoic acid), a cyclopropane fatty acid derived from oleic acid.[6][7] This document serves as a comprehensive resource on the multifaceted physiological roles of this compound in bacteria.
Biosynthesis of this compound
The synthesis of this compound is a modification of a pre-existing unsaturated fatty acid within the phospholipid bilayer. The key enzyme responsible for this conversion is cyclopropane fatty acid (CFA) synthase.
The biosynthetic pathway can be summarized as follows:
-
Unsaturated Fatty Acid Precursor : The pathway begins with an unsaturated fatty acid, typically oleic acid (C18:1) or vaccenic acid (C18:1), already incorporated into a membrane phospholipid.[7]
-
Methyl Group Donation : S-adenosyl-L-methionine (SAM) serves as the methyl group donor.
-
Cyclopropanation : The CFA synthase enzyme catalyzes the transfer of a methylene (B1212753) group from SAM across the double bond of the unsaturated fatty acid acyl chain, forming a cyclopropane ring.[8]
This post-synthetic modification of membrane lipids allows bacteria to alter their membrane composition in response to environmental cues without the need for de novo fatty acid synthesis.
Figure 1: Biosynthesis of this compound.
Role in Membrane Structure and Function
The incorporation of this compound into the cell membrane has profound effects on its biophysical properties, primarily by influencing membrane fluidity.
Modulation of Membrane Fluidity
The cyclopropane ring of this compound introduces a kink in the fatty acid chain, similar to a cis double bond, which disrupts the tight packing of the lipid acyl chains.[7] This disruption increases the membrane's fluidity. However, the rigid cyclopropane ring also increases the steric hindrance compared to a double bond, leading to a more ordered and stable membrane, particularly at higher temperatures. This dual effect allows bacteria to maintain optimal membrane fluidity across a range of environmental conditions.[6][9]
Data on Fatty Acid Composition and Membrane Fluidity
The relative abundance of this compound often changes in response to the bacterial growth phase and environmental stressors.
| Bacterial Strain | Growth Phase | Unsaturated/Saturated Ratio | Cyclic/Saturated Ratio | Membrane Fluidity | Reference |
| Lactobacillus buchneri R1102 | Exponential | Higher | Lower | Higher | [6] |
| Lactobacillus buchneri R1102 | Stationary | Lower | Higher | Lower | [6] |
| Bifidobacterium longum R0175 | Exponential | Higher | N/A | Higher | [6] |
| Bifidobacterium longum R0175 | Stationary | Lower | N/A | Lower | [6] |
Table 1: Changes in Membrane Fatty Acid Composition and Fluidity with Growth Phase. [6]
Physiological Significance in Stress Response
The ability to modify membrane composition through the synthesis of this compound is a key strategy for bacterial survival under various stress conditions.[4][5][10][11]
Acid Stress
Lactic acid bacteria, by their very nature, produce acidic end-products during fermentation, leading to a self-imposed acid stress.[4] The accumulation of this compound in the membrane is a crucial component of the acid tolerance response (ATR).[12] The increased membrane order and stability provided by cyclopropane fatty acids help to reduce the permeability of the membrane to protons, thus maintaining the intracellular pH. In acidic environments, Lactobacillus species have been shown to upregulate mechanisms to counteract the low pH, including the F0F1-ATPase system and the production of chaperones.[13][14]
Temperature Stress
Changes in temperature significantly impact membrane fluidity. At low temperatures, membranes become more rigid, while at high temperatures, they become more fluid. The synthesis of this compound can help to counteract these effects. For instance, in response to cold stress, some bacteria increase the proportion of unsaturated fatty acids to maintain membrane fluidity. Conversely, an increase in cyclic fatty acids like this compound can help stabilize the membrane at higher temperatures.[6]
Other Stresses
The presence of this compound has also been linked to resistance against other environmental insults, including osmotic stress and the presence of toxic compounds.[8][11] The altered membrane properties can reduce the influx of harmful substances and help maintain cellular integrity.
Figure 2: Role of this compound in Stress Response.
This compound Synthesis as a Drug Target
The unique nature of cyclopropane fatty acids in bacteria and their absence in eukaryotes make the CFA synthase enzyme an attractive target for the development of novel antimicrobial agents.[8] Inhibition of CFA synthase could render pathogenic bacteria more susceptible to host immune defenses and conventional antibiotics, particularly in acidic environments like the stomach or within phagosomes.
Rationale for Targeting CFA Synthase
-
Specificity : The enzyme is present in many bacterial species but not in humans.
-
Vulnerability : Disrupting membrane integrity and stress response mechanisms can weaken the pathogen.
-
Synergy : Inhibitors of CFA synthase could be used in combination with other antibiotics to enhance their efficacy.
Research into small molecule inhibitors of CFA synthase is an active area of investigation with the potential to yield a new class of antimicrobial drugs.
Experimental Protocols
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for identifying and quantifying the fatty acid composition of bacterial membranes.[15][16][17]
-
Cell Culture and Harvesting : Grow bacterial cultures to the desired growth phase. Harvest cells by centrifugation.
-
Lipid Extraction : Extract total lipids from the bacterial pellet using a chloroform:methanol solvent system (e.g., Bligh-Dyer method).[17]
-
Saponification and Methylation : Saponify the lipid extract with a strong base (e.g., NaOH in methanol) to release the fatty acids. Methylate the free fatty acids using a methylating agent (e.g., BF3-methanol) to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs : Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis : Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer. The fatty acids are separated based on their boiling points and identified by their mass spectra.
-
Quantification : The relative abundance of each fatty acid is determined by integrating the area under its corresponding peak in the chromatogram.
Figure 3: Workflow for FAME Analysis by GC-MS.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to assess the fluidity of lipid bilayers.[18] It utilizes fluorescent probes that intercalate into the membrane.
-
Preparation of Cell Suspension or Liposomes : Prepare a suspension of bacterial cells or liposomes (model membranes) at a known concentration.
-
Labeling with Fluorescent Probe : Incubate the cell or liposome (B1194612) suspension with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan.[18][19]
-
Fluorescence Measurement : Place the labeled sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of the emitted light that is polarized both parallel and perpendicular to the excitation light.
-
Calculation of Anisotropy (r) : Anisotropy is calculated using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the emission polarizer oriented vertically and horizontally, respectively, and G is a correction factor.
-
Interpretation : A higher anisotropy value indicates lower membrane fluidity (more ordered membrane), while a lower anisotropy value corresponds to higher membrane fluidity.
Conclusion and Future Directions
This compound is a vital component of the bacterial cell membrane, playing a critical role in maintaining membrane integrity and function, particularly under conditions of environmental stress. Its biosynthesis and physiological effects are well-documented, yet further research is needed to fully elucidate the complex regulatory networks that control its production and its precise interactions with other membrane components. The CFA synthase enzyme presents a promising target for the development of novel antimicrobial therapies. Future work should focus on high-throughput screening for inhibitors of this enzyme and on understanding the broader implications of manipulating CFA content in both pathogenic and beneficial bacteria. This in-depth understanding will be invaluable for researchers, scientists, and drug development professionals working to harness the power of microorganisms and combat infectious diseases.
References
- 1. Lactobacillus Stress Responses [caister.com]
- 2. Lactic acid bacteria - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Stress Physiology of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [bia.unibz.it]
- 6. Membrane fatty acid composition and fluidity are involved in the resistance to freezing of Lactobacillus buchneri R1102 and Bifidobacterium longum R0175 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing the membrane fluidity and the impact on production of lactic acid bacteria starters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress response in lactic acid bacteria and its implications in probiotic | PPTX [slideshare.net]
- 11. Stress responses in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Cell Surface Architecture of Lactobacilli in Host-Microbe Interactions in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry [frontiersin.org]
- 14. Regulatory mechanisms and applications of Lactobacillus biofilms in the food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple procedure for detecting the presence of cyclopropane fatty acids in bacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. dc.etsu.edu [dc.etsu.edu]
Lactobacillic Acid: A Cyclopropane Fatty Acid at the Core of Bacterial Adaptation and Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid, a C19 cyclopropane (B1198618) fatty acid (CFA), is a significant component of the cell membrane of various bacteria, most notably within the genus Lactobacillus. Its unique chemical structure, featuring a cyclopropane ring within the acyl chain, imparts distinct physicochemical properties to the bacterial membrane. This guide provides a comprehensive technical overview of this compound, focusing on its biosynthesis, its role in membrane structure and function, and its implications for bacterial physiology and survival. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into the fundamental biology of this fascinating molecule and its potential as a target for novel therapeutic strategies.
Physicochemical Properties and Occurrence
This compound, or cis-11,12-methyleneoctadecanoic acid, is a saturated fatty acid with the molecular formula C₁₉H₃₆O₂. The presence of the cyclopropane ring introduces a kink in the fatty acid chain, similar to that of a cis-unsaturated double bond, which has profound effects on the packing of phospholipids (B1166683) in the cell membrane.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Molar Mass | 296.49 g/mol | [1] |
| Melting Point | 27.8–28.8 °C | [1] |
| Solubility | Soluble in acetone, chloroform, diethyl ether, and petroleum ether | [1] |
| IUPAC Name | 10-(2-hexylcyclopropyl)decanoic acid | [1] |
This compound is primarily found in the membrane phospholipids of various species of Lactobacillus and other bacteria. Its abundance can vary significantly depending on the bacterial species, growth phase, and environmental conditions such as temperature and pH.[2][3]
Table 2: Percentage of this compound in Total Fatty Acids of Selected Lactobacillus Species
| Lactobacillus Species | Growth Phase | This compound (%) | Reference |
| L. fermentum | Stationary | 21 - 34 | [3] |
| L. buchneri | Stationary | 21 - 34 | [3] |
| L. casei | Stationary | > 15 | [4] |
| L. helveticus | Stationary | > 15 | [4] |
| L. delbrueckii | Stationary | > 15 | [4] |
| L. acidophilus | Stationary | > 15 | [4] |
| L. plantarum | Stationary | > 15 | [4] |
| L. brevis | Stationary | > 15 | [4] |
| L. reuteri (TNF inhibitory strains) | - | Present | [5] |
| Bifidobacterium spp. | - | < 5 | [4] |
Biosynthesis of this compound
This compound is synthesized from its unsaturated precursor, cis-vaccenic acid (an 18-carbon monounsaturated fatty acid), which is a common component of bacterial membranes. The biosynthesis is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.[6]
The reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of a fatty acyl chain within a phospholipid molecule. This post-synthetic modification of existing phospholipids is a key feature of CFA formation.[6]
Biological Functions and Significance
The primary role of this compound is to modulate the physical properties of the bacterial cell membrane, thereby contributing to the organism's ability to adapt to and survive in stressful environments.
Membrane Fluidity and Permeability
The cyclopropane ring in this compound increases the packing density of the phospholipid acyl chains compared to unsaturated fatty acids, leading to a decrease in membrane fluidity.[7] This alteration in fluidity is crucial for maintaining membrane integrity under various stress conditions. A less fluid membrane exhibits reduced permeability to protons and other small molecules, which is particularly important for survival in acidic environments.[8]
Table 3: Effects of Cyclopropane Fatty Acids on Membrane Properties
| Property | Effect of Increased CFA Content | Implication | Reference |
| Membrane Fluidity | Decrease | Increased membrane rigidity and stability | [7] |
| Proton Permeability | Decrease | Enhanced survival in acidic conditions | [8][9] |
| Permeability to small molecules | Decrease | Reduced influx of toxic compounds | [10] |
| Membrane Potential | Stabilization | Maintenance of cellular energy homeostasis | [8] |
Role in Stress Response
The synthesis of this compound is often induced in response to environmental stressors, highlighting its role in bacterial adaptation and survival.
-
Acid Stress: Increased levels of this compound are observed when lactobacilli are exposed to low pH.[1][11] The resulting decrease in membrane permeability to protons helps maintain the intracellular pH and protects cellular components from acid-induced damage.[8] The expression of the cfa gene, which encodes CFA synthase, is highly induced by acidity.[12]
-
Temperature Stress: Changes in temperature can also influence the this compound content of the membrane, contributing to the maintenance of optimal membrane fluidity, a process known as homeoviscous adaptation.[4][13]
-
Osmotic Stress: Increased CFA content has been observed in response to osmotic stress in some bacteria.[12]
Antimicrobial Activity and Drug Development Implications
While lactobacilli themselves are known to produce various antimicrobial compounds, the direct antimicrobial activity of purified this compound is an area of ongoing research. However, the enzyme responsible for its synthesis, CFA synthase, represents a potential target for the development of novel antimicrobial agents. Inhibition of CFA synthase could render pathogenic bacteria more susceptible to acidic environments, such as those found in the stomach or in phagolysosomes, and potentially more vulnerable to conventional antibiotics.
Table 4: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Lactobacillus Species
(Note: This table provides context on antibiotic resistance in Lactobacillus, not the direct MIC of this compound.)
| Antibiotic | Lactobacillus Species | MIC Range (µg/mL) | Reference |
| Ampicillin | Various | <0.015 - ≥8 | [14] |
| Gentamicin | Various | <0.125 - 32 | [14] |
| Kanamycin | Various | 4 - ≥256 | [14] |
| Tetracycline | Various | 0.25 - 32 | [14] |
| Erythromycin | Various | <0.015 - ≥8 | [14] |
| Clindamycin | Various | <0.015 - ≥8 | [14] |
Further research is required to determine the specific MIC values of purified this compound against a range of pathogenic bacteria.
Experimental Protocols
Extraction and Quantification of this compound
The analysis of bacterial fatty acids, including this compound, typically involves their extraction from bacterial cells, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Detailed Protocol for Fatty Acid Methyl Ester (FAME) Analysis:
-
Cell Harvesting and Washing:
-
Harvest bacterial cells from a culture in the desired growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium components.
-
-
Lipid Extraction and Saponification:
-
Resuspend the cell pellet in a known volume of a suitable solvent mixture, such as chloroform:methanol (1:2, v/v).
-
Add an internal standard (e.g., a fatty acid with an odd number of carbon atoms not present in the sample, such as heptadecanoic acid) for quantification.
-
Saponify the lipids by adding a strong base (e.g., 0.5 M NaOH in methanol) and heating at 100°C for 30 minutes.
-
-
Methylation:
-
After cooling, methylate the fatty acids by adding a methylation reagent (e.g., 14% boron trifluoride in methanol) and heating at 100°C for 5 minutes.
-
-
Extraction of FAMEs:
-
Cool the mixture and add a non-polar solvent (e.g., hexane) and a saturated NaCl solution to facilitate phase separation.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the upper hexane (B92381) layer containing the FAMEs.
-
-
GC Analysis:
-
Inject an aliquot of the hexane extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a polyethylene (B3416737) glycol phase) and an FID or MS detector.
-
Identify the FAMEs by comparing their retention times with those of known standards.
-
Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.
-
Assay for Cyclopropane Fatty Acid (CFA) Synthase Activity
The activity of CFA synthase can be determined using a coupled spectrophotometric assay. This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the cyclopropanation reaction.
Protocol for CFA Synthase Activity Assay:
-
Preparation of Substrate Vesicles:
-
Prepare small unilamellar vesicles (SUVs) containing a phospholipid substrate with unsaturated fatty acids (e.g., dioleoylphosphatidylethanolamine, DOPE). This can be done by sonication or extrusion.
-
-
Enzyme Preparation:
-
Prepare a cell-free extract or a purified CFA synthase enzyme solution from the Lactobacillus strain of interest.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate vesicles (e.g., 1 mg/mL)
-
S-adenosyl-L-methionine (SAM) (e.g., 200 µM)
-
Coupling enzymes: SAH hydrolase and L-amino acid oxidase
-
A chromogenic substrate for the detection of hydrogen peroxide (e.g., Amplex Red) and horseradish peroxidase.
-
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the CFA synthase preparation to the assay mixture.
-
Monitor the increase in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 571 nm for resorufin, the product of Amplex Red oxidation) over time using a spectrophotometer.
-
The rate of absorbance increase is proportional to the rate of SAH production and thus to the CFA synthase activity.
-
-
Calculation of Activity:
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein) using a standard curve for the chromogenic product.
-
Measurement of Membrane Fluidity
Membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Protocol for Membrane Fluidity Measurement:
-
Cell Preparation and Labeling:
-
Harvest and wash bacterial cells as described previously.
-
Resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.
-
Add the fluorescent probe DPH (e.g., from a stock solution in tetrahydrofuran) to the cell suspension to a final concentration of approximately 1 µM.
-
Incubate the mixture in the dark at the desired temperature for 1-2 hours to allow the probe to incorporate into the cell membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy of the DPH-labeled cells using a fluorescence spectrophotometer equipped with polarizers.
-
Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both the vertically (Ivv) and horizontally (Ivh) polarized components (e.g., at 430 nm).
-
Similarly, excite with horizontally polarized light and measure the vertically (Ihv) and horizontally (Ihh) polarized emission intensities.
-
-
Calculation of Anisotropy (r):
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the grating correction factor (G = Ihv / Ihh).
-
-
Interpretation:
-
A higher anisotropy value indicates lower membrane fluidity (more ordered membrane), while a lower anisotropy value corresponds to higher membrane fluidity (more disordered membrane).
-
Conclusion and Future Directions
This compound is a crucial component of the cell membrane in many Lactobacillus species and other bacteria, playing a vital role in their adaptation to environmental stresses. Its synthesis, regulated by the cfa gene, leads to a decrease in membrane fluidity and permeability, which is particularly advantageous for survival in acidic conditions. The detailed understanding of the biosynthesis and function of this compound, as outlined in this guide, provides a solid foundation for further research.
Future investigations should focus on:
-
Elucidating the precise molecular mechanisms by which this compound and CFA synthase are regulated in response to various environmental cues.
-
Exploring the direct antimicrobial properties of purified this compound against a broad spectrum of pathogenic microorganisms.
-
Developing and screening for specific inhibitors of CFA synthase as potential novel antimicrobial agents.
-
Investigating the role of this compound in the probiotic effects of Lactobacillus species, particularly in their interactions with the host immune system.
By continuing to unravel the complexities of this compound biology, we can open up new avenues for the development of innovative strategies to combat infectious diseases and harness the beneficial properties of probiotic bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid composition of Bifidobacterium and Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for the quantification of membrane fluidity in bacteria - MICALIS [micalis.fr]
- 8. Intermittent proton bursts of single lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genes and Molecules of Lactobacilli Supporting Probiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenvoh.com [jenvoh.com]
- 14. Antimicrobial Susceptibility of Lactic Acid Bacteria Strains of Potential Use as Feed Additives - The Basic Safety and Usefulness Criterion - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Lactobacillic Acid in Microorganisms: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactobacillic acid (C19:0 cyclo), a cyclopropane (B1198618) fatty acid (CFA), is a significant component of the cell membrane in a variety of microorganisms, particularly within the genus Lactobacillus. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies related to this compound. Its presence in the cell membrane is a key adaptive mechanism for survival in stressful environments, influencing membrane fluidity and permeability. Understanding the biosynthesis and function of this compound offers potential avenues for the development of novel antimicrobial agents and the enhancement of probiotic robustness. This guide consolidates quantitative data on its prevalence, details experimental protocols for its analysis, and illustrates the key metabolic and regulatory pathways involved.
Introduction
This compound, cis-11,12-methyleneoctadecanoic acid, is a 19-carbon cyclopropane-containing fatty acid found in the membrane phospholipids (B1166683) of many bacteria. Its formation is a post-synthetic modification of the lipid bilayer, occurring as bacterial cultures transition into the stationary phase or in response to environmental stressors. This modification is crucial for the adaptation and survival of various microorganisms. The presence and concentration of this compound can significantly impact the biophysical properties of the cell membrane, including its fluidity and permeability, which in turn affects the organism's tolerance to conditions such as low pH and the presence of certain chemical agents. For drug development professionals, the enzyme responsible for its synthesis, cyclopropane fatty acid synthase, represents a potential target for novel antimicrobial strategies.
Natural Occurrence and Quantitative Data
This compound is not ubiquitously distributed among all microorganisms but is notably prevalent in many species of Lactobacillus. Its concentration can vary significantly between different species and is influenced by growth conditions, such as temperature, pH, and the availability of fatty acid precursors in the growth medium. Below are tables summarizing the quantitative data on the presence of this compound and other cyclopropane fatty acids in various microorganisms.
Table 1: Percentage of this compound (C19:0 cyclo) in Lactobacillus Species
| Bacterial Strain | Growth Conditions | This compound (% of Total Fatty Acids) | Reference |
| Lactobacillus helveticus | Micro-aerobic, with oleic acid | 28 - 52% (combined with C18:1n11) | [1] |
| Lactobacillus sanfranciscensis | Aerobic | < 30% (as C19cyc9, a derivative) | [1] |
| Lactobacillus casei ATCC 334 | Acid-adapted (pH 4.5) | Significantly increased | [2] |
| Lactobacillus fermentum | Stationary phase | 21 - 34% | [3] |
| Lactobacillus buchneri | Stationary phase | 21 - 34% | [3] |
| Various Lactobacillus strains | Stationary phase | > 15% (in 8 of 9 strains) | [4] |
Table 2: Percentage of Cyclopropane Fatty Acids (CFA) in Other Microorganisms
| Bacterial Strain | Growth Phase | Cyclopropane Fatty Acid (% of Total Fatty Acids) | Reference |
| Pseudomonas putida KT2440 | Stationary phase | ~30% (as C17:0 cyclo) | [5] |
| Pseudomonas putida KT2440 (cfaA mutant) | Stationary phase | ~20% (as C17:0 cyclo) | [5] |
| Pseudomonas putida KT2440 (cfaB mutant) | Stationary phase | < 0.2% (as C17:0 cyclo) | [5] |
| Pseudomonas putida DOT-T1E | Stationary phase | Levels increase significantly | [6] |
| Bifidobacterium (9 strains) | Not specified | < 5% | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is a single-step enzymatic process that occurs within the phospholipid bilayer of the cell membrane. The precursor for this compound is vaccenic acid (cis-11-octadecenoic acid, C18:1), an unsaturated fatty acid.
The key enzyme in this pathway is cyclopropane fatty acid (CFA) synthase , encoded by the cfa gene. This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of vaccenic acid. This reaction results in the formation of a cyclopropane ring within the fatty acid chain.
Physiological Roles of this compound
The primary function of this compound is to modify the physical properties of the cell membrane, which is crucial for bacterial survival under various stress conditions.
-
Acid Stress Resistance: The presence of cyclopropane rings in the membrane lipids reduces membrane permeability to protons. This is a critical adaptation for bacteria that produce large amounts of acid, such as lactic acid bacteria, as it helps them to survive in their self-generated acidic environment. Studies on Lactobacillus casei have shown a significant increase in cyclopropane fatty acids in acid-adapted cells[2].
-
Membrane Fluidity and Stability: this compound helps to maintain membrane fluidity and stability. The cyclopropane ring introduces a kink in the fatty acid chain, similar to a double bond, which prevents tight packing of the lipid molecules. This helps to counteract the membrane-rigidifying effects of other stressors.
-
Tolerance to Other Stresses: The accumulation of cyclopropane fatty acids has also been linked to tolerance against other environmental stresses, including high osmolarity, and the presence of organic solvents[6].
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated, primarily at the transcriptional level of the cfa gene. The expression of cfa is induced under specific conditions, most notably the entry into the stationary phase of growth and in response to acid stress.
In many Gram-negative bacteria, the regulation of cfa expression is controlled by alternative sigma factors, particularly RpoS (σS) , the master regulator of the general stress response. The synthesis of RpoS is, in turn, influenced by the alarmone guanosine tetraphosphate (B8577671) (ppGpp) , which accumulates under conditions of nutrient limitation. In some bacteria, small RNAs (sRNAs) also play a role in the post-transcriptional regulation of cfa mRNA.
Experimental Protocols
The analysis of this compound and other bacterial fatty acids is typically performed by gas chromatography (GC) coupled with mass spectrometry (MS) after conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
Fatty Acid Methyl Ester (FAME) Analysis Workflow
Detailed Methodology for FAME Preparation and GC-MS Analysis
This protocol is a synthesis of commonly used methods for the analysis of bacterial fatty acids.
I. Cell Culture and Harvesting:
-
Culture the microbial strain of interest under the desired experimental conditions (e.g., to stationary phase to induce CFA synthesis).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer or saline solution to remove residual media components.
II. Saponification and Methylation:
-
To the cell pellet, add a saponification reagent (e.g., 1.0 ml of 45g sodium hydroxide (B78521) in 150ml methanol (B129727) and 150ml distilled water)[7].
-
Heat the mixture in a sealed, Teflon-lined tube (e.g., 100°C for 30 minutes) to release the fatty acids from the lipids[7].
-
Cool the tubes and add a methylation reagent (e.g., 2.0 ml of 325ml certified 6.0N hydrochloric acid and 275ml methyl alcohol)[7].
-
Heat the mixture again (e.g., 80°C for 10 minutes) to convert the free fatty acids to their corresponding methyl esters[7].
III. Extraction of FAMEs:
-
Cool the tubes and add an extraction solvent (e.g., 1.25 ml of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether)[7].
-
Mix thoroughly by gentle inversion or rotation for approximately 10 minutes.
-
Separate the phases by centrifugation. The FAMEs will be in the upper organic phase.
-
Transfer the organic phase to a clean vial for GC-MS analysis.
IV. GC-MS Analysis:
-
Gas Chromatograph Conditions (example):
-
Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm)[8].
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min)[8].
-
Injector Temperature: 250°C[8].
-
Oven Temperature Program: Initial temperature of 130°C for 5 min, ramp to 220°C at 2°C/min and hold for 5 min, then ramp to 240°C at 2°C/min and hold for 10 min[8].
-
-
Mass Spectrometer Conditions (example):
-
Identification and Quantification:
-
Identify the FAMEs by comparing their retention times and mass spectra with those of known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
-
Conclusion and Future Perspectives
This compound is a key component of the cell membrane in many microorganisms, playing a vital role in their adaptation to stressful environments. The biosynthesis of this cyclopropane fatty acid is a well-defined process, and its regulation is intricately linked to the general stress response of the cell. The quantitative data presented in this guide highlight the significant presence of this compound in various Lactobacillus species. The detailed experimental protocols provide a solid foundation for researchers to accurately identify and quantify this important biomolecule.
For drug development professionals, the cyclopropane fatty acid synthase enzyme presents a promising target for the development of novel antimicrobial agents. Inhibiting this enzyme could render pathogenic bacteria more susceptible to acidic environments, such as those found in the stomach or at sites of infection, and potentially more vulnerable to existing antibiotics. Further research into the specific roles of this compound in host-microbe interactions and its potential as a biomarker for certain microbial populations will continue to be a fruitful area of investigation.
References
- 1. Synthesis of cyclopropane fatty acids in Lactobacillus helveticus and Lactobacillus sanfranciscensis and their cellular fatty acids changes following short term acid and cold stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Fatty acid composition of Bifidobacterium and Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Cyclopropane Fatty Acids in the Response of Pseudomonas putida KT2440 to Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Lactobacillic Acid: Molecular Characteristics, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Lactobacillic acid, a cyclopropane-containing fatty acid, is a significant component of the cell membrane in various bacteria, particularly within the Lactobacillus genus. This technical guide provides a comprehensive overview of its fundamental molecular properties, biosynthetic pathway, and detailed methodologies for its extraction and quantification. The information presented is intended to support research and development efforts in microbiology, biochemistry, and drug discovery.
Molecular Profile
This compound, systematically known as (11R,12S)-11,12-methyleneoctadecanoic acid, is a saturated fatty acid with a unique cyclopropane (B1198618) ring structure. This feature imparts distinct physical and chemical properties to the bacterial membranes in which it is found.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | [1][2][3][4][5] |
| Molar Mass | 296.49 g·mol⁻¹ | [1][2][4] |
| Alternate Names | Phytomonic acid, cis-11,12-Methyleneoctadecanoic acid | [1] |
| CAS Number | 19625-10-6 | [2] |
Biosynthesis of this compound
The formation of this compound is a post-synthetic modification of existing fatty acyl chains within the phospholipids (B1166683) of the bacterial cell membrane. The key enzyme in this process is cyclopropane fatty acid (CFA) synthase.
The biosynthetic pathway can be summarized as follows:
-
Precursor Identification : The direct precursor to this compound is cis-vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid already incorporated into the membrane phospholipids.
-
Methylene (B1212753) Group Donation : S-adenosyl-L-methionine (SAM) serves as the donor of the methylene bridge.[6] The methyl group from SAM is transferred to the double bond of the cis-vaccenic acid acyl chain.
-
Enzymatic Action : Cyclopropane fatty acid (CFA) synthase catalyzes the transfer of the methylene group from SAM to the cis-double bond of the fatty acid.[7] This reaction results in the formation of the characteristic cyclopropane ring.
Caption: Biosynthesis of this compound.
Experimental Protocols
Extraction and Analysis of this compound from Lactobacillus Cultures
The quantification of this compound typically involves the extraction of total fatty acids from bacterial cells, followed by derivatization and analysis using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
1. Cell Culture and Harvesting:
-
Cultivate Lactobacillus strains in an appropriate growth medium (e.g., MRS broth) to the desired growth phase (stationary phase is often associated with higher this compound content).
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
2. Fatty Acid Extraction and Methylation (FAMEs Preparation):
This protocol is adapted from standard methods for fatty acid analysis in bacteria.
-
To the washed cell pellet, add 1 mL of 0.5 M methanolic NaOH.
-
Incubate at 100°C for 30 minutes to saponify the lipids.
-
Cool the sample to room temperature and add 2 mL of 14% BF₃ in methanol.
-
Incubate at 100°C for 5 minutes for methylation of the fatty acids to form fatty acid methyl esters (FAMEs).
-
Cool the sample and add 1.25 mL of a 1:1 (v/v) solution of diethyl ether and hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs.
-
Centrifuge at low speed to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean vial for GC analysis.
3. Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for quantification.
-
Column: A non-polar capillary column, such as a CP-Sil 5 CB (or equivalent), is recommended for the separation of FAMEs.
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program:
-
Initial temperature: 170°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 5°C/minute.
-
Final hold: 250°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Identification: The this compound methyl ester peak can be identified by comparing its retention time to that of a known standard. Confirmation can be achieved using GC-MS.
-
Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with a purified this compound standard.
Quantitative Data
The abundance of this compound can vary significantly between different Lactobacillus species and is also influenced by culture conditions.
| Lactobacillus Species | Growth Phase | This compound Content (% of total fatty acids) | Reference |
| Lactobacillus spp. (various strains) | Stationary | > 15% in eight of nine strains studied | [3] |
| Lactobacillus fermentum | Not specified | 21 - 34% | |
| Lactobacillus buchneri | Not specified | 21 - 34% | |
| Bifidobacterium spp. (nine strains) | Not specified | < 5% | [3] |
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the experimental analysis of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. Gas chromatography analysis of cellular fatty acids and neutral monosaccharides in the identification of lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of bacterial cyclopropane-fatty-acyl-phospholipid synthase with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Research of Phytomonic Acid and its Relation to Lactobacillic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal research on phytomonic acid and lactobacillic acid, culminating in the critical discovery of their identity. It details the initial isolation and characterization of these cyclopropane (B1198618) fatty acids from Agrobacterium tumefaciens and Lactobacillus species, respectively. This document outlines the early experimental methodologies, presents key quantitative data from foundational studies, and illustrates the biosynthetic pathway and logical relationships through detailed diagrams. The content is tailored for researchers, scientists, and drug development professionals interested in the history of fatty acid biochemistry and the unique properties of these molecules.
Introduction
In the mid-20th century, the study of bacterial lipids led to the discovery of novel fatty acids that challenged the existing understanding of their structural diversity. Among these were phytomonic acid and this compound, two compounds isolated from distinct bacterial genera. Early investigations into their chemical nature sparked a fascinating scientific journey that ultimately revealed they were, in fact, the same molecule. This guide revisits the foundational research that first described these fatty acids, the experimental approaches used to characterize them, and the evidence that established their identity.
The Discovery and Characterization of Phytomonic Acid
In 1938, Chargaff and Levine reported the isolation of an unusual saturated fatty acid from the lipid fraction of Agrobacterium tumefaciens (then known as Phytomonas tumefaciens).[1] They named this compound phytomonic acid . Subsequent work by Velick in 1944 further characterized this acid, initially suggesting a C20 branched-chain structure.[1]
The Emergence of this compound
A decade later, in the 1950s, a group led by Klaus Hofmann was investigating the nutritional requirements of Lactobacillus species. They discovered that certain fatty acids could substitute for biotin (B1667282) as a growth factor for these bacteria.[1] This line of inquiry led to the isolation of a novel C19 fatty acid from Lactobacillus arabinosus and Lactobacillus casei, which they named This compound .[1][2]
The Unification: Phytomonic Acid is this compound
As research progressed, similarities in the physical properties of phytomonic acid and this compound became apparent. In 1955, a pivotal study by Hofmann and Tausig provided conclusive evidence that the two were identical.[1] Their work demonstrated that the compound isolated from A. tumefaciens was not a C20 acid as previously thought, but rather a C19 fatty acid with a cyclopropane ring, identical to this compound.[1] The initial incorrect characterization of phytomonic acid was attributed to impurities in the early samples.
Chemical Structure and Biosynthesis
This compound, also known as phytomonic acid or cis-11,12-methyleneoctadecanoic acid, is a saturated fatty acid with a cyclopropane ring in its acyl chain.[1] Early research correctly identified its molecular formula as C19H36O2.[1]
The biosynthesis of this compound was elucidated to proceed from the unsaturated fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid).[1] This process involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of cis-vaccenic acid, a reaction catalyzed by the enzyme cyclopropane fatty acid synthase.
Caption: Biosynthesis of this compound from cis-Vaccenic Acid.
Quantitative Data from Early Studies
The following table summarizes the key quantitative data reported in the early publications on phytomonic and lactobacillic acids.
| Property | Phytomonic Acid (from A. tumefaciens) | This compound (from L. arabinosus) | Reference |
| Molecular Formula | Initially C20H40O2, later corrected to C19H36O2 | C19H36O2 | [1] |
| Melting Point (°C) | 24 (impure), 27.8-28.8 (purified) | 27.8-28.8 | [1] |
| Amide Derivative M.P. (°C) | - | 79.4-81.5 | |
| Hydrazide Derivative M.P. (°C) | 56.6 (impure), 59.6-61.2 (purified) | 59.6-61.2 | [1] |
Experimental Protocols from Early Research
The pioneering work to isolate and characterize these fatty acids relied on classical biochemical techniques. The following is a generalized description of the methodologies employed in that era.
Isolation of Lipids from Bacteria
A general workflow for the extraction of fatty acids from bacterial cultures in the mid-20th century is outlined below.
Caption: Generalized Experimental Workflow for Fatty Acid Isolation.
Detailed Steps:
-
Culturing and Harvesting: Large batches of the bacteria (A. tumefaciens or Lactobacillus sp.) were cultured in appropriate liquid media. The cells were then harvested by centrifugation.
-
Lipid Extraction: The bacterial pellet was repeatedly extracted with organic solvents like acetone and ether to solubilize the lipids.
-
Saponification: The crude lipid extract was saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide). This process hydrolyzes the ester linkages in lipids, releasing the fatty acids as their salts.
-
Isolation of Fatty Acids: The saponified mixture was acidified to protonate the fatty acid salts, and the free fatty acids were then extracted into an organic solvent such as ether.
-
Fractionation: The mixture of fatty acids was often converted to their methyl esters for separation by fractional distillation under reduced pressure. This technique separates the esters based on their boiling points, which are related to their chain length.
-
Purification: The desired fatty acid ester fractions were then hydrolyzed back to the free acids. Final purification was typically achieved by recrystallization from a suitable solvent at low temperatures.
Characterization Techniques
The characterization of the purified fatty acids in these early studies relied on a combination of physical and chemical methods:
-
Melting Point Determination: A key physical property used for identification and assessment of purity. Mixed melting point analysis, where the unknown is mixed with a known standard, was crucial in establishing the identity of phytomonic and lactobacillic acids. A lack of melting point depression in the mixture indicated that the two compounds were identical.
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms), which was essential for calculating the molecular formula.
-
Derivative Formation: The preparation of crystalline derivatives, such as amides and hydrazides, with sharp melting points provided additional points of comparison for identification.
-
X-ray Diffraction: This technique was used to determine the long spacing of the fatty acid crystals, providing information about the chain length.
-
Infrared Spectroscopy: As the technique became available, it was used to identify characteristic functional groups and compare the spectra of the unknown with known compounds.
Conclusion
The early research on phytomonic and lactobacillic acids is a classic example of scientific discovery through meticulous isolation, characterization, and comparative analysis. The initial misidentification of phytomonic acid highlights the challenges of chemical characterization with the techniques available at the time. The eventual confirmation of its identity with this compound was a significant contribution to the understanding of bacterial fatty acid diversity and metabolism. This foundational work paved the way for future studies on the biosynthesis, function, and potential applications of cyclopropane fatty acids.
References
The Biophysical Impact of Lactobacillic Acid on Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobacillic acid, a cyclopropane (B1198618) fatty acid found in the membranes of various bacteria, plays a crucial role in adapting to environmental stressors. This technical guide provides an in-depth analysis of the impact of this compound on the biophysical properties of cell membranes, with a focus on membrane fluidity. We present quantitative data from key experimental techniques, detail relevant experimental protocols, and illustrate associated biological signaling pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this unique lipid modulates membrane structure and function.
Introduction
The plasma membrane is a dynamic and fluid structure essential for cellular function, acting as a selective barrier and a platform for numerous cellular processes. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the diffusion and function of membrane-associated proteins and the overall integrity of the cell. Bacteria have evolved sophisticated mechanisms to maintain optimal membrane fluidity in response to environmental changes, a process known as homeoviscous adaptation. One such mechanism involves the modification of the fatty acid composition of the membrane phospholipids (B1166683).
This compound (cis-11,12-methyleneoctadecanoic acid) is a 19-carbon cyclopropane fatty acid (CFA) synthesized by the addition of a methylene (B1212753) group across the double bond of its precursor, cis-vaccenic acid.[1] This modification, catalyzed by cyclopropane fatty acid synthase, is often observed as bacterial cultures enter the stationary phase or are exposed to stressful conditions such as low pH.[2] The presence of the cyclopropane ring introduces a unique kink in the fatty acyl chain, altering the packing of phospholipids and consequently modulating the biophysical properties of the membrane. Understanding the precise impact of this compound on membrane fluidity is crucial for elucidating its role in bacterial stress resistance and for potential applications in drug development, where membrane-active agents are of significant interest.
Biosynthesis of this compound
The synthesis of this compound is a post-synthetic modification of existing phospholipids within the bacterial membrane. The precursor, a phospholipid containing a cis-vaccenic acid acyl chain, is converted to a lactobacilloyl-containing phospholipid by the enzyme cyclopropane fatty acid synthase. This enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor for the methylene bridge.
Figure 1: Biosynthesis of this compound.
Impact on Membrane Fluidity: Quantitative Data
The incorporation of this compound into membrane phospholipids has a significant and measurable impact on membrane fluidity. The rigid cyclopropane ring restricts the conformational freedom of the acyl chain, leading to more ordered packing of the lipids in the bilayer. This increased order is reflected in a higher gel-to-liquid crystalline phase transition temperature (Tm) and increased fluorescence anisotropy of embedded probes.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic behavior of lipid bilayers. It measures the heat flow associated with phase transitions as a function of temperature. The main phase transition temperature (Tm) is a key indicator of membrane fluidity; a higher Tm corresponds to a less fluid, more ordered membrane.
A study on synthetic phosphatidylcholines acylated with cyclopropane fatty acids, including this compound, demonstrated a significant increase in the phase transition temperature compared to their unsaturated precursors.[3]
| Phospholipid Acyl Chain | Precursor Fatty Acid | Phase Transition Temperature (Tm) | Change in Tm | Reference |
| cis-Vaccenoyl | cis-Vaccenic Acid | ~ -1.5 °C (estimated for C18:1Δ11) | - | [3] |
| Lactobacilloyl | This compound | ~ 14.5 °C | ~ +16 °C | [3] |
| Oleoyl | Oleic Acid | ~ -18.5 °C (estimated for C18:1Δ9) | - | [3] |
| Dihydrosterculoyl | Dihydrosterculic Acid | ~ -2.5 °C | ~ +16 °C | [3] |
Table 1: Phase transition temperatures of phosphatidylcholines containing cyclopropane fatty acids versus their unsaturated precursors as determined by DSC.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted motion and thus, a less fluid environment. Probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) are commonly used to assess fluidity in the hydrophobic core and at the lipid-water interface of the membrane, respectively.
While direct quantitative data for liposomes containing solely this compound is sparse in recent literature, the known effect of increased lipid packing allows for a clear prediction. The increased order imposed by the cyclopropane ring would lead to a higher fluorescence anisotropy value.
| Membrane Composition | Expected DPH Anisotropy | Expected TMA-DPH Anisotropy | Rationale |
| Phosphatidylcholine (PC) with cis-Vaccenic Acid | Lower | Lower | The cis double bond creates a significant kink, increasing disorder and fluidity. |
| PC with this compound | Higher | Higher | The rigid cyclopropane ring restricts acyl chain motion, leading to a more ordered and less fluid membrane. |
Table 2: Expected relative fluorescence anisotropy values in model membranes.
Experimental Protocols
Lipid Extraction from Lactobacillus Species
This protocol describes a standard method for extracting total lipids from bacterial cells for subsequent analysis.
-
Cell Culture and Harvest: Grow Lactobacillus species to the desired growth phase (e.g., stationary phase for maximal this compound content). Harvest cells by centrifugation.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).
-
Agitate for 1-2 hours at room temperature to ensure complete extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Collect the chloroform phase and dry it under a stream of nitrogen.
-
-
Lipid Analysis: The dried lipid extract can be resuspended in an appropriate solvent for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition.
Preparation of Liposomes Containing this compound
This protocol outlines the preparation of model membranes (liposomes) with a defined lipid composition.
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., a base phospholipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and a synthesized phospholipid containing this compound) in chloroform.
-
Thin Film Hydration:
-
Evaporate the chloroform in a round-bottom flask using a rotary evaporator to form a thin lipid film on the inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Measurement of Membrane Fluidity
Figure 2: Experimental Workflow for Membrane Fluidity Measurement.
Fluorescence Anisotropy:
-
Incubate the prepared liposome suspension with a fluorescent probe (DPH or TMA-DPH) at a probe-to-lipid molar ratio of approximately 1:500.
-
Measure the steady-state fluorescence anisotropy using a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light and measure the emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.
-
Correct for instrument-specific factors using a grating correction factor (G-factor).
-
Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).
Differential Scanning Calorimetry:
-
Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it.
-
Place the sample pan and a reference pan (containing buffer) into the calorimeter.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) over the temperature range of interest.
-
Record the differential heat flow between the sample and reference to generate a thermogram.
-
The peak of the endothermic transition corresponds to the Tm.
Impact on Cellular Signaling
Changes in membrane fluidity can have profound effects on cellular signaling by modulating the activity and organization of membrane-embedded proteins.
The DesK-DesR Two-Component System
A well-characterized example of a signaling pathway that responds to membrane fluidity is the DesK-DesR two-component system in Bacillus subtilis.[4][5] While not from Lactobacillus, this system serves as a paradigm for how bacteria sense and respond to the physical state of their membranes. A decrease in membrane fluidity, such as that caused by a drop in temperature or the incorporation of more ordered fatty acids, is sensed by the transmembrane histidine kinase, DesK. This triggers a signaling cascade that ultimately leads to the increased expression of a fatty acid desaturase, which introduces double bonds into acyl chains to restore fluidity. The increased order induced by this compound would be expected to activate such a signaling pathway.
Figure 3: The DesK-DesR Signaling Pathway.
Modulation of Membrane Protein Function
The altered lipid packing environment created by this compound can directly influence the function of integral membrane proteins. For instance, studies on the Na+/H+ antiporter NhaA in E. coli have shown that cyclopropane fatty acids can reduce protein-phospholipid interactions, thereby restricting the conformational changes required for its activity.[6] This suggests that this compound can act as a regulator of membrane transport and other protein-mediated processes by altering the physical landscape of the bilayer.
Conclusion
This compound is a key component in the adaptation of bacterial membranes to environmental stress. Its incorporation into phospholipids leads to a more ordered and less fluid membrane, as evidenced by a significant increase in the gel-to-liquid crystalline phase transition temperature. This alteration in the biophysical properties of the membrane has direct consequences for cellular function, including the modulation of membrane protein activity and the activation of signaling pathways that regulate membrane homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the multifaceted roles of this compound and other cyclopropane fatty acids in membrane biology and their potential as targets for novel therapeutic strategies.
References
- 1. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase transition behaviour of artificial liposomes composed of phosphatidylcholines acylated with cyclopropane fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal reconstitution of monotopic integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
- 6. How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Synthesis of 11,12-Methyleneoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical synthesis of 11,12-methyleneoctadecanoic acid, also known as dihydrosterculic acid. This unique cyclopropane (B1198618) fatty acid, found in various bacteria and plants, is synthesized through a fascinating enzymatic process with significant implications for microbial physiology and potential applications in drug development. This document details the enzymatic pathway, presents key quantitative data, and provides detailed experimental protocols for the study of this important biomolecule.
The Biochemical Pathway of Dihydrosterculic Acid Synthesis
The synthesis of 11,12-methyleneoctadecanoic acid is catalyzed by the enzyme Cyclopropane Fatty Acid (CFA) Synthase (EC 2.1.1.79).[1][2][3] This enzyme facilitates the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an oleic acid residue within a phospholipid molecule.[4][5][6][7] The reaction typically occurs on intact phospholipid bilayers in the cell membrane.[1][3][5][6] A critical cofactor in this reaction is a bicarbonate ion (HCO₃⁻), which is thought to act as a general base in the catalytic mechanism.[5][8]
The overall reaction can be summarized as:
S-adenosyl-L-methionine + Phospholipid-bound oleic acid ⇌ S-adenosyl-L-homocysteine + Phospholipid-bound 11,12-methyleneoctadecanoic acid
This enzymatic modification of fatty acids plays a crucial role in adapting cellular membranes to various environmental stresses, such as changes in pH and temperature.[9]
Quantitative Data on CFA Synthase Activity
The following tables summarize key quantitative data for CFA synthase from different bacterial sources. These values are essential for designing and interpreting experiments, as well as for comparative studies of the enzyme.
Table 1: Kinetic Parameters of CFA Synthases
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | SAM | 26 ± 3 | 2.5 ± 0.08 | ~1.6 x 103 | [10] |
| Pseudomonas aeruginosa | SAM | 26 ± 3 | 2.5 ± 0.08 | ~1.6 x 103 | [10] |
Table 2: Optimal Reaction Conditions for CFA Synthase
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli | 7.5 - 8.0 | 37 | [4] |
| Pseudomonas aeruginosa | 7.5 | 37 | [10] |
Table 3: Yields of Dihydrosterculic Acid Synthesis
| Expression System | Conditions | Yield | Reference |
| Transgenic Nicotiana benthamiana | Transient expression of E. coli CFA synthase | Up to 11.8% of total fatty acids | N/A |
| Recombinant Yarrowia lipolytica | Fed-batch fermentation | 2.3 ± 0.2 g/L (45% of total lipids) | [11] |
Experimental Protocols
This section provides detailed methodologies for the purification of CFA synthase, the in vitro activity assay, and the analysis of the reaction product by gas chromatography-mass spectrometry (GC-MS).
Purification of Recombinant His-tagged CFA Synthase from E. coli
This protocol describes the purification of N-terminally His-tagged CFA synthase overexpressed in E. coli.
Materials:
-
E. coli cells expressing His-tagged CFA synthase
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 50 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole
-
Ni-NTA affinity chromatography resin
-
Sonciator
-
Centrifuge
Procedure:
-
Grow E. coli cells harboring the pET-based plasmid with the gene encoding His₆-CFA synthase in LB medium to the mid-log phase and induce protein expression with 0.5 mM IPTG for 3 hours at 30°C.[4]
-
Harvest the cells by centrifugation and resuspend them in Lysis Buffer.[4]
-
Lyse the cells by sonication on ice.[4]
-
Clarify the lysate by centrifugation at 32,000 x g for 30 minutes at 4°C.[4]
-
Incubate the supernatant with Ni-NTA resin at 4°C for 1 hour with gentle agitation.[4]
-
Load the resin into a chromatography column and wash with 10 column volumes of Wash Buffer.
-
Elute the His-tagged CFA synthase with Elution Buffer.
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.[4]
In Vitro CFA Synthase Activity Assay
This spectrophotometric assay measures the production of S-adenosyl-L-homocysteine (SAH), which is coupled to the colorimetric detection of L-homocysteine.[4]
Materials:
-
Purified CFA synthase
-
Phospholipid vesicles (e.g., E. coli polar lipid extract)
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine nucleosidase (SAHN)
-
S-ribosylhomocysteinase (LuxS)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM MgSO₄, 10 µM ZnSO₄, 10% glycerol, 0.5 µM NaHCO₃[4]
-
Quench Solution: 6 M Urea, 0.5% Triton X-100[4]
-
Microplate reader
Procedure:
-
Prepare phospholipid vesicles by extrusion through a 100-nm membrane.[4]
-
In a microplate well, prepare a 20 µL reaction mixture containing:
-
Initiate the reaction by adding the purified CFA synthase.
-
Incubate at 37°C for 10 minutes.[4]
-
Stop the reaction by adding 15 µL of Quench Solution.[4]
-
Add DTNB to the quenched reaction and measure the absorbance at 412 nm to quantify the amount of L-homocysteine produced.
GC-MS Analysis of Dihydrosterculic Acid
This protocol outlines the derivatization of fatty acids to their methyl esters (FAMEs) and subsequent analysis by GC-MS.
Materials:
-
Lipid extract containing dihydrosterculic acid
-
Methanolic KOH (e.g., 0.5 M)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or similar polar column)
Procedure:
-
Transesterification:
-
To the dried lipid extract, add a known volume of methanolic KOH.
-
Incubate at a specific temperature (e.g., 50°C) for a defined time (e.g., 15 minutes) with occasional vortexing.
-
Add water to stop the reaction and extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs in hexane into the GC-MS.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-500.
-
-
-
Identification:
-
Dihydrosterculic acid methyl ester is identified by its characteristic retention time and mass spectrum, which includes a prominent molecular ion (m/z 310) and fragmentation pattern.
-
Conclusion
The biochemical synthesis of 11,12-methyleneoctadecanoic acid is a well-defined enzymatic process with important physiological roles in microorganisms. This technical guide provides researchers, scientists, and drug development professionals with a solid foundation for understanding and investigating this pathway. The provided quantitative data and detailed experimental protocols serve as a valuable resource for future studies aimed at elucidating the finer details of CFA synthase function and exploring its potential as a target for novel therapeutic agents.
References
- 1. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Cyclopropane fatty acid synthase of Escherichia coli. Stabilization, purification, and interaction with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activity of Escherichia coli cyclopropane fatty acid synthase depends on the presence of bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of bacterial cyclopropane-fatty-acyl-phospholipid synthase with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Heart of a Stress Response: A Technical Guide to Lactobacillic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymes involved in the biosynthesis of lactobacillic acid, a key cyclopropane (B1198618) fatty acid (CFA) in the cell membranes of Lactobacillus and other bacteria. Understanding the structure, function, and regulation of these enzymes is critical for research into bacterial stress response, membrane physiology, and the development of novel antimicrobial agents.
The Central Enzyme: Cyclopropane Fatty Acid (CFA) Synthase
The formation of this compound is catalyzed by a single, pivotal enzyme: Cyclopropane Fatty Acid (CFA) Synthase . This enzyme facilitates the transfer of a methylene (B1212753) group from a donor molecule to the cis-double bond of a precursor fatty acid already incorporated into a phospholipid molecule within the bacterial cell membrane.
Substrates and Products
The biosynthesis of this compound involves two primary substrates:
-
Phospholipid-bound cis-vaccenic acid: The direct precursor to this compound is cis-vaccenic acid (an 18-carbon monounsaturated fatty acid), which is esterified to a glycerol (B35011) backbone within a phospholipid molecule (e.g., phosphatidylethanolamine, phosphatidylglycerol). The enzyme acts on the existing membrane structure rather than on free fatty acids.
-
S-adenosyl-L-methionine (SAM): SAM serves as the methyl group donor for the cyclopropanation reaction. The transfer of its activated methyl group is a key step in the formation of the cyclopropane ring.
The products of the reaction are:
-
Phospholipid-bound this compound: The cyclopropanated fatty acid remains part of the phospholipid molecule in the cell membrane.
-
S-adenosyl-L-homocysteine (SAH): The demethylated form of SAM.
-
Adenosine (B11128) and Homocysteine: In the overall reaction, SAM is hydrolyzed to adenosine and homocysteine.[1]
Catalytic Mechanism
The catalytic mechanism of CFA synthase is a fascinating example of enzymatic precision. The reaction proceeds via a carbocation intermediate and is critically dependent on the presence of a bicarbonate ion in the active site.[1][2]
The proposed steps are as follows:
-
Binding of Substrates: The dimeric CFA synthase binds to the phospholipid bilayer, positioning one of its active sites over a cis-vaccenic acid residue. SAM and a bicarbonate ion are also bound within the active site.
-
Methylene Group Transfer: The enzyme facilitates the transfer of the methylene group from SAM to the cis-double bond of the vaccenic acid.[1]
-
Carbocation Intermediate Formation: This transfer results in the formation of a transient carbocation intermediate.[1]
-
Ring Closure: The bicarbonate ion is thought to act as a general base, abstracting a proton to facilitate the closure of the cyclopropane ring.[2]
-
Product Release: The enzyme releases the products, SAH, and remains associated with the membrane to catalyze further reactions.
Quantitative Data on CFA Synthase Activity
| Parameter | Value | Organism | Reference |
| Optimal pH | 5.6 | Oenococcus oeni | [3] |
| Optimal Temperature | 35.8 °C | Oenococcus oeni | [3] |
| Km (S-adenosyl-L-methionine) | 2.26 mM | Oenococcus oeni | [3] |
| Km (Bicarbonate) | 49.3 ± 5.9 µM | Escherichia coli | [4] |
| kcat | 20.0 ± 1.0 min-1 | Escherichia coli | [4] |
Experimental Protocols
Purification of Recombinant CFA Synthase (Adapted from E. coli protocols)
This protocol describes a general method for the purification of a His-tagged recombinant CFA synthase expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged CFA synthase
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole (B134444)
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% glycerol
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CFA synthase from the column using Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a suitable method (e.g., centrifugal ultrafiltration) and store at -80°C.
In Vitro CFA Synthase Activity Assay (Coupled Spectrophotometric Method)
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the CFA synthase reaction, through a series of coupled enzymatic reactions that result in a colorimetric change.
Materials:
-
Purified CFA synthase
-
Phospholipid vesicles containing cis-vaccenic acid (substrate)
-
S-adenosyl-L-methionine (SAM)
-
SAH hydrolase
-
Adenosine deaminase
-
Pyruvate (B1213749) kinase
-
Lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) (pH 7.0), 5 mM MgCl2, 1 mM DTT
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, phospholipid vesicles, SAM, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Initiate Reaction: Add the purified CFA synthase to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. One mole of SAH produced corresponds to the oxidation of one mole of NADH.
Regulation of this compound Formation
The synthesis of this compound is tightly regulated and is primarily induced in response to various environmental stresses, serving as a mechanism for the bacterium to adapt its membrane fluidity and permeability.
Stress-Induced Upregulation
The expression of the cfa gene, which encodes CFA synthase, is significantly upregulated during the stationary phase of growth and in response to several stressors, including:
-
Acidic pH: Low external pH triggers an increase in this compound content in the cell membrane, which helps to decrease proton permeability.
-
Ethanol (B145695): Exposure to ethanol also leads to an increase in the proportion of this compound in the membrane, likely as a protective mechanism against the membrane-fluidizing effects of ethanol.[1]
-
Osmotic Stress: Changes in osmotic pressure can induce the synthesis of cyclopropane fatty acids.
-
Low Temperature: Cold stress has been shown to increase the formation of CFAs in some bacteria.
Signaling and Transcriptional Control
While the precise signaling pathways controlling cfa expression in Lactobacillus are still being fully elucidated, it is understood that these stress responses involve complex regulatory networks. In other bacteria, such as E. coli, the stationary phase sigma factor RpoS plays a key role in upregulating cfa expression. It is likely that analogous stress-responsive sigma factors and transcriptional regulators are involved in Lactobacillus.
Visualizations
References
- 1. Acyl carrier protein metabolism and regulation of fatty acid biosynthesis by Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cold-Stress Response of Probiotic Lactobacillus plantarum K25 by iTRAQ Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Physiology of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lactobacillic Acid Extraction from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction, purification, and analysis of lactobacillic acid from bacterial cultures. This compound (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of various bacteria, including many Lactobacillus species. CFAs are known to play a role in membrane fluidity, stability, and resistance to environmental stress, making them a subject of interest in bacterial physiology, drug development, and as potential biomarkers.
Introduction
Cyclopropane fatty acids are formed by the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acid precursor, a reaction catalyzed by CFA synthase. The extraction and analysis of these unique fatty acids require specific methodologies to ensure efficient recovery and prevent degradation. This guide outlines established protocols, from initial bacterial culture to final analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Comparison of Lipid Extraction Methods
While specific quantitative data for this compound extraction is not extensively reported in comparative studies, the following table summarizes the key characteristics and general effectiveness of the two most widely used methods for bacterial lipid extraction, the Bligh-Dyer and Folch methods. The choice of method can influence the total lipid yield and the recovery of specific fatty acids.
| Feature | Bligh & Dyer Method | Folch Method |
| Solvent System | Chloroform (B151607), Methanol (B129727), Water | Chloroform, Methanol, Water (often with 0.9% NaCl) |
| Solvent-to-Sample Ratio | Lower (e.g., 4:1) | Higher (e.g., 20:1) |
| Phase Separation | Induced by addition of water and chloroform after initial single-phase extraction. | Homogenization in a biphasic system from the start. |
| Reported Efficiency | Highly efficient for a variety of biological samples, including bacteria.[1] | Also highly efficient, particularly for samples with higher lipid content (>2%).[2] |
| Advantages | Requires smaller solvent volumes, can be scaled down for smaller samples. | Robust and widely cited, effective for a broad range of lipid polarities. |
| Disadvantages | May be less efficient for samples with very high lipid content compared to the Folch method. | Requires larger volumes of solvents, which has cost and safety implications. |
| Suitability for CFAs | Suitable for the extraction of total bacterial lipids, including cyclopropane fatty acids. | Suitable for the extraction of total bacterial lipids, including cyclopropane fatty acids. |
Experimental Protocols
This section provides detailed protocols for the key stages of this compound extraction and analysis.
Protocol 1: Culturing and Harvesting of Bacterial Cells
-
Bacterial Cultivation: Culture the desired bacterial strain (e.g., Lactobacillus sp.) in an appropriate liquid medium (e.g., MRS broth) under optimal growth conditions (temperature, aeration, etc.) until the late stationary phase to allow for the accumulation of cyclopropane fatty acids.
-
Cell Harvesting: Collect the bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) or sterile deionized water to remove residual media components. Centrifuge after each wash to recollect the cell pellet.
-
Cell Lysis (Optional but Recommended): For bacteria with tough cell walls, include a cell disruption step to enhance lipid extraction efficiency. This can be achieved through physical methods like sonication, bead beating, or French press, or by enzymatic digestion with lysozyme.
Protocol 2: Total Lipid Extraction (Bligh & Dyer Method)
This protocol is adapted from the classic Bligh & Dyer method and is suitable for the extraction of total lipids from bacterial pellets.
-
Homogenization: To the washed bacterial cell pellet, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio to create a single-phase system with the water present in the pellet. Vortex vigorously for 5-10 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v). Vortex again for 2-5 minutes.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g for 10 minutes) to facilitate phase separation. Three layers will be visible: an upper aqueous (methanol-water) phase, a lower organic (chloroform) phase containing the lipids, and a solid interface of precipitated proteins.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction (Optional): For quantitative recovery, the remaining aqueous phase and protein pellet can be re-extracted with chloroform. The chloroform phases are then combined.
-
Solvent Evaporation: Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator to obtain the total lipid extract.
Protocol 3: Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the extracted fatty acids must be derivatized to their volatile methyl esters (FAMEs). Both acid- and base-catalyzed methods are common. Given that cyclopropane fatty acids can be labile to harsh acidic conditions and high temperatures, a mild acid-catalyzed method is recommended.
-
Reagent Preparation: Prepare a solution of 1.25 M HCl in anhydrous methanol. This can be done by carefully adding acetyl chloride dropwise to cold anhydrous methanol.
-
Methanolysis: Add 0.5 mL of the anhydrous 1.25 M HCl in methanol to the dried lipid extract.
-
Incubation: Tightly cap the tube and incubate at 50°C overnight, or for a shorter duration at a slightly higher temperature (e.g., 75-80°C for 1 hour), ensuring the reaction vessel can withstand the pressure increase.[3]
-
Quenching the Reaction: Cool the tubes to room temperature. Under a chemical fume hood, add 0.1 mL of glacial acetic acid followed by 5 mL of deionized water to quench the reaction.
-
FAME Extraction: Add 0.5 mL of high-purity hexane (B92381) to the tube, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper hexane layer, which now contains the FAMEs, and transfer it to a clean GC vial for analysis. For improved recovery, the aqueous layer can be re-extracted with another 0.5 mL of hexane, and the hexane layers can be combined.
Protocol 4: Purification of this compound (Optional)
For applications requiring pure this compound, further purification of the total lipid extract or the FAME mixture may be necessary. This can be achieved using chromatographic techniques.
-
Solid-Phase Extraction (SPE): The total lipid extract can be fractionated using SPE with a silica-based sorbent. Neutral lipids, free fatty acids, and polar lipids can be eluted sequentially using solvents of increasing polarity.
-
Thin-Layer Chromatography (TLC): Preparative TLC can be used to separate different lipid classes or individual fatty acid methyl esters. The desired band can be scraped from the plate and the compound eluted with a suitable solvent.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase or reversed-phase HPLC can be employed for high-resolution separation of fatty acids or their methyl esters.
Protocol 5: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of FAMEs.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for FAME analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.
-
GC Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 250-300°C), and holds for a period to ensure elution of all compounds.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum or library data. The characteristic fragmentation pattern of the cyclopropane ring can aid in its identification.
-
Quantification: Quantification can be achieved by using an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) that is added at the beginning of the extraction process. A calibration curve of a this compound standard can be used for absolute quantification.
Visualization of Experimental Workflow and Biosynthetic Pathway
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound extraction and the biosynthetic pathway of cyclopropane fatty acids.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Biosynthesis of cyclopropane fatty acids from unsaturated fatty acid precursors.
References
Application Note: Quantification of Lactobacillic Acid in Lactobacillus Species using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of many bacteria, including several species of the genus Lactobacillus. The presence and concentration of this compound are of significant interest as they can influence the physical properties of the bacterial membrane, such as fluidity and permeability. These changes in membrane characteristics are associated with the bacteria's ability to adapt to environmental stresses, including acidity and temperature fluctuations.[1] Consequently, the quantification of this compound is crucial for understanding the physiology of probiotic strains and their performance in various applications, from food production to therapeutic development.
This application note provides a comprehensive protocol for the quantification of this compound in Lactobacillus species using Gas Chromatography-Mass Spectrometry (GC-MS) following fatty acid methyl ester (FAME) derivatization.
Experimental Overview
The quantification of this compound from bacterial cells involves a multi-step process. First, the bacterial cells are harvested and the cellular lipids are extracted. The fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis. The FAMEs are subsequently separated by gas chromatography and detected by mass spectrometry. Quantification is typically achieved by using an internal standard.
Protocols
I. Bacterial Culture and Cell Harvesting
-
Culture the desired Lactobacillus strain in an appropriate broth medium (e.g., MRS broth) under optimal conditions (e.g., 37°C, anaerobic) to the desired growth phase (typically late-exponential or early-stationary phase, as CFA synthesis is often growth phase-dependent).[2]
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media components.
-
The cell pellet can be stored at -80°C until further processing. For quantitative analysis, the dry cell weight should be determined by drying a portion of the washed cells at 60-80°C to a constant weight.
II. Fatty Acid Methyl Ester (FAME) Preparation
This protocol is adapted from standard FAME analysis procedures.[3][4][5]
Reagents:
-
Saponification Reagent: 45 g NaOH, 150 mL methanol, 150 mL deionized water.[3]
-
Methylation Reagent: 325 mL 6.0 N HCl, 275 mL methanol.[3]
-
Extraction Solvent: 200 mL hexane, 200 mL methyl tert-butyl ether (MTBE).[3]
-
Base Wash Solution: 10.8 g NaOH in 900 mL deionized water.[3]
-
Internal Standard: A suitable non-native fatty acid, such as heptadecanoic acid (C17:0), at a known concentration.
Procedure:
-
Saponification:
-
To the bacterial cell pellet, add 1.0 mL of the saponification reagent and the internal standard.
-
Seal the tube tightly with a Teflon-lined cap.
-
Vortex briefly and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[3]
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2.0 mL of the methylation reagent to the cooled tube.
-
Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.[3]
-
Cool the tube rapidly on ice.
-
-
Extraction:
-
Add 1.25 mL of the extraction solvent to the tube.
-
Mix thoroughly by gentle inversion for 10 minutes.
-
Allow the layers to separate (centrifugation may be required).
-
Transfer the upper organic phase containing the FAMEs to a clean tube.
-
-
Sample Cleanup:
-
Add 3.0 mL of the base wash solution to the extracted organic phase.
-
Mix by gentle inversion for 5 minutes.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper organic phase to a GC vial for analysis.
-
III. GC-MS Analysis
The following parameters provide a general guideline and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 20:1 |
| Oven Program | Initial temp 100-150°C, ramp at 3-5°C/min to 250-280°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-550 |
Identification and Quantification:
-
This compound methyl ester can be identified based on its retention time and mass spectrum compared to a known standard or by interpretation of its fragmentation pattern. The cyclopropane ring can be identified by characteristic fragment ions.
-
Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard. A calibration curve should be prepared using a pure standard of this compound to ensure accurate quantification.
Biosynthesis of this compound
This compound is synthesized from vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid, through the action of cyclopropane fatty acid (CFA) synthase.[6] This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of vaccenic acid within the phospholipid bilayer of the cell membrane.
Quantitative Data
The relative abundance of this compound can vary significantly between different Lactobacillus species and can be influenced by culture conditions. The following table summarizes representative data on the fatty acid composition of selected Lactobacillus species.
| Lactobacillus Species | This compound (% of total fatty acids) | Other Major Fatty Acids (%) | Reference |
| L. helveticus | 28 - 52% (when oleic acid is supplied) | C18:1, C16:0 | [6] |
| L. sanfranciscensis | < 30% (as dehydrosterculic acid) | C18:1, C12:0 | [6] |
| L. casei | Present (cyclization of oleic acid observed) | C18:1, C16:0 | [7] |
| L. reuteri | Present in TNF-inhibitory strains | C18:1, C16:0 | [8] |
| L. plantarum | Often low or absent, high in oleic acid | C18:1, C16:0 | [9] |
Note: The data presented are illustrative and can vary based on the specific strain, growth medium, and culture conditions.
Conclusion
The GC-MS-based FAME analysis is a robust and reliable method for the quantification of this compound in Lactobacillus species. Accurate quantification of this key membrane component can provide valuable insights into the stress response mechanisms and physiological characteristics of probiotic bacteria, aiding in the selection and development of strains with enhanced properties for various applications in the food and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. gcms.cz [gcms.cz]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of Lactobacillus casei GCRL163 cell-free extracts reveals a SecB homolog and other biomarkers of prolonged heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Lactobacillic Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CPFA) found in the cell membranes of many eubacteria, including several species of Lactobacillus. Its unique cyclic structure contributes to membrane fluidity and resistance to certain environmental stresses. Accurate quantification of this compound is crucial for studies in microbial physiology, biomarker discovery, and the development of antimicrobial agents. Due to its non-volatile nature, derivatization is a mandatory step for its analysis by gas chromatography (GC). This document provides detailed protocols for the derivatization of this compound for subsequent chromatographic analysis, primarily focusing on GC-Mass Spectrometry (GC-MS), a widely used and powerful analytical technique for fatty acid profiling.[1][2]
Challenges in Derivatization
The cyclopropane ring in this compound is susceptible to degradation under harsh chemical conditions, particularly strong acids.[3][4][5] Acid-catalyzed esterification methods, while common for many fatty acids, can lead to the opening of the cyclopropane ring, resulting in the formation of artifacts and inaccurate quantification.[3][5] Therefore, milder derivatization techniques are required to preserve the integrity of the molecule. Base-catalyzed methods and silylation are generally considered safer and more reliable for CPFAs.[3][5][6]
Recommended Derivatization Protocols
Two primary approaches are recommended for the derivatization of this compound: base-catalyzed transesterification for lipids containing esterified this compound, and silylation for free this compound.
Protocol 1: Base-Catalyzed Transesterification for Fatty Acid Methyl Ester (FAME) Synthesis
This method is suitable for the analysis of total fatty acid content, including this compound, from lipid extracts or directly from lyophilized bacterial cells. The resulting fatty acid methyl esters (FAMEs) are volatile and can be readily analyzed by GC-MS.[6][7]
Materials:
-
Lyophilized bacterial cells or lipid extract
-
Methanolic KOH (0.5 M)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
Screw-cap glass tubes with PTFE liners
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of lyophilized bacterial cells or the dried lipid extract into a screw-cap glass tube.
-
Internal Standard Addition: Add a known amount of internal standard to the tube.
-
Transesterification: Add 2 mL of 0.5 M methanolic KOH to the tube.
-
Incubation: Securely cap the tube and vortex vigorously for 1 minute. Place the tube in a water bath or heating block at 60°C for 20 minutes, with occasional vortexing.
-
Extraction: After cooling to room temperature, add 2 mL of hexane to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The FAME extract is now ready for injection into the GC-MS system.
Protocol 2: Silylation for Trimethylsilyl (B98337) (TMS) Ester Synthesis
This protocol is ideal for the analysis of free fatty acids or for metabolomic studies where a broader range of metabolites, in addition to fatty acids, are being analyzed.[1][2][8][9] Silylation replaces active hydrogens on the carboxyl group with a trimethylsilyl group, increasing volatility.
Materials:
-
Dried sample containing free this compound
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., deuterated this compound, if available, or a structurally similar compound)
-
Screw-cap glass vials with PTFE liners
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample (e.g., lyophilized cell extract) in a screw-cap vial. The sample must be completely dry, as moisture will react with the silylating reagent.
-
Internal Standard Addition: Add a known amount of the appropriate internal standard.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample.
-
Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Cap the vial tightly and vortex for 1 minute. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Data Presentation
The choice of derivatization method can impact the recovery and quantification of this compound. The following table summarizes a qualitative comparison of the recommended methods.
| Derivatization Method | Analyte Form | Key Advantages | Key Considerations | Typical Application |
| Base-Catalyzed Transesterification (FAME) | Esterified Fatty Acids (in lipids) | Robust and widely used for total fatty acid profiling.[6] | Not suitable for free fatty acids without a prior esterification step. | Total fatty acid analysis of bacterial membranes. |
| Silylation (TMS Ester) | Free Fatty Acids | Derivatizes a wide range of metabolites simultaneously.[1][2] Milder reaction conditions. | Reagents are highly sensitive to moisture. | Metabolomics, analysis of free fatty acid pools. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Caption: General experimental workflow for this compound derivatization and analysis.
The following diagram illustrates the chemical transformation during the FAME derivatization.
Caption: Chemical derivatization of this compound to its methyl ester.
Conclusion
The successful analysis of this compound by chromatography hinges on a derivatization strategy that preserves its cyclopropane ring. The provided protocols for base-catalyzed transesterification and silylation offer reliable methods for converting this compound into a volatile form suitable for GC-MS analysis. Researchers should select the protocol based on the nature of their sample and the specific analytical goals of their study. Careful adherence to these protocols will enable accurate and reproducible quantification of this important bacterial fatty acid.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. UPLC-QTOF-MS/MS and GC-MS Characterization of Phytochemicals in Vegetable Juice Fermented Using Lactic Acid Bacteria from Kimchi and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cyclopropane Fatty Acids in Bacteria by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane (B1198618) fatty acids (CFAs) are unique membrane components found in many bacteria, formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids.[1] This modification, catalyzed by CFA synthase, often occurs as bacterial cultures enter the stationary phase and is associated with increased resistance to environmental stresses, including acidity.[2][3] The analysis of CFAs is crucial for understanding bacterial physiology, stress response, and identifying potential antimicrobial targets. This document provides detailed protocols for the extraction, derivatization, and analysis of CFAs from bacteria using High-Performance Liquid Chromatography (HPLC) and the more common Gas Chromatography-Mass Spectrometry (GC-MS) method.
Introduction to Cyclopropane Fatty Acids
Cyclopropane fatty acids (CFAs) are fatty acids containing a cyclopropane ring. In bacteria, they are synthesized from unsaturated fatty acid (UFA) precursors already incorporated into membrane phospholipids (B1166683).[1] The most common CFAs are lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid). The enzyme responsible for this conversion is cyclopropane fatty acid synthase (CfaS), which uses S-adenosyl-L-methionine (SAM) as the methylene donor.
The presence and abundance of CFAs can significantly alter the physical properties of bacterial membranes, contributing to chemical and physical stability.[4] This has implications for bacterial survival in harsh environments and has been linked to virulence in some pathogenic bacteria. Therefore, accurate quantification of CFAs is essential for research in microbiology, drug development, and microbial ecology.
Experimental Protocols
Overview of Analytical Workflow
The general procedure for analyzing CFAs in bacteria involves several key steps: cultivation of bacteria to the desired growth phase, harvesting the cells, extracting total lipids, derivatizing the fatty acids to make them suitable for chromatographic analysis, and finally, the separation and quantification by either GC-MS or HPLC.
Caption: General experimental workflow for the analysis of cyclopropane fatty acids in bacteria.
Bacterial Culture and Harvesting
-
Culture: Grow bacterial strains (e.g., Pseudomonas putida, Escherichia coli) in an appropriate liquid medium (e.g., Luria-Bertani broth) at the optimal temperature with shaking. To maximize CFA content, grow cultures until they reach the stationary phase of growth.[3][5]
-
Harvesting: Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual media components. Repeat the centrifugation and washing step.
-
Storage: The resulting cell pellet can be used immediately for lipid extraction or stored at -80°C until analysis.
Total Lipid Extraction (Bligh & Dyer Method)
This procedure is a widely used method for extracting total lipids from biological samples.[6][7]
-
Homogenization: Resuspend the washed bacterial pellet in 1 mL of deionized water.
-
Solvent Addition: To the 1 mL aqueous suspension, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 10-15 minutes to create a single-phase system and ensure thorough extraction.
-
Phase Separation: Add an additional 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous (methanol-water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully insert a Pasteur pipette through the upper layer and collect the lower chloroform phase. Transfer it to a new clean glass tube.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract. Store the dried lipids at -20°C under an inert atmosphere until derivatization.
Derivatization of Fatty Acids
For GC analysis, fatty acids are converted to their more volatile methyl esters.[8]
-
Reagent Preparation: Prepare a solution of 1.2% (w/v) HCl in methanol. This can be done by carefully adding concentrated HCl to anhydrous methanol.
-
Reaction: Add 2 mL of the methanolic HCl solution to the dried lipid extract.
-
Incubation: Tightly cap the tube, flush with nitrogen, and heat at 80-85°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the tube. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Collection: Centrifuge briefly to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
For HPLC analysis with UV detection, fatty acids can be derivatized with a chromophore like phenacyl bromide.[9][10]
-
Saponification: Dissolve the lipid extract in 2 mL of chloroform/methanol (2:1). Add methanolic KOH (0.05N) and mix. Evaporate the solvent on a rotary evaporator.[10]
-
Derivatization: Add a solution of p-bromophenacyl bromide and a crown ether catalyst (e.g., 18-crown-6) in acetonitrile (B52724) to the dried fatty acid salts.[10]
-
Reaction: Heat the mixture at 75-80°C for 30 minutes.[10]
-
Preparation for Injection: After cooling, the sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Chromatographic Analysis
GC-MS Conditions for FAME Analysis
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Zebron WAX column (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 4°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: FAMEs, including CFAs, are identified based on their retention times compared to standards and their characteristic mass spectra.
HPLC Conditions for Phenacyl Ester Analysis
-
HPLC System: Standard HPLC with UV detector.
-
Column: Reversed-phase C18 column (e.g., µBondapak™ C-18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 241 nm or 254 nm.
-
Quantification: Based on peak area comparison with a standard curve prepared from known concentrations of fatty acid phenacyl ester standards.
Data Presentation
The following tables summarize the relative abundance of cyclopropane fatty acids in Pseudomonas putida and Escherichia coli under different conditions, demonstrating the utility of the described analytical methods.
Table 1: Cyclopropane Fatty Acid Content in Pseudomonas putida KT2440
| Strain / Condition | Growth Phase | C17:cyclopropane (% of Total Fatty Acids) |
| Wild-Type | Exponential | Low / Negligible[6] |
| Wild-Type | Stationary | ~30%[6] |
| cfaA mutant (minor synthase) | Stationary | ~20%[6] |
| cfaB mutant (major synthase) | Stationary | < 0.2%[6] |
Data sourced from Muñoz-Rojas et al., 2006.[6]
Table 2: General Trends of CFA Content in Escherichia coli
| Strain / Condition | Growth Phase | Total CFAs (% of Total Fatty Acids) |
| Wild-Type | Exponential | Low |
| Wild-Type | Stationary | Significantly Increased[3][5] |
| cfa mutant | Stationary | Undetectable / Abnormally Low[2] |
Information compiled from multiple sources indicating a significant increase in CFAs during the transition to stationary phase, which is dependent on a functional cfa gene.[2][3][5]
Visualization of CFA Biosynthesis
The synthesis of CFAs is a direct modification of phospholipids within the bacterial membrane.
Caption: Biosynthesis of cyclopropane fatty acids from unsaturated fatty acid precursors in the cell membrane.
References
- 1. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The growth phase-dependent synthesis of cyclopropane fatty acids in Escherichia coli is the result of an RpoS(KatF)-dependent promoter plus enzyme instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Involvement of Cyclopropane Fatty Acids in the Response of Pseudomonas putida KT2440 to Freeze-Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resource.aminer.org [resource.aminer.org]
- 10. How mutant CFTR may contribute to Pseudomonas aeruginosa infection in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lactobacillic Acid as a Strain-Specific Bacterial Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CPFA) found in the cell membranes of various bacteria. Its unique structure, formed by the addition of a methylene (B1212753) bridge across the double bond of its precursor, cis-vaccenic acid, makes it a compelling candidate as a biomarker for the presence and physiological state of specific bacterial strains. The synthesis of this compound is most prominent during the transition from exponential to stationary growth phase, suggesting a role in adaptation to stress and survival.
These application notes provide a comprehensive overview of the use of this compound as a biomarker, including the bacterial strains known to produce it, quantitative data on its abundance, and detailed protocols for its detection and quantification.
Bacterial Strains and Specificity
While initially discovered in Lactobacillus species, this compound is not exclusive to this genus and can be found in a variety of Gram-positive and some Gram-negative bacteria. However, the relative abundance of this compound can vary significantly between different species and even strains, making it a useful differential biomarker. Notably, some genera, like Bifidobacterium, contain very low to negligible amounts of this fatty acid.
Quantitative Data Presentation
The following table summarizes the reported content of this compound in various bacterial strains, highlighting its potential for differentiation.
| Bacterial Genus | Species | Strain(s) | This compound Content (% of Total Fatty Acids) | Reference |
| Lactobacillus | fermentum | 2003 | 21 - 34% | [1] |
| Lactobacillus | buchneri | B-1059 | 21 - 34% | [1] |
| Lactobacillus | Various | 8 out of 9 strains studied | > 15% (in stationary phase) | [2] |
| Bifidobacterium | Various | 9 strains studied | < 5% | [2] |
Signaling Pathways and Biosynthesis
The synthesis of this compound is a key metabolic process in certain bacteria, involving the conversion of a common unsaturated fatty acid into a cyclopropane fatty acid. This pathway is often upregulated in response to environmental stressors.
Caption: Biosynthesis pathway of this compound from cis-vaccenic acid.
Experimental Protocols
Accurate quantification of this compound is crucial for its application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.
Logical Workflow for Biomarker Analysis
The general workflow for analyzing this compound as a bacterial biomarker involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Extraction and GC-MS Analysis of this compound
This protocol details the extraction of total fatty acids from bacterial cells and their subsequent analysis by GC-MS after derivatization to fatty acid methyl esters (FAMEs).
Materials:
-
Bacterial cell pellet
-
0.9% NaCl solution
-
BF3-methanol (14% w/v) or HCl-methanol
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture (preferably from the stationary phase) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with 0.9% NaCl solution. Repeat the centrifugation and washing step.
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To the cell pellet, add a known amount of internal standard.
-
Add 1 ml of methanol and vortex vigorously for 1 minute.
-
Add 0.5 ml of chloroform and vortex for 2 minutes.
-
Add 0.4 ml of water and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
-
Dry the chloroform extract under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 ml of 14% BF3-methanol solution.
-
Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 ml of saturated NaCl solution and 1 ml of hexane. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µl of the hexane extract into the GC-MS system.
-
Example GC-MS parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate of 1 ml/min.
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
MS transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Mass scan range: m/z 50-550.
-
-
-
Data Analysis: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify the peak area relative to the internal standard.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol is suitable for the direct quantification of this compound from the lipid extract without derivatization, offering a more streamlined workflow.
Materials:
-
Bacterial lipid extract (from Protocol 1, step 2)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Example LC parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow rate: 0.3 ml/min.
-
Column temperature: 40°C.
-
-
Example MS/MS parameters (Negative Ion Mode):
-
Ionization source: Electrospray ionization (ESI).
-
Precursor ion (m/z): [M-H]⁻ for this compound (e.g., 295.2).
-
Product ions: To be determined by infusion of the analytical standard.
-
Optimize collision energy and other MS parameters for the specific instrument.
-
-
-
Data Analysis:
-
Develop a calibration curve using the this compound analytical standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Conclusion
This compound holds significant promise as a specific biomarker for identifying certain bacterial strains and for monitoring their physiological state. The protocols outlined in these application notes provide a robust framework for the reliable extraction, detection, and quantification of this unique fatty acid. The differential expression of this compound among various bacterial species underscores its potential utility in diverse research and development applications, from microbiome analysis to the quality control of probiotic formulations. Further research to expand the database of this compound content in a wider array of bacterial strains will continue to enhance its value as a targeted biomarker.
References
Application of Lactobacillic Acid in Microbial Taxonomy: A Detailed Guide for Researchers
Application Notes
The identification and classification of microorganisms, a cornerstone of microbiology, has been significantly advanced by chemotaxonomic methods. Among these, the analysis of cellular fatty acid composition, particularly the presence and abundance of specific fatty acids, serves as a powerful tool for microbial taxonomy. Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), a cyclopropane (B1198618) fatty acid (CFA), has emerged as a significant biomarker in the classification of various bacterial genera, most notably Lactobacillus.
Cyclopropane fatty acids are formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid precursors within the bacterial cell membrane.[1] This conversion is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase).[2] The presence and relative quantity of this compound can be influenced by the bacterial growth phase and environmental conditions, often increasing as cultures enter the stationary phase.[1] This dynamic regulation suggests a role for these fatty acids in adapting to changing environments, potentially by altering membrane fluidity and permeability.[3]
From a taxonomic perspective, the fatty acid profile of a bacterium provides a stable and reproducible "fingerprint" that can be used for identification and classification.[4] The main fatty acids for the Lactobacillaceae family are cis-vaccenic acid and this compound.[4] The unique presence or high abundance of this compound in certain species, particularly within the diverse genus Lactobacillus, makes it a valuable chemotaxonomic marker.[4] Analysis of this compound, typically as its methyl ester (FAME), is performed using gas chromatography-mass spectrometry (GC-MS), a technique that allows for both qualitative and quantitative assessment of the fatty acid profile.[5][6]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound in microbial taxonomy, complete with detailed experimental protocols and data interpretation guidelines.
Quantitative Distribution of this compound
The relative abundance of this compound can vary significantly among different bacterial species and even between strains of the same species. This variation, however, follows predictable patterns that are useful for taxonomic differentiation. The following table summarizes the percentage of this compound found in the total fatty acids of various Lactobacillus species.
| Bacterial Species | Percentage of this compound (%) | Reference(s) |
| Lactobacillus casei | Major component along with palmitic and octadecenoic acids | [4] |
| Lactobacillus reuteri | Palmitic acid is dominant (57.7%), this compound present | [4] |
| Lactobacillus delbrueckii | Present | |
| Lactobacillus helveticus | Present | |
| Lactobacillus plantarum | Present | |
| Lactobacillus acidophilus | Present | |
| Lactobacillus brevis | Present | |
| Lactobacillus fermentum | Present |
Experimental Protocols
Protocol 1: Culturing and Harvesting of Bacterial Cells for Fatty Acid Analysis
This protocol outlines the steps for preparing bacterial cultures for subsequent fatty acid extraction and analysis.
Materials:
-
Appropriate liquid culture medium for the target microorganism (e.g., MRS broth for Lactobacillus)
-
Incubator with temperature and atmospheric control
-
Centrifuge and sterile centrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or 0.85% NaCl solution
-
Sterile deionized water
Procedure:
-
Inoculation and Incubation: Inoculate the appropriate liquid medium with a pure culture of the bacterium. Incubate under optimal conditions (e.g., 37°C for Lactobacillus species) until the culture reaches the late logarithmic or early stationary phase of growth. The growth phase can significantly influence the fatty acid composition.
-
Harvesting: Transfer the bacterial culture to sterile centrifuge tubes. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant. Resuspend the cell pellet in sterile PBS or 0.85% NaCl solution. Centrifuge again under the same conditions. Repeat this washing step twice to remove residual medium components.
-
Final Preparation: After the final wash, discard the supernatant and resuspend the cell pellet in a small volume of sterile deionized water. The washed cell pellet is now ready for fatty acid extraction.
Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and Analysis by GC-MS
This protocol describes the chemical derivatization of fatty acids to their volatile methyl esters and their subsequent analysis.
Materials:
-
Washed bacterial cell pellet (from Protocol 1)
-
Saponification reagent (e.g., 15% (w/v) NaOH in 50% (v/v) methanol/water)
-
Methylation reagent (e.g., 6 N HCl in methanol)
-
Extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS) system with a suitable capillary column (e.g., a polar capillary column)
-
FAME standards for identification and quantification
Procedure:
-
Saponification: Add the saponification reagent to the bacterial cell pellet. Heat the mixture in a sealed tube at 100°C for 30 minutes to release the fatty acids from the lipids.
-
Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the fatty acids to their corresponding methyl esters.
-
Extraction: After cooling, add the extraction solvent and mix thoroughly. The FAMEs will partition into the organic phase.
-
Phase Separation and Drying: Centrifuge briefly to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the dried organic phase into the GC-MS system. The GC will separate the different FAMEs based on their volatility and interaction with the column's stationary phase. The MS will detect and identify the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Identify this compound methyl ester by comparing its retention time and mass spectrum to that of a known standard. Quantify the relative percentage of this compound by integrating the peak area of its corresponding FAME and expressing it as a percentage of the total integrated peak area of all identified fatty acids.
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from an unsaturated fatty acid precursor.
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound for microbial taxonomy.
References
- 1. Cyclopropane ring formation in membrane lipids of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 3. The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Lactobacillic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CPFA) found in the cell membranes of many bacteria, including various species of Lactobacillus. Its presence and abundance can be indicative of specific bacterial strains and can influence membrane fluidity and resistance to environmental stress.[1][2] Accurate and reliable quantification of this compound is crucial for bacterial identification, studying bacterial physiology, and for the development of new therapeutic agents that may target bacterial membrane integrity.
This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily by gas chromatography-mass spectrometry (GC-MS). Special consideration is given to the preservation of the cyclopropane ring, which can be susceptible to degradation under harsh chemical conditions.
I. Sample Preparation: Key Considerations
The accurate analysis of this compound hinges on proper sample preparation, which involves two critical steps: lipid extraction from the bacterial cells and derivatization of the fatty acids to make them volatile for GC-MS analysis. The choice of method can significantly impact the recovery and integrity of this compound.
Lipid Extraction
A robust lipid extraction is the first step to ensure all fatty acids, including this compound, are available for analysis. The Folch method, using a chloroform (B151607)/methanol mixture, is a widely adopted and effective technique for extracting total lipids from bacterial cells.[3]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Free fatty acids are not volatile enough for direct GC analysis. Therefore, they must be converted into their corresponding fatty acid methyl esters (FAMEs). This is the most critical step for this compound analysis, as the cyclopropane ring is sensitive to high temperatures and strong acidic or basic conditions. Milder derivatization methods are recommended to prevent ring opening and ensure accurate quantification.
II. Experimental Protocols
Protocol 1: Total Lipid Extraction from Lactobacillus Cells
This protocol is based on the widely used Folch method.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
0.88% (w/v) Potassium Chloride (KCl) solution
-
Internal standard (e.g., pentadecanoic acid, C15:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
Procedure:
-
To a known weight of the bacterial cell pellet (e.g., 10-50 mg), add a 2:1 (v/v) mixture of chloroform:methanol containing an internal standard.[3]
-
Vortex the mixture vigorously for 3 minutes to ensure thorough lipid extraction.[3]
-
Add 0.88% KCl solution to the mixture to induce phase separation.[3]
-
Centrifuge the sample at a low speed (e.g., 1,500 x g) for 10 minutes to separate the layers.[3]
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac. The dried lipid extract can be stored at -80°C until derivatization.[3]
Protocol 2: Mild Acid-Catalyzed Derivatization for this compound
This method is preferred for its milder conditions, which help preserve the cyclopropane ring of this compound.
Materials:
-
Dried lipid extract
-
Anhydrous 1.25 M HCl in methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[4]
-
Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.[4]
-
Cool the reaction mixture to room temperature.
-
Add 0.5 mL of hexane and vortex thoroughly.[4]
-
Add 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.[4]
-
Vortex and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Protocol 3: Base-Catalyzed Transesterification
Base-catalyzed methods are generally faster and occur at lower temperatures than acid-catalyzed reactions, which can be advantageous for preserving the cyclopropane ring. This method is suitable for lipids that are already esterified, such as in triglycerides and phospholipids.
Materials:
-
Dried lipid extract
-
0.5 M Sodium methoxide (B1231860) in methanol
-
Hexane
-
1 M NaCl solution
-
Heating block or water bath
-
GC vials
Procedure:
-
To the dried lipid extract, add 0.5 mL of 0.5 M sodium methoxide in methanol.[4]
-
Incubate the reaction at 50°C for 10 minutes.[4]
-
After cooling, add 1 mL of 1 M NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
III. Data Presentation: Comparison of Derivatization Methods
The choice of derivatization method can significantly affect the yield of this compound. The following table summarizes a comparison of different methods for the analysis of fatty acids in lactic acid bacteria, highlighting the recovery of cyclopropane fatty acids.
| Method | Description | Key Parameters | Recovery of Cyclopropane Fatty Acids | Reference |
| Direct Transesterification (Mild Acid) | In-situ transesterification with acetyl chloride and methanol. | 100°C for 1 hour | High, minimal degradation of the cyclopropane ring. | [5] |
| Direct Transesterification (Stronger Acid) | In-situ transesterification with sulfuric acid in methanol. | 100°C for 1 hour | Potential for some degradation of the cyclopropane ring. | [5] |
| Fat Extraction followed by BF3-Methanol | Lipid extraction followed by derivatization with boron trifluoride in methanol. | 100°C for 1 hour | Good recovery, but harsher conditions than the mild acid method. | [5] |
| Base-Catalyzed Transesterification | Transesterification with sodium methoxide in methanol. | Room temperature or slightly elevated (e.g., 50°C) | Generally good for preserving the cyclopropane ring due to milder temperature conditions. | [4][5] |
| Silylation (e.g., with BSTFA) | Derivatization to form trimethylsilyl (B98337) (TMS) esters. | 60°C for 1 hour | An alternative to esterification, but less commonly reported for this compound. | [6] |
IV. Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the preparation and analysis of this compound from bacterial cultures.
Logical Relationship of Derivatization Methods
Caption: Relationship between different derivatization methods and the key consideration for this compound analysis.
References
- 1. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Lactobacillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CPA) found in the cell membranes of many bacteria, including various species of Lactobacillus. Its presence in the membrane alters fluidity and stability, contributing to the bacterium's ability to withstand environmental stresses.[1][2][3][4] The purification of this compound is crucial for studying its biological functions, potential therapeutic applications, and for its use as a biomarker. Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and purification of fatty acids from complex biological matrices.
These application notes provide detailed protocols for the purification of this compound from bacterial cell cultures using two common and effective SPE methods: Reversed-Phase SPE (RP-SPE) and Anion-Exchange SPE (AX-SPE) .
Principles of Solid-Phase Extraction for Fatty Acid Purification
Solid-phase extraction separates components of a mixture based on their affinity for a solid stationary phase and a liquid mobile phase. For fatty acid purification, the choice of SPE sorbent is critical and is based on the physicochemical properties of the fatty acids.
-
Reversed-Phase SPE (RP-SPE) : This method utilizes a nonpolar stationary phase, typically C18-bonded silica (B1680970), and a polar mobile phase. This compound, being a long-chain fatty acid, is hydrophobic and will be retained on the nonpolar sorbent while more polar contaminants are washed away. The purified fatty acid is then eluted with a nonpolar organic solvent.
-
Anion-Exchange SPE (AX-SPE) : This technique employs a stationary phase with positively charged functional groups, such as aminopropyl or quaternary ammonium. At a pH above the pKa of its carboxylic acid group, this compound will be negatively charged and will bind to the positively charged sorbent. Neutral and cationic impurities are washed away, and the fatty acid is eluted by a solvent that disrupts the ionic interaction, usually by lowering the pH or increasing the ionic strength.
Data Presentation: Comparison of SPE Methods for Fatty Acid Purification
While specific quantitative data for this compound purification via SPE is not extensively published, the following tables summarize representative recovery and purity data for long-chain fatty acids using C18 and aminopropyl SPE cartridges, which are applicable to this compound.
Table 1: Representative Recovery Rates of Long-Chain Fatty Acids using SPE
| SPE Sorbent | Analyte | Sample Matrix | Average Recovery (%) | Reference |
| C18-bonded silica | Various long-chain fatty acids | Human Plasma | 85 - 95% | [5] |
| Aminopropyl-bonded silica | Free Fatty Acids | Lipid Extracts | >95% | [6] |
| Bond Elut Plexa | Short-chain fatty acids | Fecal Matrix | 98.34 - 137.83% | [7] |
| Oasis HLB | Various acidic drugs | Rat Plasma | >90% |
Table 2: Purity Assessment of Fatty Acid Fractions Post-SPE
| SPE Method | Purity Assessment Technique | Typical Purity | Common Impurities Removed |
| Reversed-Phase (C18) | GC-MS, LC-MS | High (>90%) | Polar lipids, salts, proteins, carbohydrates |
| Anion-Exchange (Aminopropyl) | GC-MS, LC-MS | Very High (>95%) | Neutral lipids (triglycerides, sterols), non-acidic lipids |
Experimental Protocols
Protocol 1: Reversed-Phase SPE (RP-SPE) for this compound Purification
This protocol is suitable for the general purification of this compound from a bacterial cell lysate, focusing on the separation based on hydrophobicity.
Materials:
-
SPE Cartridges: C18-bonded silica (e.g., 500 mg, 3 mL)
-
Bacterial cell pellet containing this compound
-
Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and/or sonication)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment (Lysis and Extraction):
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in an appropriate lysis buffer and perform cell lysis (e.g., enzymatic digestion with lysozyme followed by sonication).
-
Perform a liquid-liquid extraction of the total lipids from the lysate using a standard method (e.g., Bligh-Dyer or Folch extraction with chloroform (B151607):methanol).
-
Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
-
Reconstitute the lipid extract in a small volume of a solvent compatible with the SPE loading step (e.g., hexane or a low percentage of methanol in water).
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove more polar lipids and less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of acetonitrile or hexane.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the elution solvent under a stream of nitrogen gas.
-
Reconstitute the purified this compound in a suitable solvent for downstream analysis (e.g., methanol for LC-MS or hexane for GC-MS).
-
Protocol 2: Anion-Exchange SPE (AX-SPE) for this compound Purification
This protocol offers higher selectivity for acidic lipids like this compound by exploiting the negative charge of its carboxyl group.
Materials:
-
SPE Cartridges: Aminopropyl-bonded silica (e.g., 500 mg, 3 mL)
-
Bacterial cell lipid extract (prepared as in Protocol 1)
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Acetic acid (glacial)
-
Nitrogen gas evaporator
-
Vortex mixer
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Prepare the total lipid extract from bacterial cells as described in Protocol 1, Step 1.
-
Reconstitute the dried lipid extract in 1 mL of chloroform or hexane.
-
-
SPE Cartridge Conditioning:
-
Place the aminopropyl SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent under gravity or with a very gentle vacuum.
-
-
Washing (Elution of Neutral Lipids):
-
Wash the cartridge with 3 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids such as triglycerides and sterols. Discard this fraction.
-
-
Elution of this compound:
-
Elute the free fatty acid fraction, including this compound, with 3 mL of diethyl ether containing 2% acetic acid. The acetic acid protonates the carboxyl group of this compound, disrupting its ionic interaction with the sorbent.[6]
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the elution solvent under a stream of nitrogen. It is important to ensure all acetic acid is removed.
-
Reconstitute the purified this compound in a suitable solvent for subsequent analysis.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described solid-phase extraction protocols for this compound purification.
References
- 1. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]
Application Note & Protocol: Quantification of Lactobacillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid found in the cell membranes of many bacteria, including various species of Lactobacillus. Its presence and concentration can be indicative of bacterial growth, membrane fluidity, and stress responses. Accurate quantification of this compound is crucial for understanding bacterial physiology, developing antimicrobial agents, and for quality control in probiotic formulations. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis.[1][2][3][4][5]
Principle
The quantification of this compound is typically achieved by extracting total fatty acids from bacterial cells, converting them into volatile fatty acid methyl esters (FAMEs) through derivatization, and then separating and quantifying the individual FAMEs by GC-MS. An internal standard is used to ensure accuracy and reproducibility.
Materials and Reagents
-
This compound analytical standard (available from suppliers like Sigma-Aldrich or other chemical standard providers)[6]
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanol (B129727) (anhydrous)
-
Potassium chloride (KCl) solution (0.2 M)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2] or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]
-
Pyridine
-
Sodium hydroxide (B78521) in methanol (0.5 M)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
De Man, Rogosa, and Sharpe (MRS) broth/agar for bacterial culture[1][7]
Experimental Protocols
Bacterial Cell Culture and Harvesting
-
Inoculate Lactobacillus spp. in MRS broth and incubate under appropriate anaerobic conditions (e.g., 35-37°C for 24-48 hours).[1][7]
-
Harvest the bacterial cells by centrifugation (e.g., 4500 x g for 5 minutes).[8]
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Lyophilize (freeze-dry) the cell pellet to obtain a dry weight.
Lipid Extraction
-
To the dried cell pellet, add a mixture of chloroform and methanol (e.g., 2:1, v/v).[3]
-
Vortex vigorously for 10-15 minutes to ensure thorough lipid extraction.
-
Add an aqueous solution (e.g., 0.2 M KCl) to induce phase separation.[3]
-
Centrifuge to separate the organic (lower) and aqueous (upper) phases.[3]
-
Carefully collect the lower organic phase containing the lipids into a clean vial.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the non-volatile fatty acids must be derivatized to their volatile methyl esters.
-
Re-dissolve the dried lipid extract in a small volume of toluene.
-
Add 0.5 M sodium hydroxide in methanol and heat at 80°C for 10 minutes for saponification.
-
Add 14% boron trifluoride in methanol and heat at 80°C for 5 minutes for methylation.
-
Cool the sample and add hexane to extract the FAMEs.
-
Add saturated sodium chloride solution to wash the hexane layer.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis.[1][2][3]
| Parameter | Value |
| Gas Chromatograph | Thermo Trace 1300GC or equivalent |
| Column | TG-5MS (30m x 0.25mm, 0.25µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 50°C for 3 min, ramp at 15°C/min to 220°C |
| Mass Spectrometer | Thermo TSQ 800 Triple Quadrupole MS or equivalent |
| Ion Source Temperature | 230°C |
| MS Transfer Line Temp | 250°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 30-700 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Data for this compound Methyl Ester (Example)
The following table presents example quantitative data for the analysis of a fatty acid methyl ester using GC-MS. Actual values should be determined during method validation.
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity (R²) (1.5 - 100 µg/mL) | > 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 90-110% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Derivatization of this compound to its methyl ester.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Different Bioactive Compounds Conferring Antimicrobial Activity from Lactobacillus plantarum and Lactobacillus acidophilus with Gas Chromatography-Mass Spectrometry (GC-MS) [eajbsg.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. wur.nl [wur.nl]
- 7. svscr.cz [svscr.cz]
- 8. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation of Lactobacillic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane-containing fatty acid predominantly found in the cell membranes of various bacteria, including many Lactobacillus species. Its unique cyclic structure contributes to membrane fluidity and stability. The accurate identification and characterization of this compound are crucial in microbiology, food science, and potentially in drug development, where bacterial lipid metabolism can be a therapeutic target. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical technique for this purpose. This application note provides a detailed overview of the mass spectrometric fragmentation patterns of this compound esters and protocols for their analysis.
Electron Ionization (EI) Mass Spectrometry of this compound Methyl Ester
GC-MS with electron ionization is the most common method for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). The EI mass spectrum of this compound methyl ester (methyl 11,12-methyleneoctadecanoate) exhibits characteristic fragmentation patterns that are crucial for its identification.
Fragmentation Pattern and Key Diagnostic Ions
The mass spectrum of this compound methyl ester is characterized by several key fragments. While the molecular ion peak ([M]⁺) at m/z 310 is often weak or absent, several diagnostic ions allow for its unambiguous identification. The fragmentation is influenced by both the ester group and the cyclopropane (B1198618) ring.
A notable characteristic of the EI mass spectrum of cyclopropane FAMEs is its similarity to that of the corresponding monounsaturated FAME (in this case, methyl cis-vaccenate). However, certain key differences in ion abundances can be diagnostic. The fragmentation of the cyclopropane ring itself is not always straightforward and can involve complex rearrangements. Cleavage of the ring can lead to a series of hydrocarbon ions.
Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound Methyl Ester
| m/z | Proposed Fragment Structure/Origin | Relative Abundance |
| 310 | Molecular Ion [M]⁺ | Low |
| 279 | [M - 31]⁺ (Loss of methoxy (B1213986) group, •OCH₃) | Moderate |
| 267 | [M - 43]⁺ | Low |
| 225 | Cleavage β to the cyclopropane ring | Moderate |
| 199 | Cleavage α to the cyclopropane ring | Moderate |
| 185 | Cleavage α to the cyclopropane ring with H rearrangement | Moderate |
| 171 | Cleavage adjacent to the cyclopropane ring | High |
| 157 | Cleavage adjacent to the cyclopropane ring | High |
| 143 | Moderate | |
| 129 | Moderate | |
| 115 | Moderate | |
| 101 | Moderate | |
| 87 | [CH₃OC(O)CH₂CH₂]⁺ | High |
| 74 | McLafferty Rearrangement: [CH₃OC(OH)=CH₂]⁺ | High (often base peak) |
Note: The relative abundances are qualitative and can vary depending on the instrument and analytical conditions.
Fragmentation Pathway of this compound Methyl Ester (EI-MS)
The fragmentation process under electron ionization involves several key pathways:
-
McLafferty Rearrangement: A characteristic fragmentation of FAMEs, producing a prominent ion at m/z 74.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
Loss of the Methoxy Group: Elimination of the •OCH₃ radical from the molecular ion, resulting in an [M-31]⁺ ion.
-
Cyclopropane Ring Fragmentation: The cyclopropane ring can undergo cleavage at different positions, leading to a series of characteristic ions. The primary cleavage occurs at the C-C bonds of the ring and the bonds adjacent to it.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of this compound Esters
ESI is a soft ionization technique that is well-suited for the analysis of less volatile compounds and is often coupled with liquid chromatography (LC-MS). This compound and its esters typically form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.
Fragmentation of [M+H]⁺ and [M+Na]⁺ Ions
The collision-induced dissociation (CID) of the protonated or sodiated adducts of this compound esters is generally less informative for structural elucidation compared to EI-MS. The low-energy CID spectra are often dominated by the neutral loss of the esterifying alcohol (e.g., methanol (B129727) for FAMEs) and water.
Table 2: Expected Fragments in ESI-MS/MS of this compound Methyl Ester Adducts
| Precursor Ion | m/z | Key Fragment Ions | Proposed Neutral Loss |
| [M+H]⁺ | 311 | 279 | H₂O + CH₃OH |
| 293 | H₂O | ||
| [M+Na]⁺ | 333 | 301 | CH₃OH |
| 279 | CH₃OH + NaH |
It is important to note that standard CID is often insufficient to localize the position of the cyclopropane ring. More advanced techniques, such as ultraviolet photodissociation (UVPD) or chemical derivatization followed by MS/MS, may be required for precise structural determination.
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester for GC-MS Analysis
This protocol is designed to be mild to prevent the opening of the acid-labile cyclopropane ring.
Materials:
-
Dried lipid extract containing this compound
-
2% (v/v) Sulfuric acid in anhydrous methanol
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
To the dried lipid extract (approximately 1-5 mg) in a glass reaction vial, add 2 mL of 2% sulfuric acid in anhydrous methanol.
-
Cap the vial tightly and heat at 50°C for 2 hours.
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 0.5 mL of water to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the hexane layer to a new vial and dry over a small amount of anhydrous sodium sulfate.
-
The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC Conditions:
-
Column: DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 240°C at 2°C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Protocol 3: LC-ESI-MS/MS Analysis of this compound
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 70% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Precursor Ion Selection: [M+H]⁺ (m/z 297.3) or [M+Na]⁺ (m/z 319.3).
-
Collision Energy: Optimize for desired fragmentation (typically 10-30 eV).
Conclusion
The mass spectrometric analysis of this compound esters provides valuable information for their identification and structural characterization. Under EI-MS, the fragmentation pattern of the methyl ester is similar to its unsaturated analogue but with subtle differences, and key ions like the McLafferty rearrangement product (m/z 74) and fragments arising from cleavage around the cyclopropane ring are diagnostic. ESI-MS/MS is useful for detecting the intact molecule but often requires advanced fragmentation techniques for detailed structural elucidation. The provided protocols offer a starting point for the reliable analysis of this compound in various biological matrices.
Application Note: Quantitative Analysis of Lactobacillic Acid in Bacterial Samples using Fatty Acid Methyl Ester (FAME) Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of many bacteria, particularly within the genus Lactobacillus. CFAs are formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids. This structural modification alters the physical properties of bacterial membranes, playing a crucial role in their adaptation to environmental stresses such as low pH and the presence of certain antimicrobial compounds. The quantification of this compound can therefore provide insights into bacterial physiology, stress responses, and identification.
This application note provides a detailed protocol for the analysis of this compound in bacterial samples via gas chromatography (GC) of its fatty acid methyl ester (FAME). The methodology covers sample preparation, including cell harvesting, lipid extraction, and derivatization, followed by GC analysis for separation and quantification.
Data Presentation
The following table summarizes the performance characteristics of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of this compound (LBA) methyl ester. This data is essential for assessing the reliability and sensitivity of the analytical procedure.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 11.7 mg/kg | [1] |
| Limit of Quantification (LOQ) | 35.3 mg/kg | [1] |
| Linearity Range | LOQ to 1500 mg/kg | [1] |
| Recovery | 101.5% (RSD 0.2%) | [1] |
| Intraday Repeatability (RSD%) | 3.3% (at 80 mg/kg) | [1] |
| 5.4% (at 400 mg/kg) | [1] | |
| 2.5% (at 1000 mg/kg) | [1] |
Experimental Protocols
This section details the step-by-step methodology for the FAME analysis of this compound from bacterial cultures.
Bacterial Cell Culture and Harvesting
-
Culture the lactic acid bacteria strain of interest in an appropriate broth medium (e.g., MRS broth) under optimal growth conditions (temperature, atmosphere, and duration).
-
Harvest the bacterial cells from the culture medium by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any residual medium components.
-
After the final wash, lyophilize the cell pellet to obtain a dry cell mass.
Lipid Extraction and Saponification
-
Accurately weigh approximately 40 mg of the lyophilized bacterial cells into a clean glass tube with a Teflon-lined screw cap.[2]
-
Add 1.0 mL of saponification reagent (45 g sodium hydroxide (B78521), 150 mL methanol, and 150 mL deionized water) to the tube.[2]
-
Securely seal the tube and vortex briefly.
-
Heat the mixture in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the initial 5 minutes of heating.[2]
Methylation (Derivatization to FAMEs)
-
Cool the saponified sample to room temperature and uncap the tube.
-
Add 2.0 mL of methylation reagent (325 mL 6.0 N hydrochloric acid and 275 mL methanol).[2]
-
Recap the tube, vortex briefly, and heat at 80°C for 10 ± 1 minutes.[2] This step is critical in terms of time and temperature.
FAME Extraction
-
Cool the tube to room temperature.
-
Add 1.25 mL of extraction solvent (a mixture of hexane (B92381) and methyl tert-butyl ether).
-
Recap the tube and gently tumble on a rotator for approximately 10 minutes to extract the FAMEs into the organic phase.[2]
-
Allow the phases to separate. The FAME-containing organic layer will be the upper phase.
-
Carefully transfer the upper organic phase to a clean glass vial.
-
For samples with low expected concentrations of this compound, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a smaller volume of hexane.
Sample Cleanup
-
Add approximately 3 mL of a base wash solution (10.8 g sodium hydroxide in 900 mL deionized water) to the extracted organic phase.[2]
-
Recap the vial and tumble for 5 minutes. This step helps to reduce contamination of the GC injection port.[2]
-
After phase separation, carefully transfer about two-thirds of the upper organic phase to a GC autosampler vial for analysis.
Gas Chromatography (GC) Analysis
The following GC parameters are recommended for the separation and quantification of this compound methyl ester. A polar capillary column is essential for achieving good resolution of cyclopropane fatty acids from other fatty acid isomers.[3][4]
-
Gas Chromatograph: Agilent 5890, 6890, or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: CP-Sil 88 for FAME, 100 m x 0.25 mm ID, 0.2 µm film thickness (or equivalent highly polar cyanopropyl column).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 170°C.
-
Ramp: 5°C/minute to 270°C.
-
Hold at 270°C for a sufficient time to elute all components.
-
A post-run increase to 300°C can help clean the column.[2]
-
-
Injection Volume: 1-2 µL.
-
Split Ratio: 1:50 or as optimized for sample concentration.
Identification and Quantification: The identification of the this compound methyl ester peak is confirmed by comparing its retention time with that of a pure standard. Quantification is typically performed using an internal standard (e.g., a fatty acid not present in the sample) and a calibration curve generated from standards of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the FAME analysis of this compound.
Caption: A flowchart outlining the major stages of this compound analysis.
Biosynthesis and Physiological Role of this compound
This diagram illustrates the biosynthesis of this compound from its precursor, vaccenic acid, and its role in modifying bacterial cell membrane properties.
Caption: The conversion of vaccenic acid to this compound and its functional impact.
References
Application Notes: The Use of Lactobacillic Acid Profiles in Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and rapid identification of bacteria is paramount in clinical diagnostics, industrial microbiology, and drug development. Traditional identification methods relying on culturing and biochemical tests can be time-consuming and may not be suitable for all microorganisms. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful alternative. One such chemotaxonomic approach is the analysis of cellular fatty acid profiles, with a particular focus on unique fatty acids like lactobacillic acid.
This compound (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of many bacterial species, most notably within the genus Lactobacillus. Its presence and relative abundance can serve as a valuable biomarker for the identification and differentiation of various bacteria. This application note provides a comprehensive overview of the principles, applications, and methodologies for utilizing this compound profiles in bacterial identification.
Scientific Principle
The fatty acid composition of a bacterial cell membrane is genetically determined and remains relatively stable under standardized growth conditions. This unique "fatty acid fingerprint" can be used to identify an organism to the genus, species, and even subspecies level. The analysis is typically performed by converting the fatty acids into their volatile methyl esters (FAMEs) and separating and quantifying them using gas chromatography (GC).
This compound is synthesized from its precursor, cis-vaccenic acid, an unsaturated fatty acid, through the action of cyclopropane fatty acid (CFA) synthase.[1] This conversion primarily occurs as bacterial cultures transition from the exponential to the stationary phase of growth, suggesting a role for this compound in adapting to stress conditions such as low pH and nutrient limitation.[2][3] The regulation of the gene encoding CFA synthase, cfa, is complex and involves various transcriptional and post-transcriptional mechanisms, including control by small RNAs in response to environmental cues like acid stress.[4][5]
Applications in Research and Drug Development
-
Bacterial Identification and Taxonomy: The primary application is the rapid and automated identification of unknown bacterial isolates by comparing their fatty acid profiles to established libraries.[6] The presence and quantity of this compound are key differentiating features for many species.
-
Probiotic Characterization: In the development of probiotic formulations, confirming the identity and purity of Lactobacillus strains is crucial. FAME analysis provides a reliable method for quality control.
-
Microbial Source Tracking: Identifying the source of bacterial contamination in industrial processes or environmental samples can be facilitated by comparing the fatty acid profiles of the contaminants with potential source organisms.
-
Antimicrobial Drug Development: Understanding the role of membrane fatty acids, including this compound, in bacterial stress responses can inform the development of novel antimicrobial agents that target membrane integrity or fatty acid biosynthesis pathways. Overexpression of the cfa gene has been shown to increase resistance to certain solvents and acids in some bacteria.[7]
Data Presentation: this compound in Bacterial Species
The following table summarizes the typical percentage of major fatty acids, including this compound (C19:0 cyclo), found in various bacterial species. It is important to note that the exact fatty acid composition can vary depending on the strain, growth conditions (temperature, medium, pH), and growth phase. For reproducible results, strict adherence to standardized culturing protocols is essential.[6]
| Bacterial Species | C14:0 (Myristic) | C16:0 (Palmitic) | C18:1ω9c (Oleic) | C18:1ω7c (cis-Vaccenic) | C19:0 cyclo ω7c (Lactobacillic) | Other Major Fatty Acids | Reference |
| Lactobacillus acidophilus | 2-5% | 20-30% | 15-25% | 10-20% | 15-25% | C16:1, C18:0 | [8] |
| Lactobacillus casei | 1-4% | 25-35% | 10-20% | 15-25% | >15% | C16:1, C12:0 | [8] |
| Lactobacillus delbrueckii | 3-6% | 30-40% | 5-15% | 20-30% | 10-20% | C16:1 | [8] |
| Lactobacillus plantarum | 2-5% | 20-30% | 10-20% | 15-25% | >15% | C16:1, C18:0 | [8] |
| Lactobacillus fermentum | 1-3% | 25-35% | 5-15% | 20-30% | >15% | C16:1 | [8] |
| Escherichia coli | 2-6% | 25-40% | Not Detected | 15-30% | 10-20% (stationary phase) | C16:1, C17:0 cyclo | [2] |
| Pseudomonas aeruginosa | 5-10% | 25-35% | 20-30% | 5-10% | <5% | C16:1, C12:0 | [9] |
| Bacillus cereus | 5-15% | 10-20% | <5% | <5% | Not Detected | iso-C15:0, anteiso-C15:0 | [10] |
Note: Values are approximate percentages of total fatty acids and can vary based on the specific strain and culture conditions. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Bacterial Culture for FAME Analysis
Objective: To obtain a standardized bacterial culture with a reproducible fatty acid profile.
Materials:
-
Appropriate bacterial growth medium (e.g., MRS agar (B569324)/broth for Lactobacillus, Trypticase Soy Agar for general aerobes)
-
Incubator
-
Sterile inoculation loops
-
Petri dishes or culture tubes
Procedure:
-
Streak the bacterial isolate onto the surface of the appropriate agar medium to obtain isolated colonies.
-
Incubate the plates under the recommended temperature and atmospheric conditions for the specific bacterium (e.g., 37°C for most clinical isolates, anaerobically for obligate anaerobes).
-
For quantitative analysis, it is crucial to standardize the growth phase. Harvest cells during the late exponential or early stationary phase. Typically, this is after 24-48 hours of incubation for many common bacteria.[6]
-
Harvest a sufficient quantity of bacterial biomass (approximately 40-50 mg wet weight) using a sterile loop. Scrape colonies from the agar surface, avoiding the agar itself.
Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation
Objective: To extract and derivatize cellular fatty acids into FAMEs for GC analysis. This protocol is based on the widely used MIDI Sherlock Microbial Identification System procedure.[6]
Materials:
-
Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water
-
Reagent 2 (Methylation): 325ml 6.0 N HCl, 275ml methanol
-
Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water
-
Screw-cap glass culture tubes (13x100 mm) with Teflon-lined caps
-
Vortex mixer
-
Water bath or heating block (80°C and 100°C)
-
Clinical rotator
-
Pipettes and sterile tips
-
GC vials with inserts
Procedure:
-
Harvesting: Place approximately 40 mg of bacterial cells into a clean screw-cap culture tube.
-
Saponification: Add 1.0 ml of Reagent 1 to the tube. Securely cap the tube and vortex briefly. Heat in a boiling water bath (100°C) for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating.
-
Methylation: Cool the tubes to room temperature. Add 2.0 ml of Reagent 2. Cap the tubes, vortex briefly, and heat at 80°C for 10 minutes.
-
Extraction: Cool the tubes to room temperature. Add 1.25 ml of Reagent 3. Cap and gently mix on a clinical rotator for 10 minutes.
-
Phase Separation: Allow the layers to separate. The upper organic phase contains the FAMEs.
-
Base Wash: Transfer the upper organic phase to a new clean tube. Add 3.0 ml of Reagent 4. Cap and rotate for 5 minutes.
-
Sample Collection: After the layers separate, carefully transfer the upper organic phase (containing the FAMEs) to a GC vial for analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the FAMEs.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
-
Capillary column suitable for FAME analysis (e.g., 25m x 0.2mm with a 0.33 µm film of 5% phenyl-methyl silicone)
-
Autosampler
Typical GC Parameters:
-
Carrier Gas: Hydrogen or Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 170°C
-
Ramp: 5°C/minute to 270°C
-
Hold at 270°C for 2 minutes
-
-
Injection Volume: 1-2 µl
-
Split Ratio: 100:1
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a specific FAME. The identity of each peak is determined by its retention time compared to known standards. The area under each peak is proportional to the amount of that fatty acid in the sample. For bacterial identification, the entire fatty acid profile (presence, absence, and relative percentages of all fatty acids) is compared to a library of known profiles using specialized software (e.g., MIDI Sherlock).
Visualization of Workflows and Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic Instability of Escherichia coli Cyclopropane Fatty Acid Synthase Is Due to RpoH-Dependent Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane ring formation in membrane lipids of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. gcms.cz [gcms.cz]
- 7. Expression of a Cloned Cyclopropane Fatty Acid Synthase Gene Reduces Solvent Formation in Clostridium acetobutylicum ATCC 824 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid composition of Bifidobacterium and Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Fatty Acid Methyl Ester Profiles for Discrimination of Bacillus cereus T-Strain Spores Grown on Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Lactobacillic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of lactobacillic acid, a cyclopropane (B1198618) fatty acid, from other fatty acids commonly found in bacterial lipids. The protocols described herein are essential for obtaining purified this compound for various research and development applications, including its use as a biomarker, in the study of membrane biophysics, and as a potential therapeutic agent.
Introduction
This compound (cis-11,12-methyleneoctadecanoic acid) is a unique fatty acid characterized by a cyclopropane ring in its acyl chain. It is a significant component of the cell membrane lipids in many bacteria, particularly in various species of Lactobacillus. The isolation and purification of this compound are crucial for detailed structural and functional studies. This document outlines several effective techniques for its separation from a complex mixture of bacterial fatty acids, which typically includes saturated fatty acids (e.g., palmitic and stearic acid) and unsaturated fatty acids (e.g., oleic and vaccenic acid).
The separation strategies detailed below begin with the extraction of total lipids from bacterial cell mass, followed by the liberation of free fatty acids through saponification and their subsequent conversion to fatty acid methyl esters (FAMEs) for improved volatility and compatibility with chromatographic methods. The core of these protocols focuses on the preparative separation of this compound FAME from other FAMEs using techniques such as silver ion chromatography, urea (B33335) adduction, and fractional crystallization.
I. Initial Preparation: From Bacterial Culture to Fatty Acid Methyl Esters (FAMEs)
This initial phase is critical for all subsequent purification protocols and involves three main steps: lipid extraction, saponification, and derivatization.
Experimental Workflow: Initial Preparation
Application of Lactobacillic Acid in Studying Microbial Stress Responses
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lactic acid bacteria (LAB) and other microorganisms are frequently exposed to a variety of environmental stresses, including fluctuations in pH, temperature, and osmotic pressure. A key adaptive strategy employed by these organisms to survive such challenges is the modification of their cell membrane composition. Lactobacillic acid (C19:0 cyclo), a cyclopropane (B1198618) fatty acid (CFA), is an important component of the cell membrane in many bacteria. It is synthesized by the addition of a methylene (B1212753) group across the double bond of its precursor, cis-vaccenic acid. The presence of the cyclopropane ring alters the physical properties of the membrane, generally increasing its rigidity and reducing its fluidity. This change in membrane dynamics is believed to be a crucial factor in protecting the cell from damage induced by various stressors.
The exogenous application of this compound provides a powerful tool for researchers to investigate the specific role of this fatty acid in microbial stress responses. By directly incorporating this compound into the cell membranes of susceptible microbial strains, it is possible to systematically study its impact on survival, membrane integrity, and the activation of stress-related signaling pathways. This approach allows for a more controlled examination of the structure-function relationship of the cell membrane in stress tolerance, offering valuable insights for the development of more robust microbial strains for industrial applications and for understanding microbial pathogenesis.
Principle of Application
The fundamental principle behind using this compound in these studies is the targeted modification of cell membrane fluidity and its subsequent effect on stress resistance. By supplementing the growth medium with this compound, it can be incorporated into the membrane phospholipids (B1166683) of certain bacteria, particularly those that possess the necessary enzymatic machinery for fatty acid uptake and integration. This allows researchers to artificially increase the proportion of this cyclopropane fatty acid in the membrane and assess the resulting phenotypic changes.
Key areas of investigation include:
-
Acid Stress Tolerance: The rigidifying effect of this compound is hypothesized to reduce the permeability of the membrane to protons, thereby helping to maintain the intracellular pH in acidic environments.
-
Osmotic Stress Resistance: A less fluid membrane may provide enhanced mechanical stability, preventing cell lysis under conditions of high osmotic stress.
-
Thermal Stress Adaptation: By modulating membrane fluidity, this compound may help to maintain an optimal physical state of the membrane over a wider range of temperatures.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of cyclopropane fatty acids (CFAs) in microbial stress resistance. It is important to note that these studies often utilize genetic knockouts of the cfa gene (cyclopropane fatty acid synthase) rather than exogenous application of this compound, as the latter is less commonly reported. The data from these knockout studies provide strong evidence for the protective role of CFAs.
Table 1: Effect of Cyclopropane Fatty Acid (CFA) Synthesis on Bacterial Survival Under Various Stress Conditions in Escherichia coli [1]
| Stress Condition | Strain | Survival Rate (%) | Fold Change in Survival (Wild-Type vs. Δcfa) |
| Heat (55°C, 20 min) | E. coli AW1.7 (Wild-Type) | 1.58 | 2.6 |
| E. coli AW1.7 (Δcfa) | 0.61 | ||
| High Pressure (400 MPa, 10 min) | E. coli AW1.7 (Wild-Type) | 0.79 | 3.1 |
| E. coli AW1.7 (Δcfa) | 0.25 | ||
| Acid (pH 2.5, 60 min) | E. coli AW1.7 (Wild-Type) | 0.032 | 4.0 |
| E. coli AW1.7 (Δcfa) | 0.008 |
Data adapted from a study on E. coli, where the absence of CFA synthase (Δcfa) led to increased sensitivity to various stresses.[1]
Table 2: Membrane Fatty Acid Composition in Lactobacillus casei in Response to Acid Adaptation [2]
| Fatty Acid | Control (pH 6.0) (%) | Acid Adapted (pH 4.5, 20 min) (%) |
| C14:0 (Myristic acid) | 5.2 ± 0.4 | 12.3 ± 0.8 |
| C16:1n(9) (Palmitoleic acid) | 10.1 ± 0.7 | 15.2 ± 1.1 |
| C16:0 (Palmitic acid) | 15.8 ± 1.2 | 18.9 ± 1.5 |
| C18:1n(9) (Oleic acid) | 35.4 ± 2.5 | 5.6 ± 0.4 |
| C18:1n(11) (cis-Vaccenic acid) | 12.3 ± 0.9 | 3.1 ± 0.2 |
| C19:0 (11c) (this compound) | 8.7 ± 0.6 | 25.8 ± 2.0 |
| Saturated/Unsaturated Ratio | 0.4 | 5.3 |
This table demonstrates the significant increase in this compound and the saturated-to-unsaturated fatty acid ratio in response to acid stress, indicating a shift towards a more rigid membrane.[2]
Experimental Protocols
Protocol 1: Incorporation of Exogenous this compound into Bacterial Membranes
Objective: To enrich the cell membranes of a target bacterial strain with this compound.
Materials:
-
Target bacterial strain (e.g., Lactobacillus plantarum)
-
Appropriate liquid growth medium (e.g., MRS broth)
-
This compound (in a suitable solvent, e.g., ethanol)
-
Sterile culture tubes or flasks
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol (B145695) (e.g., 10 mg/mL). Sterilize by filtration through a 0.22 µm filter.
-
Prepare the liquid growth medium and autoclave.
-
Once the medium has cooled to room temperature, add the this compound stock solution to the desired final concentration (e.g., 10, 25, 50 µg/mL). An equivalent volume of the solvent (ethanol) should be added to a control flask.
-
Inoculate the control and this compound-supplemented media with an overnight culture of the target bacterium to a starting OD600 of ~0.05.
-
Incubate the cultures under appropriate conditions (e.g., 37°C, stationary) for the desired growth period (e.g., until late exponential or early stationary phase).
-
Harvest the cells by centrifugation for subsequent analysis (e.g., fatty acid composition analysis, stress survival assays).
Protocol 2: Analysis of Membrane Fatty Acid Composition by Gas Chromatography (GC)
Objective: To quantify the incorporation of this compound and other changes in the membrane fatty acid profile.
Materials:
-
Bacterial cell pellets (from Protocol 1)
-
Methanolysis reagent (e.g., 1 N sodium methoxide (B1231860) in anhydrous methanol)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Wash the harvested cell pellets twice with sterile water and lyophilize.
-
To the dried cell pellet (approx. 10-20 mg), add 1 mL of methanolysis reagent and incubate at room temperature for 5-10 minutes with occasional vortexing.
-
Add 1 mL of hexane and vortex vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs).
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Inject 1 µL of the FAME extract into the GC-FID.
-
Identify and quantify the FAMEs by comparing their retention times and peak areas with those of the FAME standards.
Protocol 3: Acid Stress Survival Assay
Objective: To determine the effect of this compound incorporation on the survival of bacteria under acidic conditions.
Materials:
-
Bacterial cultures (control and this compound-supplemented from Protocol 1)
-
Acid challenge solution (e.g., MRS broth adjusted to pH 2.5 with HCl)
-
Neutralization solution (e.g., sterile phosphate-buffered saline, pH 7.2)
-
Agar (B569324) plates of the appropriate growth medium
-
Sterile microcentrifuge tubes
-
Water bath or incubator set to the desired temperature
Procedure:
-
Harvest cells from the control and this compound-supplemented cultures by centrifugation.
-
Wash the cells once with sterile saline and resuspend in the same volume of saline.
-
Add a known volume of the cell suspension to the pre-warmed acid challenge solution to achieve a final cell density of ~10^7 - 10^8 CFU/mL.
-
At specific time points (e.g., 0, 30, 60, 90 minutes), withdraw an aliquot of the cell suspension.
-
Perform serial dilutions of the aliquot in the neutralization solution.
-
Plate the appropriate dilutions onto agar plates and incubate under optimal growth conditions.
-
Count the colonies to determine the number of viable cells (CFU/mL) at each time point.
-
Calculate the survival rate as a percentage of the initial viable cell count (time 0).
Protocol 4: Measurement of Membrane Fluidity by Fluorescence Anisotropy
Objective: To assess changes in membrane fluidity resulting from this compound incorporation.
Materials:
-
Bacterial cultures (control and this compound-supplemented)
-
Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in tetrahydrofuran)
-
Buffer (e.g., PBS, pH 7.2)
-
Fluorometer with polarization filters
Procedure:
-
Harvest and wash the bacterial cells as in Protocol 3.
-
Resuspend the cells in the buffer to a specific OD600 (e.g., 0.5).
-
Add the DPH stock solution to the cell suspension to a final concentration of ~1 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
Measure the fluorescence anisotropy using the fluorometer. Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., at 450 nm).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.
-
An increase in the anisotropy value indicates a decrease in membrane fluidity.
Visualizations
Caption: A generalized two-component signaling pathway for microbial stress response mediated by changes in the cell membrane.
Caption: Experimental workflow for studying the effect of this compound on microbial stress responses.
References
Application Notes and Protocols for Developing a qPCR Method for Bacteria Producing Lactobacillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillic acid is a cyclopropane (B1198618) fatty acid found in the cell membranes of various bacteria, particularly within the genus Lactobacillus. Its presence is associated with increased membrane fluidity and resistance to environmental stresses, such as low pH and certain antimicrobial compounds. The ability to quantify bacteria capable of producing this compound is crucial for various research and development applications, including the study of microbial stress responses, the development of robust probiotic strains, and the investigation of drug targets related to bacterial membrane biosynthesis.
This document provides a detailed guide for developing a quantitative polymerase chain reaction (qPCR) method to detect and quantify bacteria possessing the genetic capacity to produce this compound. The method targets the cyclopropane fatty acid (CFA) synthase gene (cfa), which encodes the enzyme responsible for the conversion of oleic acid into this compound.
Signaling Pathway: this compound Biosynthesis
The biosynthesis of this compound is a single-step enzymatic reaction catalyzed by cyclopropane fatty acid synthase. The enzyme transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of a monounsaturated fatty acid precursor, typically oleic acid, which is esterified to a phospholipid in the bacterial cell membrane.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The development and implementation of a qPCR assay for detecting this compound-producing bacteria involves several key steps, from sample preparation to data analysis. The following diagram outlines the general workflow.
Caption: General workflow for qPCR-based detection.
Quantitative Data Summary
The expression of the cfa gene can be influenced by various environmental stressors, leading to changes in the proportion of this compound in the cell membrane. The following table summarizes hypothetical quantitative data illustrating the effect of acid stress on cfa gene expression and this compound content in a Lactobacillus species. This data is representative of what could be obtained from experimental analysis.
| Condition | Relative cfa Gene Expression (Fold Change) | This compound (% of Total Fatty Acids) |
| Control (pH 6.5) | 1.0 | 15.2 ± 1.8 |
| Mild Acid Stress (pH 5.5) | 3.5 ± 0.4 | 28.7 ± 2.5 |
| Moderate Acid Stress (pH 4.5) | 8.2 ± 0.9 | 45.1 ± 3.9 |
| Severe Acid Stress (pH 3.5) | 4.1 ± 0.6 | 35.6 ± 3.1 |
Experimental Protocols
Protocol 1: Bacterial Genomic DNA Extraction
This protocol describes the extraction of high-quality genomic DNA from bacterial cultures, suitable for qPCR applications.
Materials:
-
Bacterial culture grown to the desired phase (e.g., stationary phase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM EDTA, 1.2% Triton X-100, 20 mg/ml lysozyme)
-
Proteinase K (20 mg/ml)
-
RNase A (10 mg/ml)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 ml)
-
Microcentrifuge
-
Incubator or water bath (37°C and 56°C)
Procedure:
-
Harvest 1-2 ml of bacterial culture by centrifugation at 8,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 ml of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 180 µl of lysis buffer. Incubate at 37°C for 30 minutes.
-
Add 25 µl of Proteinase K and 5 µl of RNase A. Mix thoroughly and incubate at 56°C for 30 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex for 10 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol. Vortex for 10 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 2 volumes of ice-cold 100% ethanol and mix gently to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the DNA pellet with 500 µl of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µl of nuclease-free water.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. Store the DNA at -20°C.
Protocol 2: qPCR for cfa Gene Quantification
This protocol provides a framework for setting up a SYBR Green-based qPCR assay to quantify the cfa gene. For a TaqMan-based assay, a specific probe would be included in the reaction mix.
Primer and Probe Design: Specific primers and probes for the cfa gene should be designed using publicly available sequences from databases such as NCBI. For example, the cfa gene from Lactobacillus reuteri can be targeted. It is crucial to perform in silico analysis to ensure primer specificity and avoid off-target amplification.
-
Forward Primer (Example): 5'-GCT GAT GGT GGT TTA TGG TTT G-3'
-
Reverse Primer (Example): 5'-CCA GCG TTA TCC AAT TTT GTT C-3'
-
TaqMan Probe (Example): 5'-/56-FAM/TGC GCA GGT GCT GGT GAT G/3BHQ_1/-3'
Note: These are example sequences and must be validated experimentally for specificity and efficiency.
Materials:
-
Genomic DNA template
-
Forward and reverse primers for the cfa gene (10 µM each)
-
2x SYBR Green qPCR Master Mix (or TaqMan Master Mix with a specific probe)
-
Nuclease-free water
-
qPCR instrument
-
qPCR-compatible plates or tubes
Procedure:
-
Prepare a standard curve: Create a serial dilution of a known quantity of purified PCR product of the cfa gene or plasmid DNA containing the cfa gene insert. A 10-fold dilution series is recommended.
-
Set up the qPCR reaction: Prepare a master mix for the number of reactions needed, including no-template controls (NTC). For a 20 µl reaction:
-
10 µl 2x SYBR Green qPCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl Template DNA (or standard dilution)
-
6 µl Nuclease-free water
-
-
Perform qPCR: Use a standard three-step cycling protocol, which may need optimization for the specific primers and target.
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values against the logarithm of the known concentrations of the standards.
-
Determine the concentration of the cfa gene in the unknown samples by interpolating their Cq values from the standard curve.
-
Normalize the results to a reference gene (e.g., 16S rRNA) or to the total amount of genomic DNA to account for variations in DNA extraction efficiency.
-
Validation of the qPCR Assay
For reliable and reproducible results, the developed qPCR assay must be thoroughly validated.
Logical Relationship for Assay Validation:
Caption: Key parameters for qPCR assay validation.
-
Specificity: The ability of the assay to detect only the target cfa gene. This is confirmed by melt curve analysis (for SYBR Green), gel electrophoresis of the PCR product, and sequencing. Inclusivity (detecting the target in a wide range of relevant strains) and exclusivity (not detecting the target in non-target organisms) should be tested.
-
Sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ): The lowest concentration of the target that can be reliably detected and quantified. This is determined using a serial dilution of a known standard.
-
Efficiency: The efficiency of the PCR amplification, calculated from the slope of the standard curve. An acceptable efficiency is typically between 90% and 110%.
-
Linearity (R²): The correlation coefficient of the standard curve, which should be ≥ 0.99, indicating a strong linear relationship between the Cq values and the initial template concentration.
-
Reproducibility: The consistency of the results across different runs and by different operators (inter- and intra-assay variability).
By following these application notes and protocols, researchers can develop a robust and reliable qPCR method for the specific detection and quantification of bacteria that produce this compound, enabling further advancements in microbiology and drug development.
Troubleshooting & Optimization
Technical Support Center: Maximizing Lactobacillic Acid Yield in Extractions
Welcome to the technical support center for troubleshooting low yields of lactobacillic acid. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the extraction and analysis of this unique cyclopropane (B1198618) fatty acid from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its extraction challenging?
A1: this compound (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane-containing fatty acid found in the cell membranes of many bacteria, including various Lactobacillus species. Its extraction can be challenging due to the sensitivity of the cyclopropane ring to certain chemical conditions, particularly strong acids and high temperatures, which can lead to degradation and subsequent low yields.
Q2: At what growth phase should I harvest my bacterial culture for maximal this compound yield?
A2: The synthesis of cyclopropane fatty acids, including this compound, is typically highest as bacterial cultures enter the stationary phase.[1][2] During this phase, the enzyme cyclopropane fatty acid (CFA) synthase converts unsaturated fatty acids in the cell membrane into their cyclopropane counterparts.[1][2] Therefore, harvesting cells in the late logarithmic to early stationary phase is recommended for maximizing the yield of this compound.[3][4]
Q3: Can I use a standard acid-catalyzed fatty acid methyl ester (FAME) protocol?
A3: It is not recommended. Cyclopropane fatty acids are known to be labile under acidic conditions.[5] Acid-catalyzed methylation can lead to the degradation of the cyclopropane ring, resulting in the formation of artifacts and a significant underestimation of the this compound content. Base-catalyzed methods are generally preferred for the analysis of fatty acids containing cyclopropane rings.
Q4: What are the key steps in the overall workflow where yield loss can occur?
A4: Yield loss can occur at several stages: incomplete cell lysis, inefficient lipid extraction from the biomass, degradation of this compound during derivatization (methylation), and issues during chromatographic analysis. Each of these steps requires careful optimization to ensure a high recovery of the target analyte.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems leading to low this compound yields.
Problem 1: Low overall fatty acid yield, including this compound.
This suggests an issue with the initial stages of the extraction process, likely related to cell disruption or lipid recovery.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Lactobacillus species, being Gram-positive, have a thick peptidoglycan cell wall that can be resistant to lysis.[6] Consider using mechanical disruption methods such as bead beating or sonication in conjunction with enzymatic lysis using lysozyme (B549824) to ensure complete cell wall breakdown.[6][7] |
| Inefficient Lipid Extraction | The choice of solvent is critical for efficient lipid extraction. A mixture of polar and non-polar solvents is often most effective. The Folch method (chloroform:methanol) or the Bligh and Dyer method (chloroform:methanol (B129727):water) are commonly used and have been shown to be efficient for a broad range of lipids.[8][9][10] For a greener alternative, an ethanol/ethyl acetate (B1210297) system can also be effective.[8] |
| Insufficient Sample Volume | Ensure that a sufficient quantity of bacterial pellet (biomass) is used for the extraction. Typical protocols recommend starting with 10-50 mg of fresh cells.[11] |
Problem 2: The overall fatty acid profile looks good, but the this compound peak is disproportionately low or absent.
This points towards a problem specific to the integrity of the cyclopropane ring during sample processing.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degradation during Methylation | As previously mentioned, acid-catalyzed methylation can destroy the cyclopropane ring. It is crucial to use a base-catalyzed method, such as sodium methoxide (B1231860) in methanol.[12] This method is effective for transesterification without degrading the cyclopropane fatty acid.[12] |
| High Temperatures during Derivatization | Even with a base catalyst, prolonged exposure to high temperatures can potentially affect the stability of some fatty acids. Adhere to recommended incubation times and temperatures, for example, using sodium methoxide at room temperature for a short duration has been shown to be effective.[12] |
| Improper Sample Storage | Ensure that lipid extracts are stored under appropriate conditions (e.g., at -20°C or lower) to prevent degradation before analysis. |
Problem 3: Inconsistent or non-reproducible this compound yields.
This is often due to variability in the experimental procedure or the bacterial culture itself.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Variable Cell Harvesting Time | The proportion of this compound in the cell membrane changes with the growth phase.[1][2] Standardize the harvesting of your bacterial cultures at a specific optical density (OD) in the late-logarithmic or early-stationary phase to ensure consistency in the fatty acid profile.[3][4] |
| Inconsistent Lysis Efficiency | The efficiency of mechanical lysis methods like sonication can vary. Standardize the sonication parameters (power, duration, pulse) and always keep the sample on ice to prevent overheating. |
| Phase Separation Issues | During liquid-liquid extraction, ensure complete phase separation to avoid loss of the organic layer containing the lipids. Centrifugation can help in achieving a clear separation. |
Experimental Protocols
Protocol 1: Cell Lysis and Lipid Extraction
This protocol combines enzymatic and mechanical lysis for robust cell disruption of Lactobacillus species.
-
Harvest bacterial cells from the late-logarithmic/early-stationary phase by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a lysis buffer containing lysozyme.[6]
-
Incubate at 37°C for 30-60 minutes to allow for enzymatic digestion of the cell wall.
-
Transfer the suspension to a tube containing sterile glass or ceramic beads.
-
Perform bead beating for several cycles, with cooling on ice between cycles to prevent overheating.
-
Proceed with lipid extraction using the Bligh and Dyer method:
-
Add chloroform (B151607) and methanol to the cell lysate in a ratio that forms a single phase.
-
After a short incubation, add water to induce phase separation.
-
Centrifuge to clarify the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Dry the lipid extract under a stream of nitrogen.
Protocol 2: Base-Catalyzed Methylation for FAME Analysis
This protocol is optimized for the derivatization of fatty acids, including the acid-labile this compound.
-
To the dried lipid extract, add a solution of sodium methoxide in anhydrous methanol.[12]
-
Incubate at room temperature for 5-10 minutes with occasional vortexing.[12]
-
Neutralize the reaction by adding a suitable quenching agent.
-
Add a non-polar solvent such as hexane (B92381) to extract the Fatty Acid Methyl Esters (FAMEs).
-
Add water to wash the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Visual Guides
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow to diagnose the cause of low this compound yield.
Experimental Workflow for this compound Extraction and Analysis
Caption: Overview of the recommended experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of Growth Phase on the Surface-Layer Associated Proteome of Lactobacillus acidophilus Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. A simple procedure for detecting the presence of cyclopropane fatty acids in bacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Lactobacillic Acid Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for the successful detection and quantification of lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by GC-MS?
A1: Free fatty acids like this compound are generally not suitable for direct GC-MS analysis due to their low volatility and the potential for thermal decomposition at the high temperatures used in the gas chromatograph. Derivatization, typically by converting the carboxylic acid group to a methyl ester (FAME), is a critical step to increase the analyte's volatility and thermal stability. This process also reduces peak tailing and improves chromatographic separation, leading to more accurate and reproducible results.
Q2: Which derivatization method is best for this compound?
A2: A base-catalyzed method is strongly recommended. Acid-catalyzed reagents, such as methanolic HCl or boron trifluoride (BF₃)-methanol, can potentially react with the strained cyclopropane (B1198618) ring, leading to ring-opening and the formation of branched-chain fatty acid artifacts with a methoxy (B1213986) group.[1] This would result in the inability to detect and quantify the intact this compound. A mild, base-catalyzed transesterification using a reagent like methanolic KOH or sodium methoxide (B1231860) effectively converts this compound to its methyl ester while preserving the cyclopropane ring structure.
Q3: What does the mass spectrum of this compound methyl ester look like?
A3: The electron ionization (EI) mass spectrum of this compound methyl ester (molecular weight: 310.5 g/mol ) will exhibit a characteristic fragmentation pattern. While the molecular ion ([M]⁺) at m/z 310 may be of low abundance or absent, key fragment ions are used for its identification. For a similar C19 cyclopropyl (B3062369) fatty acid methyl ester, prominent fragments were observed corresponding to the loss of a methoxy group ([M-32]⁺) at m/z 278 and a characteristic McLafferty rearrangement fragment ([M-74]⁺) at m/z 236. The presence of these ions is a strong indicator of a C19 cyclopropane fatty acid methyl ester.
Q4: What type of GC column is most suitable for this compound methyl ester analysis?
A4: A non-polar or mid-polar capillary column is typically used for the analysis of fatty acid methyl esters, including this compound. Columns such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) are widely used and provide good resolution and peak shape for FAMEs.
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification for FAME Preparation
This protocol is optimized to prevent the degradation of the cyclopropane ring.
Materials:
-
Lipid extract containing this compound
-
Hexane (B92381) (GC grade)
-
2 M Potassium Hydroxide (KOH) in methanol
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the lipid extract into a screw-cap glass tube.
-
Dissolution: Add 2 mL of hexane to dissolve the sample.
-
Transesterification: Add 0.2 mL of 2 M methanolic KOH to the tube.
-
Reaction: Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Phase Separation: Centrifuge the tube at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Extraction: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube.
-
Washing: Add 1 mL of saturated NaCl solution to the hexane extract, vortex, and allow the layers to separate. This step helps to remove any residual KOH.
-
Drying: Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any traces of water.
-
Sample Collection: Transfer the final dried hexane solution to an autosampler vial for GC-MS analysis.
Data Presentation: GC-MS Parameters
The following table summarizes typical GC-MS parameters used for the analysis of bacterial fatty acid methyl esters, including cyclopropane fatty acids. Researchers should optimize these parameters for their specific instrument and application.
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| GC System | Agilent 6890 or similar | Thermo Trace 1300 or similar | Hewlett Packard 6850 or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | TG-5MS (30 m x 0.25 mm, 0.25 µm film) | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.5 mL/min | 1.0 mL/min |
| Injector Temp. | 250 °C | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless | Split (1:10 ratio) |
| Oven Program | Initial 50°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min. | Initial 50°C, hold 3 min, ramp at 15°C/min to 220°C.[2] | Initial 50°C, ramp at 5°C/min to 230°C, hold 2 min. |
| MS System | Quadrupole MS | Triple Quadrupole MS | Mass Selective Detector |
| Ion Source Temp. | 230 °C | 230 °C | 230 °C |
| MS Transfer Line | 280 °C | 250 °C | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 | m/z 30-700 | m/z 50-550 |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full Scan | Full Scan |
| SIM Ions (if used) | Quantifier: m/z 310 (M⁺), Qualifiers: m/z 278 ([M-32]⁺), m/z 236 ([M-74]⁺) | N/A | N/A |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Problem 1: No peak corresponding to this compound methyl ester is detected.
-
Possible Cause A: Incorrect Derivatization Method.
-
Troubleshooting Step: Confirm that a base-catalyzed methylation procedure was used. Acidic reagents (e.g., methanolic HCl, BF₃) can open the cyclopropane ring, leading to the absence of the target analyte.
-
Solution: Re-derivatize the sample using the recommended base-catalyzed protocol.
-
-
Possible Cause B: Insufficient Derivatization.
-
Troubleshooting Step: Check the freshness and concentration of your derivatization reagent (e.g., methanolic KOH). Ensure the reaction time was adequate.
-
Solution: Prepare fresh reagent and repeat the derivatization, potentially increasing the vortexing time to ensure complete reaction.
-
-
Possible Cause C: Instrument Issues.
-
Troubleshooting Step: Verify the overall health of your GC-MS system. Check for leaks in the carrier gas line, ensure the syringe is functioning correctly, and confirm the MS detector is properly tuned.
-
Solution: Run a standard FAME mix (e.g., a C8-C22 mix) to confirm system performance. If the standard runs correctly, the issue is likely with the sample preparation.
-
Problem 2: The peak for this compound is present but shows significant tailing.
-
Possible Cause A: Active Sites in the GC System.
-
Troubleshooting Step: Peak tailing for polar-like compounds can indicate active sites in the injector liner, at the head of the column, or in the transfer line.
-
Solution: Replace the injector liner with a new, deactivated liner. If tailing persists, trim the first 10-15 cm from the front of the GC column. Ensure the transfer line temperature is appropriate.
-
-
Possible Cause B: Co-elution with an Interfering Compound.
-
Troubleshooting Step: Examine the mass spectrum across the peak. If the ion ratios change from the leading edge to the trailing edge, a co-eluting species may be present.
-
Solution: Adjust the oven temperature program. A slower ramp rate can often improve the resolution of closely eluting peaks.
-
Problem 3: Suspected Ring-Opening or Isomerization.
-
Possible Cause A: High Injector Temperature.
-
Troubleshooting Step: While FAMEs are generally stable, the cyclopropane ring is a strained system. Excessively high temperatures in the injector could potentially cause thermal degradation.
-
Solution: Try reducing the injector temperature in 20°C increments (e.g., from 250°C to 230°C) to see if the relative abundance of the this compound peak increases compared to other unidentified peaks.
-
-
Possible Cause B: Acidic Conditions in the Sample or GC System.
-
Troubleshooting Step: Residual acid from a previous (incorrect) derivatization or contamination in the GC system could contribute to ring opening.
-
Solution: Ensure samples are properly neutralized if an acidic extraction was performed. If contamination is suspected, bake out the column according to the manufacturer's instructions and clean the ion source.
-
Visualized Workflows
References
Technical Support Center: Lactobacillic Acid Derivatization Protocols
Welcome to the technical support center for lactobacillic acid derivatization protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and other cyclopropane (B1198618) fatty acids by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other fatty acids, is a polar and non-volatile compound. Direct injection into a gas chromatograph would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, making it amenable to GC-MS analysis.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are:
-
Acid-catalyzed esterification: This method, often referred to as FAME (Fatty Acid Methyl Ester) analysis, involves reacting the fatty acid with an alcohol (typically methanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl).
-
Silylation: This involves reacting the fatty acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester.[2][3]
Q3: Is there a risk of the cyclopropane ring in this compound degrading during derivatization?
A3: Yes, the cyclopropane ring can be susceptible to cleavage under harsh chemical conditions. Some studies suggest that strong acid catalysts, like boron trifluoride-methanol, may cause the ring to open.[4] Therefore, it is crucial to use optimized and validated protocols with mild reaction conditions to preserve the integrity of the cyclopropane ring.
Q4: How do I choose between acid-catalyzed esterification and silylation?
A4: The choice depends on several factors:
-
Sample Matrix: For complex biological samples, silylation can be advantageous as it derivatizes other functional groups (e.g., hydroxyl, amine), allowing for a broader metabolic profile in a single run.[5][6]
-
Specificity: If you are only interested in the fatty acid profile, acid-catalyzed esterification is a robust and widely used method.
-
Stability of Derivatives: TMS derivatives can be less stable than FAMEs and may require analysis within a shorter timeframe.[3]
-
Reaction Conditions: Silylation reactions are highly sensitive to moisture and require anhydrous conditions.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
Problem 1: Poor or No Derivatization Yield
Symptoms:
-
Low or no peak corresponding to the this compound derivative in the chromatogram.
-
Presence of a broad, tailing peak at a later retention time, corresponding to the underivatized fatty acid.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in the sample (for silylation) | Ensure the sample is completely dry before adding the silylating reagent. Lyophilization or drying under a stream of nitrogen is recommended.[3] |
| Inactive Reagents | Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use fresh reagents and store them under anhydrous conditions. |
| Incomplete Reaction | Optimize reaction time and temperature. For FAME synthesis with BF₃-methanol, heating at 60-80°C for 30-60 minutes is common. For silylation with BSTFA, 60-80°C for 30-60 minutes is typical.[5] Ensure a sufficient molar excess of the derivatizing reagent. |
| Inefficient Extraction of Derivatives | After derivatization, ensure efficient extraction of the derivatives into an organic solvent (e.g., hexane) for injection. Vortexing and allowing for proper phase separation are crucial. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte. Use a deactivated liner and a high-quality capillary column. If tailing persists, you may need to trim the first few centimeters of the column.[7] |
| Incomplete Derivatization | Residual underivatized this compound will exhibit significant tailing. Re-optimize the derivatization protocol to ensure complete reaction. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting, but in some cases can contribute to tailing. Dilute the sample and re-inject. |
| Contamination | Contamination in the injector or column can lead to peak distortion. Perform regular maintenance, including cleaning the injector and baking the column.[7] |
Problem 3: Suspected Cyclopropane Ring Cleavage
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Lower than expected response for the this compound derivative.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Derivatization Conditions | Avoid excessively high temperatures or prolonged reaction times. Consider using a milder acid catalyst for FAME synthesis, such as methanolic HCl, which has been shown to be effective and less harsh than BF₃-methanol in some applications.[8] |
| Matrix Effects | Components in the sample matrix may promote degradation. Proper sample cleanup and extraction prior to derivatization can mitigate these effects. |
Quantitative Data Summary
Table 1: Comparison of Recovery Values for Fatty Acid Methylation Methods
| Fatty Acid | KOCH₃/HCl Method (% Recovery) | TMS-DM Method (% Recovery) |
| C12:0 | 101 | 98 |
| C14:0 | 103 | 99 |
| C16:0 | 98 | 97 |
| C18:0 | 102 | 100 |
| C18:1 (trans-9) | 84 | 92 |
| C18:1 (cis-9) | 90 | 95 |
| C18:2 (trans-9,12) | 86 | 91 |
| C18:2 (cis-9,12) | 92 | 96 |
| C18:3 | 88 | 93 |
Data adapted from a study on bakery products. TMS-DM refers to a method using (trimethylsilyl)diazomethane.[9]
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)
-
Sample Preparation: Place 1-10 mg of the dried lipid extract into a screw-cap vial with a PTFE liner.
-
Reagent Addition: Add 2 mL of 14% BF₃-methanol reagent.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the Fatty Acid Methyl Esters (FAMEs).
-
Collection: Carefully transfer the upper hexane layer to a clean vial.
-
Analysis: The sample is now ready for GC-MS injection.
Protocol 2: Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Ensure the sample is completely dry in a GC vial. This is a critical step.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane.
Visualizations
Logical Workflow for Troubleshooting this compound Derivatization
Caption: A flowchart for troubleshooting common issues in this compound derivatization for GC-MS analysis.
Role of Cyclopropane Fatty Acids in Bacterial Stress Response
While a specific signaling pathway initiated by this compound has not been fully elucidated, its role as a crucial component of the bacterial cell membrane in response to environmental stress is well-documented. The formation of cyclopropane fatty acids, including this compound, is a key adaptation mechanism.
Caption: The role of this compound formation in the bacterial stress response pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Lactobacillic Acid
Welcome to the technical support center for lactobacillic acid (C19cyc9) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a primary focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and irreproducible quantification.[2][3] In biological samples like plasma, serum, or bacterial cultures, major contributors to matrix effects are phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[5][6][7]
Q2: I am seeing significant ion suppression in my this compound analysis. What is the most likely cause?
A2: For lipid analysis in biological matrices, phospholipids are the most common cause of ion suppression, particularly when using electrospray ionization (ESI).[5][6][8] Phospholipids are highly abundant in plasma and cell membranes and can co-extract with your analyte. During LC-MS analysis, they may co-elute with this compound, competing for ionization and reducing the analyte's signal intensity.[5]
Q3: What is the best type of internal standard (IS) to use for this compound quantification?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or D-labeled).[1][9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect, allowing for effective compensation.[10][11] If a SIL-IS for this compound is unavailable, a structural analogue, such as another cyclic fatty acid or a long-chain fatty acid with a similar structure (e.g., nonadecanoic acid), can be used, though it may not compensate for matrix effects as effectively.[10][12]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward method to reduce the concentration of interfering matrix components.[1][13][14] However, this approach is only viable if the concentration of this compound in your sample is high enough to remain well above the limit of quantification (LOQ) after dilution.[1][15] For trace-level analysis, excessive dilution may lead to loss of sensitivity.[14]
Q5: How can I assess the extent of matrix effects in my assay?
A5: The most common method is the post-extraction spike .[11][16][17] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solvent solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression or enhancement.[16] A qualitative assessment can be done using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression occurs.[11][15][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are reducing the ionization of this compound.[5] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup step. Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interferences.[11][13] Consider specialized phospholipid removal products.[5]2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering peaks.[1][13]3. Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same suppression, correcting the final calculated concentration.[1][9] |
| High Variability / Poor Reproducibility (High %RSD) | Inconsistent Matrix Effects: Sample-to-sample variations in the matrix composition are causing different degrees of ion suppression.[9] Analyte Loss During Prep: Inconsistent recovery during sample extraction steps. | 1. Use a Robust Internal Standard: A SIL-IS is crucial for correcting variability between samples.[9][10]2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automation can help reduce variability.3. Prepare Matrix-Matched Calibrants: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to mimic the matrix effect across the assay.[9] |
| Peak Tailing or Splitting | Column Contamination: Buildup of phospholipids or other matrix components on the analytical column. Analyte Interaction with HPLC System: Some acidic compounds can interact with metal components of standard HPLC columns and tubing, leading to poor peak shape.[18] | 1. Implement Column Washing: Add a strong wash step at the end of each chromatographic run to elute strongly retained contaminants.2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.3. Consider Metal-Free/PEEK-Lined Columns: For chelating or sensitive acidic compounds, using a metal-free HPLC system can significantly improve peak shape and prevent signal loss.[18] |
| No Peak Detected for Analyte | Complete Ion Suppression: Severe matrix effects are completely quenching the analyte signal.[18] Degradation/Loss: Complete loss of analyte during sample preparation or storage. | 1. Analyze a Neat Standard: First, confirm the instrument is working correctly by injecting a pure standard solution of this compound.2. Perform Post-Column Infusion: Use this technique to confirm if a zone of complete suppression exists at the retention time of your analyte.[15][17]3. Re-evaluate Sample Preparation: Your extraction may be too aggressive or incompatible with this compound. Test recovery with a spiked sample. |
Experimental Protocols & Methodologies
Protocol 1: Phospholipid Removal using Solid Phase Extraction (SPE)
This protocol provides a general workflow for removing phospholipids, a primary source of matrix effects in biological samples, prior to LC-MS analysis of this compound.
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
Vortex the sample to ensure homogeneity.
-
Spike the sample with the internal standard (e.g., ¹³C-lactobacillic acid).
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) (or methanol), vortexing, and centrifuging to pellet the protein.[5]
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Select a suitable SPE sorbent (e.g., reversed-phase C18 or a specialized phospholipid removal phase).[6]
-
Condition the cartridge by passing 1-2 mL of methanol (B129727), followed by 1-2 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 1-2 mL of 5-10% methanol in water) to remove polar interferences while retaining this compound and phospholipids.
-
-
Analyte Elution & Phospholipid Separation:
-
Elute this compound using a solvent that is not strong enough to elute the majority of phospholipids. For instance, using 100% acetonitrile has been shown to minimize the elution of phospholipids from certain silica-based SPE cartridges.[6]
-
Alternatively, use a stronger solvent (e.g., methanol or isopropanol) to elute both the analyte and phospholipids, and rely on chromatographic separation. The choice depends on the specific SPE chemistry.
-
-
Final Preparation:
-
Evaporate the eluted fraction to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound and its internal standard in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma from a control subject) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the standard solution from Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the this compound standard and internal standard before starting the sample preparation protocol. Process this sample through the entire extraction procedure.
-
-
Analysis:
-
Inject and analyze all three sets of samples via LC-MS.
-
-
Calculations:
-
Matrix Factor (MF):
-
Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Overall Process Efficiency (PE):
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF × RE
-
-
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for sample preparation and LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Lactobacillic Acid Production
Welcome to the technical support center for the enhancement of lactobacillic acid production in bacterial fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
Q2: When is the optimal time to harvest bacterial cells for maximum this compound content?
A2: The production of this compound is typically highest as bacterial cultures enter the stationary phase of growth.[3][4] The enzyme responsible for its synthesis, cyclopropane (B1198618) fatty acid synthase (CFA synthase), is often upregulated during this phase. Therefore, harvesting cells in the early to mid-stationary phase is recommended for maximizing the yield of this compound.
Q3: What are the key precursors for this compound biosynthesis?
A3: The two primary precursors for this compound synthesis are:
-
cis-Vaccenic acid: This monounsaturated fatty acid is the direct substrate to which a methylene (B1212753) group is added. It must be present in the bacterial membrane phospholipids.
-
S-adenosylmethionine (SAM): SAM serves as the donor of the methylene group that forms the cyclopropane ring.[5][6][7]
Q4: Can I supplement the growth medium to increase this compound production?
A4: Yes, supplementing the growth medium with precursors can enhance this compound production. Adding cis-vaccenic acid or oleic acid (which can be converted to cis-vaccenic acid by some bacteria) to the culture medium can increase the substrate pool for CFA synthase.[8] Supplementation with methionine, a precursor for SAM, may also boost production, although the intracellular pool of SAM is often tightly regulated.[5]
Q5: What is the primary analytical method for quantifying this compound?
A5: The most common and reliable method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs).[9][10] This involves extracting the total lipids from the bacterial cells, converting the fatty acids into their more volatile methyl esters, and then separating and identifying them using GC-MS.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or undetectable levels of this compound. | 1. Incorrect harvest time: Cells were harvested during the exponential growth phase instead of the stationary phase. 2. Sub-optimal growth conditions: The fermentation conditions (temperature, pH, aeration) are not conducive to CFA synthase expression or activity. 3. Insufficient precursor availability: The bacterial strain may have low endogenous production of cis-vaccenic acid or S-adenosylmethionine (SAM). 4. Issues with FAME analysis: Incomplete extraction or derivatization of fatty acids. | 1. Optimize harvest time: Perform a time-course experiment and harvest cells at different points in the stationary phase to identify the peak production time. 2. Optimize fermentation conditions: Review literature for the optimal growth parameters for your specific bacterial strain and ensure they are maintained.[11][12] 3. Precursor supplementation: Supplement the growth medium with cis-vaccenic acid (or oleic acid) and/or methionine. 4. Review FAME protocol: Ensure complete cell lysis, efficient lipid extraction, and complete methylation of fatty acids. Run a known standard to validate your analytical method.[9] |
| Inconsistent this compound yields between batches. | 1. Variability in inoculum: Differences in the age or size of the inoculum can lead to variations in growth kinetics and entry into the stationary phase. 2. Fluctuations in fermentation parameters: Inconsistent control of temperature, pH, or nutrient levels. 3. Inconsistent harvesting and processing: Variations in the timing of cell harvesting or subsequent sample handling. | 1. Standardize inoculum preparation: Use a consistent method for preparing your starter culture, ensuring it is in the same growth phase and at a consistent cell density for each fermentation. 2. Monitor and control fermentation parameters: Use a well-controlled fermenter to maintain consistent conditions. Calibrate probes regularly. 3. Standardize harvesting protocol: Harvest at a consistent optical density or time point in the stationary phase. Process samples immediately after harvesting or flash-freeze for later analysis. |
| Overexpression of the cfa gene does not lead to a significant increase in this compound. | 1. Precursor limitation: The availability of cis-vaccenic acid or SAM is the limiting factor, not the amount of CFA synthase. 2. Sub-optimal induction of gene expression: If using an inducible promoter, the induction conditions may not be optimal. 3. Protein expression issues: The overexpressed CFA synthase may be misfolded, inactive, or rapidly degraded. | 1. Combine overexpression with precursor feeding: Supplement the medium of the cfa-overexpressing strain with cis-vaccenic acid and/or methionine. 2. Optimize induction conditions: Vary the concentration of the inducer and the time of induction. 3. Verify protein expression: Use techniques like SDS-PAGE and Western blotting to confirm the expression of active CFA synthase. |
Data on Enhancement Strategies
The following tables summarize quantitative data on the effects of different strategies to enhance cyclopropane fatty acid (CFA), including this compound, production.
Table 1: Effect of cfa Gene Overexpression on CFA Content
| Organism | Condition | CFA Content (% of total fatty acids) | Fold Increase | Reference |
| Clostridium acetobutylicum | Wild-type (early-log phase) | ~2% | - | [13][14] |
| Clostridium acetobutylicum | cfa overexpression (early-log phase) | ~10% | ~5 | [13][14] |
| Escherichia coli | Wild-type | Variable, increases in stationary phase | - | [15] |
| Escherichia coli | cfa overexpression from a plasmid | ~100% modification of unsaturated fatty acids | Significant | [15] |
Table 2: Effect of Precursor Supplementation on Fatty Acid Composition
| Organism | Supplement | Effect on Fatty Acid Profile | Reference |
| Lactobacillus rhamnosus GG | Tween 80 (source of oleic acid) | Up to 55-fold increase in oleic acid content in the membrane. | [8] |
| Escherichia coli | Methionine analogues | Can support growth, indicating utilization in SAM-dependent pathways. | [16] |
| Lactobacillus plantarum | Methionine | Improved acid resistance by adjusting the saturated/unsaturated fatty acid ratio. |
Experimental Protocols
Protocol 1: Enhancement of this compound Production through Precursor Feeding
Objective: To increase the production of this compound by supplementing the fermentation medium with its precursor, cis-vaccenic acid.
Materials:
-
Bacterial strain of interest (e.g., Lactobacillus plantarum)
-
Appropriate growth medium (e.g., MRS broth)
-
cis-Vaccenic acid solution (sterile-filtered)
-
Incubator/shaker or fermenter
-
Centrifuge
-
Reagents for FAME analysis (see Protocol 2)
-
GC-MS system
Procedure:
-
Prepare the growth medium according to the standard protocol for your bacterial strain.
-
Inoculate the medium with a fresh overnight culture of the bacterium to a starting OD600 of ~0.05.
-
To the experimental flasks/fermenter, add a sterile solution of cis-vaccenic acid to a final concentration of 100-500 µM. A control flask/fermenter should be run without the addition of cis-vaccenic acid.
-
Incubate the cultures under optimal growth conditions (e.g., 37°C, with or without agitation depending on the strain).
-
Monitor cell growth by measuring the optical density (OD600) at regular intervals.
-
Harvest the cells in the early to mid-stationary phase by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and store at -80°C until lipid extraction.
-
Perform FAME analysis (as described in Protocol 2) on both the control and experimental cell pellets to quantify the change in this compound content.
Protocol 2: Quantification of this compound by GC-MS of Fatty Acid Methyl Esters (FAMEs)
Objective: To extract total fatty acids from bacterial cells and convert them to FAMEs for quantification by GC-MS.
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water.[9]
-
Reagent 2 (Methylation): 325ml certified 6.0N HCl, 275ml methanol.[9]
-
Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether.[9]
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water.[9]
-
Teflon-lined screw-cap tubes
-
Boiling water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
GC-MS system with a suitable column (e.g., Rxi-17Sil MS)[10]
Procedure:
-
Saponification: a. Add 1.0 ml of Reagent 1 to the cell pellet in a Teflon-lined screw-cap tube. b. Vortex briefly and heat in a boiling water bath for 5 minutes. c. Vortex vigorously for 5-10 seconds and return to the water bath for another 25 minutes.[9]
-
Methylation: a. Cool the tubes and add 2.0 ml of Reagent 2. b. Cap tightly, vortex, and heat at 80°C for 10 minutes.[9] c. Cool the tubes rapidly.
-
Extraction: a. Add 1.25 ml of Reagent 3. b. Mix gently by inversion for 10 minutes. c. Remove the lower aqueous phase and discard.[2]
-
Base Wash: a. Add 3.0 ml of Reagent 4 to the remaining organic phase. b. Mix gently by inversion for 5 minutes. c. Transfer the upper organic phase to a clean GC vial for analysis.[9]
-
GC-MS Analysis: a. Inject the sample into the GC-MS. b. Use a temperature program that effectively separates the FAMEs (e.g., ramp from 170°C to 270°C).[9] c. Identify this compound methyl ester based on its retention time and mass spectrum compared to a known standard. d. Quantify the peak area to determine the relative abundance of this compound.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from an unsaturated fatty acid precursor.
Experimental Workflow for Enhancing and Quantifying this compound
Caption: Workflow for enhancing and quantifying this compound production.
References
- 1. Carbocyclic fatty acids in plants: biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculiafoetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. S-ADENOSYLMETHIONINE IN THE BIOSYNTHESIS OF BACTERIAL FATTY ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. sandia.gov [sandia.gov]
- 11. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 12. biomedres.us [biomedres.us]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. Expression of a Cloned Cyclopropane Fatty Acid Synthase Gene Reduces Solvent Formation in Clostridium acetobutylicum ATCC 824 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced L-lactic acid production in Lactobacillus paracasei by exogenous proline addition based on comparative metabolite profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Culture Conditions for Increased Lactobacillic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the synthesis of lactobacillic acid (a cyclopropane (B1198618) fatty acid) in bacterial cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at increasing this compound yield.
| Problem | Possible Causes | Suggested Solutions |
| Low or No this compound Detected | 1. Incorrect Growth Phase: this compound synthesis is often growth-phase dependent, typically occurring as cultures enter the stationary phase.[1][2][3] 2. Suboptimal pH: The activity of cyclopropane fatty acid (CFA) synthase can be pH-dependent. Acidic conditions can induce cfa gene expression.[4][5][6][7] 3. Inappropriate Temperature: Temperature affects membrane fluidity and enzyme kinetics, which can influence CFA synthase activity.[2][5][8][9][10] 4. Insufficient S-adenosylmethionine (SAM): SAM is a crucial substrate (methyl donor) for CFA synthase.[11] 5. Low Expression of cfa Gene: The gene encoding CFA synthase may not be adequately expressed under the chosen culture conditions. | 1. Optimize Harvest Time: Harvest cells in the late logarithmic or early stationary phase. Monitor growth by measuring optical density (OD600). 2. Adjust Medium pH: Culture bacteria in a slightly acidic medium (e.g., pH 5.0-6.0) to potentially enhance CFA production.[5][7] 3. Optimize Culture Temperature: The optimal temperature for lactobacilli growth is generally between 30-40°C.[8] For CFA synthesis, consider temperatures that might induce a stress response, such as slightly lower than optimal growth temperature.[5] 4. Supplement with Methionine: Add methionine, the precursor for SAM, to the culture medium to increase the intracellular pool of SAM.[12] 5. Induce cfa Gene Expression: Utilize conditions known to induce the RpoS sigma factor, which upregulates cfa expression, such as entry into stationary phase or mild acid stress.[3][13] |
| Inconsistent this compound Yields | 1. Variability in Inoculum: Inconsistent starting culture density or age can lead to variations in growth kinetics and final yields. 2. Fluctuations in Culture Conditions: Minor variations in pH, temperature, or aeration between experiments can impact results. 3. Nutrient Limitation: Depletion of essential nutrients, such as the carbon source or specific amino acids, can affect CFA synthesis.[14] | 1. Standardize Inoculum: Start cultures with a consistent inoculum size from a fresh overnight culture. 2. Maintain Consistent Conditions: Use a well-calibrated incubator and pH meter. Ensure consistent flask volumes and shaking speeds. 3. Use a Rich Medium: Ensure the medium is not depleted of essential nutrients. Consider using a richer medium like MRS for lactobacilli.[14] |
| Difficulty in Quantifying this compound | 1. Inefficient Lipid Extraction: The method used may not be effectively extracting the fatty acids from the cell membranes. 2. Improper Derivatization: Incomplete conversion of fatty acids to their volatile methyl esters (FAMEs) will lead to inaccurate gas chromatography (GC) analysis. 3. Inadequate GC Separation: The GC column and temperature program may not be optimal for separating this compound from other fatty acids. | 1. Optimize Extraction Protocol: Use a robust lipid extraction method, such as a modified Bligh-Dyer method. 2. Ensure Complete Derivatization: Use a reliable derivatization agent like methanolic HCl or BF3-methanol and ensure appropriate reaction time and temperature. 3. Optimize GC Method: Use a polar capillary column suitable for FAME analysis and optimize the temperature gradient to ensure clear separation of peaks.[15] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it important?
This compound is a cyclopropane fatty acid (CFA) found in the cell membranes of many bacteria, including some Lactobacillus species. It is synthesized by the enzyme cyclopropane fatty acid synthase, which adds a methylene (B1212753) group across the double bond of unsaturated fatty acids within the membrane phospholipids.[1][11] This modification alters membrane fluidity and is believed to play a role in protecting the bacteria against environmental stresses such as acidity and high temperatures.[2][4][7]
2. What are the key factors influencing this compound synthesis?
The primary factors include:
-
Growth Phase: Synthesis is typically highest as the culture enters the stationary phase.[16][1][2][3]
-
pH: Mildly acidic conditions often stimulate CFA production as a protective mechanism.[4][5][7]
-
Temperature: Sub-optimal growth temperatures can act as a stressor and induce CFA synthesis.[2][5]
-
Oxygen Availability: While many lactobacilli are facultative anaerobes, the level of aeration can influence their metabolism and fatty acid composition.
-
Substrate Availability: The presence of unsaturated fatty acid precursors and the methyl donor S-adenosylmethionine (SAM) is essential.[11]
3. How does S-adenosylmethionine (SAM) availability affect this compound synthesis?
CFA synthase utilizes SAM as the source of the methylene group that forms the cyclopropane ring.[11] Therefore, a limited intracellular pool of SAM can be a bottleneck for this compound production. Increasing SAM availability, for instance by supplementing the growth medium with its precursor methionine, can enhance the synthesis of this compound.[12]
4. What is the role of the cfa gene and how is it regulated?
The cfa gene encodes for the cyclopropane fatty acid synthase enzyme.[16] In E. coli, its expression is controlled by multiple factors. A key regulator is the alternative sigma factor RpoS (σS), which is activated during the stationary phase and under various stress conditions, leading to increased cfa transcription.[3][13] Additionally, small non-coding RNAs (sRNAs) like RydC and ArrS can stabilize the cfa mRNA, leading to increased protein production, while another sRNA, CpxQ, can repress its expression.[6]
Experimental Protocols
Protocol 1: Culturing E. coli for Maximizing this compound Synthesis
This protocol is adapted for E. coli, a model organism for studying CFA synthesis.
-
Prepare the Culture Medium: Use a rich medium such as Luria-Bertani (LB) broth to ensure nutrient availability. For stress induction experiments, a minimal medium like M9 can be used, which may be acidified to a pH of 5.5-6.0.
-
Inoculation: Inoculate 100 mL of the chosen medium in a 500 mL flask with a 1:1000 dilution of an overnight starter culture of the desired E. coli strain.[17]
-
Incubation: Incubate the culture at 37°C with vigorous shaking (e.g., 250 rpm).[17]
-
Growth Monitoring: Monitor the bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Harvesting: Harvest the cells when the culture reaches the early stationary phase (typically 1-2 hours after the logarithmic growth phase ends). This is when CFA synthase activity is generally at its peak.[3]
-
Cell Pelleting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Storage: The cell pellet can be stored at -80°C until lipid extraction.
Protocol 2: Quantification of this compound by Gas Chromatography (GC)
-
Lipid Extraction:
-
Resuspend the cell pellet in a known volume of solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Vortex vigorously for 20 minutes to ensure thorough lipid extraction.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Add 2 mL of 2.5% methanolic HCl to the dried lipid extract.
-
Incubate at 80°C for 1 hour to convert the fatty acids to their corresponding methyl esters.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Use a splitless injection mode with an injector temperature of 250°C.
-
Column: A polar capillary column, such as a TG-5MS (30m x 0.25mm, 0.25µm thickness), is suitable for FAME separation.[18][15]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).[18][15]
-
Oven Temperature Program:
-
Detector: A mass spectrometer can be used for identification, operated in scan mode (e.g., m/z 30-700).[18][15] A Flame Ionization Detector (FID) can be used for quantification.
-
Identification: Identify the this compound (dihydrosterculic acid) peak based on its retention time compared to a known standard and its mass spectrum.
-
Visualizations
Signaling Pathway for cfa Gene Regulation in E. coli
Caption: Regulation of the cfa gene in E. coli.
Experimental Workflow for this compound Synthesis and Analysis
Caption: Workflow for this compound analysis.
References
- 1. Regulation of membrane protein activity by cyclopropane fatty acids in Escherichia coli lipid environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Insights into the role of cyclopropane fatty acid synthase (CfaS) from extreme acidophile in bacterial defense against environmental acid stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+ and enhanced ability to extrude H+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring engineering strategies that enhance de novo production of exotic cyclopropane fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine addition improves the acid tolerance of Lactiplantibacillus plantarum by altering cellular metabolic flux, energy distribution, lipids composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth of the Bacteriocin-Producing Lactobacillus sakei Strain CTC 494 in MRS Broth Is Strongly Reduced Due to Nutrient Exhaustion: a Nutrient Depletion Model for the Growth of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. Cloning and manipulation of the Escherichia coli cyclopropane fatty acid synthase gene: physiological aspects of enzyme overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbial Growth Protocols [sigmaaldrich.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Dealing with Co-elution of Fatty Acid Isomers in Chromatography
Welcome to the technical support center for chromatographic analysis of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the co-elution of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fatty acid isomers so difficult?
A1: Fatty acid isomers, such as cis/trans, positional, and branched-chain (iso/anteiso) isomers, possess very similar physicochemical properties.[1] For instance, structural isomers have identical molecular weights and often similar polarities, making them difficult to distinguish using standard chromatographic techniques.[1] Their subtle differences in chain structure, double bond position, and geometry require highly selective methods to achieve baseline separation.
Q2: When should I use Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC) for fatty acid isomer analysis?
A2: The choice between GC and HPLC depends on the specific isomers of interest and the sample matrix.
-
GC is the most common and powerful technique for analyzing fatty acid methyl esters (FAMEs), especially for separating cis and trans isomers.[2][3] Highly polar cyanopropyl columns are considered the gold standard for this application.[2]
-
HPLC , particularly Silver Ion HPLC (Ag-HPLC), is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.[4][5] Reversed-phase HPLC (RP-HPLC) is widely used for separating fatty acids based on chain length and degree of unsaturation.[1][5] Chiral chromatography, a specialized HPLC technique, is necessary for separating enantiomeric fatty acids.[6][7]
Q3: Is derivatization necessary for analyzing fatty acid isomers?
A3: Derivatization is crucial for GC analysis and highly recommended for HPLC.
-
For GC: Free fatty acids are not volatile enough and their polar carboxyl groups can cause poor peak shape and adsorption to the column.[8] Esterification to fatty acid methyl esters (FAMEs) is the most common derivatization technique, which increases volatility and allows for separation based on boiling point and structure.[8]
-
For HPLC: While not strictly required, derivatization of fatty acids can improve peak shape and detection sensitivity.[1] Attaching a UV-absorbing or fluorescent tag, such as a phenacyl group, significantly enhances detection for UV or fluorescence detectors.[1][9]
Q4: What is Silver Ion Chromatography and when should it be used?
A4: Silver Ion Chromatography is a technique where silver ions are incorporated into the stationary phase (either in TLC or HPLC).[4][10] The pi electrons of the double bonds in unsaturated fatty acids form reversible complexes with the silver ions.[10] The strength of this interaction depends on the number, geometry (cis vs. trans), and position of the double bonds, allowing for the separation of complex isomer mixtures that are difficult to resolve by other means.[4][10][11] It is particularly effective for separating cis/trans isomers and positional isomers of unsaturated fatty acids.[4][11][12]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Complete Co-elution of Cis/Trans Isomers in GC
Possible Cause: The GC column is not polar enough to differentiate the subtle geometric differences between cis and trans isomers.
Solution:
-
Select a Highly Polar Stationary Phase: The use of a highly polar cyanopropyl-based capillary column is essential for separating cis and trans FAME isomers.[2][13] The strong dipole moment of the cyanopropyl groups interacts differently with the U-shape of cis isomers compared to the more linear shape of trans isomers, leading to differential retention.[2] Trans isomers will typically elute before their corresponding cis isomers on these columns.[2]
-
Optimize Temperature Program: A slow, optimized temperature gradient can improve the resolution of closely eluting isomers.[14] Avoid isothermal conditions when analyzing complex mixtures of cis and trans isomers.[14]
-
Reduce Column Temperature: Lowering the operating temperature can sometimes enhance the separation between critical pairs.[14]
Issue 2: Poor Resolution of Positional Isomers in RP-HPLC
Possible Cause: The mobile phase composition is not optimized to exploit the minor polarity differences between positional isomers.
Solution:
-
Adjust Mobile Phase Composition: In reversed-phase HPLC, the elution order of unsaturated fatty acid isomers can be influenced by the position of the double bonds.[15] Carefully optimizing the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can improve resolution.[16][17] Varying the solvent strength can help to resolve overlapping compounds.[17]
-
Lower the Column Temperature: Decreasing the temperature can increase retention times and enhance the subtle intermolecular interactions between the analytes and the stationary phase, potentially improving selectivity.[1]
-
Consider Silver Ion HPLC: For challenging positional isomer separations, Ag-HPLC is a superior alternative to RP-HPLC.[10][12][18]
Data Presentation: Comparison of GC Columns for FAME Isomer Separation
| Stationary Phase Type | Polarity | Separation Principle | Cis/Trans Isomer Resolution | Positional Isomer Resolution | Reference |
| Polyethylene Glycol (e.g., DB-Wax) | Polar | Chain length and degree of unsaturation | Poor to none | Limited | [13][19] |
| Mid-Polar Cyanopropyl (e.g., DB-23) | Highly Polar | Chain length, unsaturation, and geometry | Good | Moderate | [13] |
| Highly Polar Cyanopropyl (e.g., HP-88, SP-2560) | Very Highly Polar | Chain length, unsaturation, and geometry | Excellent | Good | [2][13][20] |
| Ionic Liquid (e.g., SLB-IL111) | Extremely Polar | Diverse structural interactions | Excellent | Excellent | [21] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs for GC Analysis
This protocol describes a common acid-catalyzed esterification method.
Materials:
-
Dried lipid extract (1-25 mg)
-
Boron trichloride-methanol solution (12% w/w)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Micro reaction vessel (5-10 mL)
Procedure:
-
Place the dried lipid sample into a micro reaction vessel.
-
Add 2 mL of BCl₃-methanol solution.
-
Heat the vessel at 60°C for 10 minutes. Derivatization times may need to be optimized.
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Shake vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME-containing hexane solution is now ready for GC injection.
Protocol 2: Silver-Ion HPLC for Separation of FAME Isomers
This protocol provides a general guideline for Ag-HPLC.
System and Column:
-
HPLC system with a UV or evaporative light-scattering detector (ELSD).
-
Silver-ion HPLC column (e.g., ChromSpher 5 Lipids).
Mobile Phase Preparation:
-
Prepare a mobile phase of a non-polar solvent like hexane with a small percentage of a polar modifier, such as acetonitrile.[5] A typical starting point is 1.0% acetonitrile in hexane.[4]
-
The concentration of the polar modifier is a critical parameter to optimize. Increasing its concentration generally reduces retention times.[5]
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the FAME sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution of isomers. The elution order is generally: saturated < trans-monoenes < cis-monoenes < dienes, etc.[11]
-
Optimize the separation by adjusting the concentration of the polar modifier and the column temperature.[4][5] Uniquely in Ag-HPLC with hexane-based solvents, lowering the temperature can decrease retention times.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
- 10. aocs.org [aocs.org]
- 11. aocs.org [aocs.org]
- 12. aocs.org [aocs.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. jsbms.jp [jsbms.jp]
- 16. mastelf.com [mastelf.com]
- 17. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of Lactobacillic Acid Samples During Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with lactobacillic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability and integrity of your this compound samples during storage.
FAQs and Troubleshooting Guides
This section addresses common issues and questions regarding the storage and handling of this compound samples.
Q1: My recent analysis shows a decrease in the concentration of this compound in my sample compared to when it was freshly prepared. What could be the cause?
A1: A decrease in this compound concentration during storage is likely due to degradation. The primary culprits are oxidation, exposure to light, and elevated temperatures. The cyclopropane (B1198618) ring in this compound can be susceptible to opening under certain conditions, leading to a variety of degradation products.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that your samples are stored at the recommended temperature, protected from light, and in an inert atmosphere.
-
Check for Oxygen Exposure: Ensure that the storage vials are properly sealed and were flushed with an inert gas like nitrogen or argon before sealing.
-
Evaluate Solvent Purity: Solvents used to dissolve this compound should be of high purity and free of peroxides, which can initiate oxidation.
-
Consider Antioxidant Addition: If not already in use, consider adding an antioxidant to your sample.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is crucial to control the storage environment. The following table summarizes recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Low temperatures slow down the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displacing oxygen prevents oxidation of the fatty acid.[1] |
| Light Exposure | Amber glass vials or stored in the dark | UV light can catalyze oxidative degradation.[2][3] |
| Solvent | High-purity, peroxide-free organic solvent (e.g., ethanol, chloroform) | Prevents introduction of contaminants that can initiate degradation. |
| Additives | Antioxidants (e.g., BHT, BHA, Vitamin E) | Scavenge free radicals to inhibit oxidation. |
Q3: I suspect my this compound sample has degraded. How can I confirm this and identify the degradation products?
A3: Several analytical techniques can be used to assess the purity of your this compound sample and identify potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying fatty acids and their derivatives. Degradation will appear as a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. Degradation can be observed by changes in the chemical shifts and the disappearance of signals corresponding to the cyclopropane ring protons.
Q4: What are some common degradation pathways for this compound?
A4: The primary degradation pathway for this compound during storage is likely oxidation. The cyclopropane ring and any double bonds in the fatty acid chain are susceptible to attack by reactive oxygen species. This can lead to the formation of various oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Preparation of this compound Samples for Storage Stability Studies
Objective: To prepare this compound samples under controlled conditions for subsequent stability testing.
Materials:
-
This compound standard
-
High-purity, peroxide-free solvent (e.g., ethanol)
-
Antioxidant stock solution (e.g., 1% w/v BHT in ethanol)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon) supply with a gentle stream delivery system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
If using an antioxidant, add the antioxidant stock solution to the this compound solution to achieve the desired final concentration (e.g., 0.01% w/v BHT).
-
Aliquot the this compound solution into the amber glass vials.
-
Gently flush the headspace of each vial with a stream of inert gas for 30-60 seconds to displace any oxygen.[4]
-
Immediately and tightly cap the vials.
-
Label the vials clearly with the sample information, including concentration, solvent, antioxidant (if any), and date of preparation.
-
Store the vials at the desired temperatures (e.g., 4°C, -20°C, and -80°C) and protected from light.
Protocol 2: Quantitative Analysis of this compound by GC-MS
Objective: To quantify the concentration of this compound in stored samples to assess its stability over time.
Materials:
-
Stored this compound samples
-
Internal standard (e.g., a C17:0 fatty acid methyl ester)
-
Derivatization agent (e.g., BF3 in methanol (B129727) or trimethylsilyldiazomethane)
-
Hexane (B92381) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation and Derivatization:
-
Thaw the stored this compound sample.
-
Transfer a known volume of the sample to a clean glass tube.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add the derivatization agent and heat as required by the specific agent's protocol to convert the fatty acid to its fatty acid methyl ester (FAME).
-
After cooling, add a known volume of hexane and water to extract the FAMEs.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds.[5][6]
-
The mass spectrometer should be operated in scan mode to identify the peaks and then in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the peaks for the this compound methyl ester and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for both compounds.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Use a calibration curve prepared with known concentrations of this compound and the internal standard to determine the concentration of this compound in the sample.
-
Visualizations
Logical Workflow for Investigating this compound Instability
Caption: A logical workflow for troubleshooting the degradation of this compound samples.
Potential Degradation Pathway of this compound
Caption: A simplified diagram illustrating the oxidative degradation of this compound and preventative measures.
References
- 1. Metabolomic Markers of Storage Temperature and Time in Pasteurized Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
troubleshooting inconsistent results in lactobacillic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the analysis of lactobacillic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent peak areas for this compound in our GC-MS analysis. What are the potential causes?
Inconsistent peak areas for this compound can stem from several stages of the analytical workflow. Key areas to investigate include sample preparation, the derivatization process, and the GC-MS instrument itself. Issues with the stability of cyclopropane (B1198618) fatty acids during analysis can also contribute to variability.[1]
Troubleshooting Steps:
-
Sample Lysis and Extraction: Incomplete lysis of bacterial cells will lead to variable and incomplete extraction of lipids. Ensure your cell disruption method (e.g., bead beating, sonication, or enzymatic lysis) is consistent and effective for your specific bacterial strain. The choice of extraction solvent is also critical; ensure it efficiently extracts lipids.
-
Derivatization to FAMEs: The conversion of fatty acids to fatty acid methyl esters (FAMEs) is a critical step for GC-MS analysis.[2][3] Incomplete or variable derivatization is a common source of inconsistency.
-
Reagent Quality: Use fresh, high-quality derivatization reagents (e.g., BF3-methanol, methanolic HCl). Old or degraded reagents will have reduced efficacy.
-
Reaction Conditions: Strictly control the temperature and incubation time for the derivatization reaction. Over- or under-heating can lead to incomplete reactions or degradation of the analyte.[1]
-
Presence of Water: The derivatization reaction is sensitive to water. Ensure all samples, solvents, and glassware are as dry as possible to prevent inhibition of the reaction.
-
-
GC-MS System:
-
Injection Port: Inconsistent vaporization in the GC inlet can lead to variable sample introduction. Check the inlet liner for contamination and replace it regularly.
-
Column Bleed: High column bleed can interfere with peak integration. Ensure you are using a column suitable for fatty acid analysis with low bleed characteristics.[4]
-
Detector Sensitivity: Fluctuations in mass spectrometer detector sensitivity can also cause variations in peak area. Regular tuning and calibration of the MS are essential.
-
Q2: Our recovery of this compound is consistently low. How can we improve this?
Low recovery is a common challenge and is often related to the extraction and derivatization steps.[5] The unique cyclopropane ring in this compound can also make it susceptible to degradation under harsh chemical conditions.[1]
Troubleshooting Steps:
-
Extraction Method:
-
Solvent Polarity: A common method for total lipid extraction is a two-phase system like the Bligh-Dyer or Folch method, which uses a chloroform:methanol (B129727):water mixture. Ensure the ratios are precise to achieve proper phase separation and lipid recovery.
-
pH of Extraction: The pH during extraction can influence the recovery of free fatty acids. Maintaining a slightly acidic pH can help ensure that fatty acids are protonated and more soluble in the organic phase.
-
-
Derivatization Optimization:
-
Method Comparison: There are several methods for FAMEs preparation (e.g., acid-catalyzed vs. base-catalyzed). An acid-catalyzed method is generally preferred for cyclopropane fatty acids to avoid ring opening, which can occur under strong alkaline conditions.
-
Internal Standard: Use a stable, deuterated internal standard with similar chemical properties to this compound to compensate for losses during sample preparation and analysis.[2] Adding the internal standard at the very beginning of the extraction process will account for inefficiencies in the entire workflow.
-
-
Sample Matrix Effects: Components in your sample matrix can interfere with extraction and ionization, leading to suppression of the signal.[6][7] Consider a solid-phase extraction (SPE) cleanup step after lipid extraction to remove interfering compounds before derivatization and GC-MS analysis.
Q3: We are having difficulty separating this compound from other isomeric fatty acids. What can we do?
Co-elution with other fatty acids, particularly isomers, can make accurate quantification difficult.[4]
Troubleshooting Steps:
-
GC Column Selection: The choice of GC column is critical for separating fatty acid isomers. Highly polar cyanopropyl-substituted columns (e.g., BPX70, SP-2380) are generally recommended for FAMEs analysis as they provide good resolution of positional and geometric isomers.[4]
-
GC Temperature Program: Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Mass Spectrometry: Ensure you are using appropriate selected ion monitoring (SIM) or extracted ion chromatograms (EICs) for quantification. While isomers may have similar retention times, they might have unique fragment ions that can be used for differentiation and quantification.
Quantitative Data Tables
Table 1: Potential Sources of Inconsistency in this compound Quantification
| Source of Error | Potential Cause | Observed Effect on Results | Recommended Action |
| Sample Preparation | Incomplete cell lysis | Low and variable this compound concentrations | Optimize and standardize the cell lysis protocol |
| Inefficient lipid extraction | Consistently low recovery | Use an appropriate extraction method (e.g., Bligh-Dyer) and verify with a spiked recovery experiment | |
| Derivatization | Incomplete reaction | Low peak areas, high variability | Use fresh reagents, ensure anhydrous conditions, and optimize reaction time and temperature |
| Degradation of analyte | Low recovery, appearance of unknown peaks | Avoid harsh basic conditions; use a milder acid-catalyzed derivatization | |
| GC-MS Analysis | Matrix effects | Ion suppression or enhancement, leading to inaccurate quantification | Perform a matrix effect study; consider sample cleanup (e.g., SPE) or use matrix-matched standards |
| Poor chromatography | Peak tailing, co-elution with other fatty acids | Optimize GC temperature program, use a highly polar column, and regularly maintain the GC inlet | |
| Inconsistent injection volume | High variability in peak areas | Use an autosampler for precise and reproducible injections | |
| Data Processing | Incorrect peak integration | Inaccurate quantification | Manually review and correct peak integration where necessary |
Table 2: Example of Inconsistent Results in this compound Analysis
| Sample ID | Replicate 1 (% of Total FAMEs) | Replicate 2 (% of Total FAMEs) | Replicate 3 (% of Total FAMEs) | Mean (%) | % RSD | Potential Cause |
| Control | 15.2 | 15.5 | 15.3 | 15.3 | 0.98% | N/A |
| Treatment A | 12.1 | 9.8 | 11.5 | 11.1 | 10.8% | Inconsistent derivatization |
| Treatment B | 8.5 | 8.2 | 11.9 | 9.5 | 21.3% | Injection error or matrix effect |
| Treatment C | 10.2 | 13.5 | 10.5 | 11.4 | 15.7% | Incomplete extraction |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Bacterial Cells
This protocol is a modification of the Bligh-Dyer method suitable for the extraction of total lipids, including this compound, from bacterial cell pellets.
Materials:
-
Bacterial cell pellet (e.g., from 50 mL of culture)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
To the cell pellet in a glass centrifuge tube, add 1 mL of methanol. Vortex thoroughly to resuspend the pellet and create a single-phase system.
-
Add 0.5 mL of chloroform. Vortex for 2 minutes.
-
Add 0.4 mL of deionized water. Vortex for 2 minutes. The solution should become cloudy.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Three phases will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride (BF3) in methanol for the acid-catalyzed methylation of fatty acids.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (B92381) (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
GC vials
Procedure:
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aocs.org [aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bme.psu.edu [bme.psu.edu]
optimization of saponification and methylation steps for FAME analysis
Welcome to the Technical support center for Fatty Acid Methyl Ester (FAME) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the saponification and methylation steps of FAME analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the saponification and methylation processes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No FAME Yield | Incomplete Saponification: Insufficient base, time, or temperature. | - Ensure the use of fresh 0.2 M KOH in methanol (B129727), as it should be prepared for each extraction session.[1] - For stubborn samples like sterol esters, a higher temperature (e.g., 90°C for 1 hour with 1 M KOH in 70% ethanol) may be necessary.[2] - For certain samples, overnight saponification may be required for complete hydrolysis.[3] |
| Incomplete Methylation: Presence of water, insufficient catalyst, time, or temperature. | - Ensure all reagents and samples are anhydrous, as water can hinder the esterification reaction.[3][4] - Optimize methylation conditions. For example, using 0.5% HCl in methanol at 45°C for 20 minutes can be effective.[2] For rapid reactions, 1.2% HCl at 100°C for 30-90 minutes can be used, with longer times for samples containing sterol esters.[2] - When using boron trihalide catalysts (e.g., BF3), ensure they are of high quality with low moisture content.[4][5] | |
| Sample Loss During Extraction: Emulsion formation, incorrect phase separation. | - After methylation, add saturated NaCl solution to facilitate phase separation.[6] - Centrifuge the sample to break up emulsions and clearly define the organic and aqueous layers.[7] | |
| Contamination (Ghost Peaks in Blank) | Contaminated Glassware or Reagents: Residual fatty acids on glassware, impurities in solvents. | - Furnace glassware at 450°C for 6-8 hours to remove organic residues.[8] - Pre-rinse all glassware with high-purity solvent before use.[8] - Use high-purity (e.g., HPLC grade) solvents and reagents.[8] - Prepare a reagent blank with every batch to identify sources of contamination.[4] |
| Leaching from Septa or Plasticware: Contaminants leaching from vial septa or other plastic components. | - Avoid plasticware whenever possible.[8] - Test septa by extracting them in methanol and analyzing the extract for FAMEs. Replace if contaminants are detected.[8] | |
| Artifact Formation | Degradation of Polyunsaturated Fatty Acids (PUFAs): Harsh reaction conditions (high temperature, strong acid/base). | - For unstable fatty acids like conjugated linoleic acids, use milder conditions. A two-step process involving alkali-catalyzed methanolysis at room temperature followed by a short acid-catalyzed methylation (e.g., 0.5% HCl at 45°C for 20 minutes) is recommended.[2] |
| Isomerization of Fatty Acids: Acid-catalyzed reactions can sometimes cause isomerization of double bonds. | - If isomerization is a concern, consider base-catalyzed methods which are generally milder and faster.[2] | |
| Poor Chromatographic Peak Shape | Presence of Free Fatty Acids: Incomplete methylation. | - Free fatty acids are polar and can lead to tailing peaks.[4] Re-optimize the methylation step to ensure complete conversion to FAMEs. |
| Column Contamination: Injection of non-volatile material or strongly acidic/basic solutions. | - Ensure proper neutralization and cleanup steps are performed before injection.[9] - Use of a guard column or regular inlet maintenance, including liner and septum changes, can prevent column contamination.[9] |
Frequently Asked Questions (FAQs)
Saponification
Q1: What is the purpose of saponification in FAME analysis?
A1: Saponification is the process of hydrolyzing ester linkages in lipids (like triglycerides, phospholipids, and sterol esters) using a base (typically KOH or NaOH) to release free fatty acids (FFAs) as their corresponding salts.[2] This step is crucial for ensuring that all fatty acids, regardless of their original bound form, are available for methylation.
Q2: When is a separate saponification step necessary?
A2: A separate saponification step is often considered a classical and robust method, particularly for complex samples or when the goal is to remove non-saponifiable materials before methylation.[2][10] However, many modern methods combine saponification and methylation into a single "transesterification" step, especially for glycerolipids.[10] For samples containing sterol esters, which are more difficult to hydrolyze, a dedicated saponification step can improve FAME yield.[2]
Q3: Can saponification be skipped?
A3: For samples that already consist of free fatty acids, a direct methylation step without prior saponification is appropriate.[2] For lipid extracts rich in triacylglycerols where the goal is simply to analyze the fatty acid profile, direct transesterification methods (which combine hydrolysis and methylation) are often used and do not require a separate saponification step.[10]
Methylation
Q4: What are the common reagents for methylation?
A4: Common methylation reagents include:
-
Acidic Catalysts: Methanolic HCl, methanolic H₂SO₄, and boron trifluoride (BF₃) in methanol are widely used.[2][6] Acid-catalyzed methods are effective for both free fatty acids and for transesterification.
-
Basic Catalysts: Sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol are used for rapid transesterification of glycerolipids at room temperature.[2][11] However, they do not methylate free fatty acids.[12]
Q5: What is the difference between acid-catalyzed and base-catalyzed methylation?
A5: Base-catalyzed methanolysis is generally much faster and occurs under milder temperature conditions than acid-catalyzed reactions.[2] However, it is not effective for methylating free fatty acids.[12] Acid-catalyzed methods can methylate both free fatty acids and acyl lipids, making them more versatile, but they may require higher temperatures and longer reaction times.[2]
Q6: How can I optimize my methylation reaction time and temperature?
A6: Optimization depends on the sample type and the catalyst used. It is recommended to perform a time-course experiment, analyzing samples at different time points to determine when the FAME peak area no longer increases.[4] The table below summarizes some recommended conditions from the literature.
Optimized Reaction Conditions
The following tables provide a summary of quantitative data for various saponification and methylation protocols.
Table 1: Saponification Conditions
| Parameter | Condition 1 | Condition 2 |
| Reagent | 1 M KOH in 70% ethanol (B145695) | 0.2 M KOH in methanol |
| Temperature | 90°C | 37°C |
| Time | 1 hour | 1 hour (with vortexing every 10 min) |
| Application | General purpose, effective for sterol esters | Mild conditions, believed to extract fatty acids from living cells |
| Reference | [2] | [1] |
Table 2: Methylation Conditions
| Parameter | Condition 1 (Mild) | Condition 2 (Rapid) | Condition 3 (BF₃) |
| Reagent | 1.2% HCl in methanol/toluene | 1.2% HCl in methanol/toluene | 10% BF₃ in methanol |
| Temperature | 45°C | 100°C | 37°C |
| Time | 16 hours (for samples with sterol esters) | 90 minutes (for samples with sterol esters) | 20 minutes |
| FAME Yield | >96% | >96% | Not specified |
| Reference | [2] | [2] | [2] |
Experimental Protocols & Workflows
Protocol 1: Two-Step Saponification and BF₃-Catalyzed Methylation
This is a conventional method suitable for a wide range of lipid samples.[2]
-
Saponification:
-
Hydrolyze the lipid sample with 1 ml of 1 M KOH in 70% ethanol at 90°C for 1 hour.
-
Acidify the mixture with 0.2 ml of 6 M HCl and add 1 ml of water.
-
Extract the released free fatty acids (FFAs) with 1 ml of hexane (B92381).
-
Evaporate the hexane under a vacuum.
-
-
Methylation:
-
Methylate the dried FFAs with 1 ml of 10% BF₃ in methanol at 37°C for 20 minutes.
-
Add water to the solution.
-
Extract the FAMEs with 1 ml of hexane for GC analysis.
-
Caption: Workflow for two-step saponification and methylation.
Protocol 2: One-Step Acid-Catalyzed Transesterification
This is a convenient one-step method for the simultaneous methanolysis and methylation of various lipid classes.[2]
-
Reagent Preparation: Prepare a 1.2% (w/v) HCl solution by adding 0.3 ml of an 8% HCl solution (prepared from concentrated HCl and methanol) to 1.5 ml of methanol and 0.2 ml of toluene.
-
Reaction:
-
Add 2 ml of the final 1.2% HCl reagent to the lipid sample in a screw-capped glass tube.
-
Incubate at 45°C overnight (14+ hours) for mild conditions or heat at 100°C for 1-1.5 hours for a rapid reaction.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 ml of hexane and 1 ml of water for FAME extraction.
-
Vortex the tube and collect the upper hexane layer for GC analysis.
-
Caption: Workflow for one-step acid-catalyzed transesterification.
References
- 1. rhizolab.com [rhizolab.com]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of FAME - Chromatography Forum [chromforum.org]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. detection problem in FAME analyses with Agilent 7890 GC-FID - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
strategies to minimize degradation of lactobacillic acid during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lactobacillic acid and other cyclopropane (B1198618) fatty acids (CPFAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample preparation?
This compound (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane fatty acid (CPA) commonly found in the cell membranes of various bacteria, including many Lactobacillus species. The defining feature of this fatty acid is a chemically sensitive three-membered carbon ring. This cyclopropane ring is susceptible to opening under harsh conditions, such as high temperatures and the presence of strong acids or certain reagents, which are often used in standard lipid analysis protocols. Degradation of the cyclopropane ring leads to the formation of artifacts and an underestimation of the actual amount of this compound in the sample, compromising the accuracy of your results.
Q2: What are the primary factors that cause degradation of this compound during sample preparation?
The main culprits in this compound degradation are harsh chemical treatments and high temperatures employed during the derivatization of fatty acids into fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. Specifically, the following should be carefully controlled:
-
Acid Catalysts: Strong acid catalysts, particularly boron trihalides (BF₃, BCl₃), are known to aggressively attack and open the cyclopropane ring, leading to significant degradation and the formation of various artifacts.[1][2]
-
High Temperatures: Elevated temperatures, especially in conjunction with acidic or basic conditions, can promote the thermal degradation of the cyclopropane ring.
-
Oxidizing Agents: While the cyclopropane ring is relatively stable to oxidation compared to a double bond, strong oxidizing conditions should be avoided.[3]
Q3: Which FAME preparation method is recommended to minimize this compound degradation?
To preserve the integrity of the cyclopropane ring, milder derivatization methods are recommended. Direct transesterification is often preferred as it combines lipid extraction and methylation into a single, less harsh step.[4][5]
-
Base-catalyzed direct transesterification (e.g., using sodium methoxide (B1231860) in methanol) is generally the safest option for preserving cyclopropane fatty acids as it avoids the acidic conditions that lead to ring opening.[6] However, it's important to note that this method may not efficiently methylate free fatty acids or transesterify all lipid classes.
-
Mild acid-catalyzed methods can also be used with caution. For instance, using a low concentration of HCl in methanol (B129727) (e.g., 1.2%) at a moderate temperature (e.g., 45°C) for an extended period can yield good recovery with minimal artifact formation.[1]
A two-step approach, starting with a base-catalyzed reaction followed by a mild acid-catalyzed step, can be a good compromise for a more comprehensive fatty acid profile.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of this compound.
Issue 1: Low or no detection of this compound in a sample where it is expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Degradation during FAME preparation: Use of harsh reagents (e.g., BF₃). | Solution: Switch to a milder derivatization method. We recommend a base-catalyzed direct transesterification or a mild acid-catalyzed method. Avoid boron trihalide reagents.[1][2] |
| Inappropriate GC column or parameters: The GC column may not be suitable for resolving this compound methyl ester, or the temperature program may be inadequate. | Solution: Use a polar capillary column (e.g., biscyanopropyl polysiloxane) for good separation of FAMEs. Optimize the oven temperature program to ensure proper elution and resolution of the C19:0 cyclo peak. |
| Sample oxidation: Prolonged exposure of the sample to air can lead to oxidative degradation. | Solution: Minimize sample exposure to air. Work under a nitrogen or argon atmosphere whenever possible, especially during heating steps. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[4] |
| Incomplete extraction from bacterial cells: The extraction procedure may not be efficient in lysing the bacterial cells and recovering the lipids. | Solution: Ensure complete cell lysis. Methods can include sonication, bead beating, or enzymatic digestion with lysozyme (B549824) prior to solvent extraction. |
Issue 2: Presence of unexpected or artifact peaks in the chromatogram near the this compound peak.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Artifact formation from cyclopropane ring opening: Acid-catalyzed degradation can produce various branched-chain and methoxy-substituted fatty acid artifacts.[6] | Solution: As with low detection, switch to a milder, preferably base-catalyzed, FAME preparation method. If an acid catalyst must be used, employ mild conditions (low concentration, moderate temperature).[1] |
| Contamination from reagents or glassware: Impurities in solvents or dirty glassware can introduce extraneous peaks. | Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (reagents only) to identify any contaminant peaks. |
| Column bleed at high temperatures: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and ghost peaks.[7] | Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions before use. |
Data Presentation
Table 1: Comparison of FAME Preparation Methods on Cyclopropane Fatty Acid Recovery
| Method | Conditions | Cyclopropane Fatty Acid Recovery | Artifact Formation | Reference |
| Mild Acid-Catalysis (HCl) | 1.2% HCl in methanol, 45°C, 14 hours | Almost quantitative | Trace amounts | [1] |
| Strong Acid-Catalysis (BF₃) | 14% BF₃ in methanol, 100°C, 5 min | Significant degradation | High | [2] |
| Base-Catalysis (NaOCH₃) | 0.5 M NaOCH₃ in methanol, 50°C, 10 min | High recovery | None observed | [3][6] |
| Direct Transesterification (H₂SO₄) | Methanolic H₂SO₄, 90°C, 1.5 hours | Good recovery | Minimal | [4] |
Note: Recovery and artifact formation can vary depending on the specific sample matrix and other experimental conditions.
Experimental Protocols
Protocol 1: Recommended Method - Base-Catalyzed Direct Transesterification
This method is recommended for its mild conditions that preserve the cyclopropane ring.
-
Sample Preparation: Lyophilize (freeze-dry) bacterial cell pellets to remove water.
-
Transesterification:
-
To the dried cell pellet (approx. 10-20 mg), add 1 mL of 0.5 M sodium methoxide in methanol.
-
Add a known amount of an internal standard (e.g., methyl heptadecanoate).
-
Seal the tube tightly and heat at 50°C for 10 minutes.[3]
-
-
Neutralization and Extraction:
-
Cool the tube to room temperature.
-
Add 0.1 mL of glacial acetic acid to neutralize the catalyst.
-
Add 2 mL of n-hexane and 2 mL of deionized water.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Sample Collection: Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Alternative Method - Mild Acid-Catalyzed Direct Transesterification
This method can be used if a broader range of lipid classes needs to be analyzed.
-
Sample Preparation: Lyophilize bacterial cell pellets.
-
Transesterification:
-
To the dried cell pellet, add 2 mL of 1.2% HCl in methanol.
-
Add an internal standard.
-
Seal the tube and incubate at 45°C overnight (approximately 14 hours).[1]
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 2 mL of n-hexane and 1 mL of deionized water.
-
Vortex and centrifuge as described in Protocol 1.
-
-
Sample Collection: Transfer the upper hexane layer for GC analysis.
Visualizations
Caption: Recommended workflow for this compound analysis.
Caption: Impact of reaction conditions on this compound stability.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Direct Transesterification and Conventional Multi-Step Methods for Fatty Acid Analysis in Mar... [protocols.io]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of Low Levels of Lactobacillic Acid
Welcome to the technical support center for the quantification of low levels of lactobacillic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the quantification of this compound.
Sample Preparation & Extraction
-
Q1: My sample has a very complex matrix (e.g., plasma, cell culture media). What is the most effective way to extract this compound while minimizing interference? A1: For complex matrices, a liquid-liquid extraction (LLE) is a robust method. A common approach involves a Folch extraction or a modified version using a chloroform (B151607):methanol (B129727) mixture. This method efficiently separates lipids, including this compound, from other cellular components. For instance, a mixture of methanol and chloroform (2:1, v/v) can be used for initial extraction from a cell pellet. Subsequent addition of chloroform and an aqueous salt solution (e.g., 0.2 M KCl) will induce phase separation, with lipids remaining in the organic phase.[1]
-
Q2: I am working with very small sample volumes. How can I ensure efficient extraction and minimize sample loss? A2: With small sample volumes, it is crucial to minimize the number of transfer steps. Using a single-tube extraction method is advisable. Additionally, incorporating an internal standard early in the extraction process can help to account for any losses during sample handling. For very low concentrations, a pre-concentration step, such as evaporating the solvent under a gentle stream of nitrogen and redissolving in a smaller volume, can be beneficial.
-
Q3: What are the best practices for storing samples containing this compound to prevent degradation? A3: Samples should be stored at -80°C to minimize enzymatic and oxidative degradation. It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of the fatty acids.
Derivatization for GC-MS Analysis
-
Q4: Why is derivatization necessary for analyzing this compound by GC-MS? A4: this compound, like other fatty acids, is a non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the column. Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), making it suitable for GC-MS analysis.
-
Q5: Which derivatization reagent is best for this compound? A5: Several reagents are effective for creating FAMEs. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a commonly used silylating agent.[2] Another effective reagent is methanolic HCl, which can be prepared by dissolving acetyl chloride in methanol. This reagent can be used for simultaneous extraction and transesterification.
-
Q6: I am seeing poor derivatization efficiency. What could be the cause? A6: Incomplete derivatization can be caused by the presence of water or other protic solvents in the reaction mixture, as these can compete with the derivatizing agent. Ensure your sample is completely dry before adding the derivatization reagent. The reaction time and temperature are also critical; ensure you are following a validated protocol for your chosen reagent. For example, a common procedure involves heating the sample with the derivatization reagent at a specific temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).
GC-MS & LC-MS/MS Analysis
-
Q7: What type of GC column is recommended for the separation of this compound FAME? A7: A mid-polar to polar capillary column is generally recommended for FAME analysis. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or TG-5MS) provides good separation for a wide range of fatty acids, including cyclopropane (B1198618) fatty acids.[2][3]
-
Q8: My chromatographic peaks are tailing or showing poor shape. What are the likely causes? A8: Peak tailing for fatty acids can be due to active sites in the GC inlet liner or the front of the column. Using a deactivated liner and trimming a small portion of the column can help. Other causes can include sample overload, so injecting a more dilute sample may resolve the issue. Incorrect injector temperature can also be a factor; it should be high enough to ensure rapid vaporization without causing thermal degradation.
-
Q9: I am struggling with low sensitivity and high background noise in my LC-MS/MS analysis. What can I do? A9: Low sensitivity in LC-MS/MS can be due to ion suppression from matrix components. Optimizing the sample cleanup process to remove interfering substances is crucial. Using a suitable internal standard can help to correct for matrix effects. High background noise can originate from contaminated solvents or mobile phase additives. Always use high-purity, LC-MS grade solvents and additives.
-
Q10: Are there any specific mass transitions I should monitor for this compound in MS/MS? A10: For quantitative analysis using tandem mass spectrometry (MS/MS), you would typically monitor the transition from the precursor ion (the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode) to a specific product ion. The exact mass transitions should be determined by infusing a pure standard of this compound into the mass spectrometer to identify the most stable and intense fragment ions.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound from bacterial cell cultures using GC-MS.
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from Bacterial Cell Pellet for GC-MS Analysis
This protocol is adapted from methods for fatty acid analysis of bacterial cells.[4][5]
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45 g NaOH, 150 mL methanol, 150 mL deionized water
-
Reagent 2 (Methylation): 325 mL 6.0 N HCl, 275 mL methanol
-
Reagent 3 (Extraction): 200 mL hexane, 200 mL methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 mL deionized water
-
Internal standard (e.g., nonadecanoic acid, C19:0)
-
13x100 mm glass tubes with Teflon-lined screw caps
-
Water bath or heating block
-
Vortex mixer
-
Clinical rotator (optional)
-
Pasteur pipettes
-
GC vials
Procedure:
-
Harvesting Cells: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Saponification:
-
Transfer the cell pellet to a 13x100 mm glass tube.
-
Add 1.0 mL of Reagent 1 and a known amount of internal standard to the tube.
-
Seal the tube tightly, vortex briefly, and heat at 100°C in a water bath for 5 minutes.
-
Remove the tube, vortex vigorously for 10 seconds, and return to the water bath for another 25 minutes.
-
-
Methylation:
-
Cool the tube to room temperature and uncap.
-
Add 2.0 mL of Reagent 2.
-
Reseal the tube, vortex briefly, and heat at 80°C for 10 minutes.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1.25 mL of Reagent 3.
-
Reseal the tube and mix by gentle tumbling on a rotator for 10 minutes.
-
Allow the phases to separate. The top organic layer contains the FAMEs.
-
-
Base Wash:
-
Carefully remove the bottom aqueous layer using a Pasteur pipette.
-
Add 3.0 mL of Reagent 4 to the remaining organic phase.
-
Reseal and tumble for 5 minutes.
-
-
Sample Collection:
-
After the phases separate, transfer the upper organic layer to a clean GC vial for analysis.
-
Data Presentation: Quantitative Comparison
The following table summarizes typical quantitative parameters for the analysis of cyclopropane fatty acids (CPFAs), including this compound, using GC-MS. The data is based on a validated method for the analysis of CPFAs in cheese, which serves as a relevant benchmark for complex biological matrices.[6]
| Parameter | Value | Unit | Notes |
| Limit of Detection (LOD) | 60 | mg/kg of fat | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 200 | mg/kg of fat | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Intra-laboratory Precision (RSDr) | < 10 | % | Relative standard deviation for replicate measurements within the same laboratory. |
| Linearity (R²) | > 0.99 | - | The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response. |
Signaling Pathways and Experimental Workflows
Bacterial Stress Response and this compound Synthesis
This compound is a cyclopropane fatty acid (CPFA) found in the cell membranes of many bacteria. Its synthesis is often upregulated in response to environmental stressors, particularly acid stress. The enzyme responsible for its production is cyclopropane fatty acid (CFA) synthase, which is encoded by the cfa gene. The regulation of cfa gene expression is a key part of the bacterial acid stress response.
The following diagram illustrates a simplified workflow for the quantification of this compound from a bacterial culture.
Caption: Workflow for this compound quantification.
Regulation of Cyclopropane Fatty Acid Synthesis in Response to Acid Stress
In many Lactobacillus species, the response to acid stress is mediated by two-component signal transduction systems (TCS).[7][8][9] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). Under acidic conditions, the HK autophosphorylates and then transfers the phosphate (B84403) group to the RR. The phosphorylated RR then acts as a transcription factor, binding to the promoter regions of target genes to either activate or repress their expression. The cfa gene is often one of the targets of these regulatory systems.
The following diagram illustrates the signaling pathway leading to the upregulation of cfa gene expression in response to acid stress.
Caption: Regulation of cfa gene expression by acid stress.
References
- 1. mdpi.com [mdpi.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 5. gcms.cz [gcms.cz]
- 6. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Two-Component Signal Transduction Systems as Key Players in Stress responses of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lactobacillic Acid Analysis by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and symmetry for lactobacillic acid in Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound, in its free form, is a polar compound with low volatility. Direct injection into a GC system results in poor chromatographic performance, including broad and tailing peaks, due to its tendency to interact with the stationary phase via hydrogen bonding. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a crucial step to increase the volatility and reduce the polarity of the analyte.[1][2] This process neutralizes the polar carboxyl group, leading to sharper, more symmetrical peaks and enabling accurate quantification.[1]
Q2: What are the common causes of peak tailing when analyzing this compound FAMEs?
A2: Peak tailing for this compound FAMEs can stem from several factors:
-
Active Sites: The presence of active sites in the GC system, such as in the injector liner, column inlet, or the column itself, can interact with the analyte, causing tailing.[3][4]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak distortion.[3][4]
-
Improper Column Installation: An incorrectly installed column can create dead volumes or turbulence in the sample path, resulting in peak tailing.[3][5]
-
Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to a slow transfer to the column and causing tailing.
-
Inadequate Derivatization: Incomplete conversion of this compound to its methyl ester can leave residual free acid, which will exhibit significant tailing.
Q3: How can I troubleshoot peak fronting in my this compound chromatogram?
A3: Peak fronting is less common than tailing but can occur. The primary causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing the excess analyte to move through the column more quickly, resulting in a fronting peak.[6] Consider diluting the sample or using a higher split ratio.
-
Solvent Mismatch: If the solvent used to dissolve the sample has a significantly different polarity than the stationary phase, it can affect the initial band shape on the column, potentially leading to fronting.
-
Low Oven Temperature: An initial oven temperature that is too low can sometimes cause fronting for later eluting peaks.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with peak shape and symmetry for this compound analysis.
Table 1: Troubleshooting Poor Peak Shape for this compound FAMEs
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the injector liner. | Replace the injector liner with a new, deactivated liner. |
| Column contamination at the inlet. | Trim 10-20 cm from the front of the column.[6] | |
| Improper column installation. | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut. | |
| Incomplete derivatization. | Review and optimize the derivatization protocol. Ensure reagents are fresh and reaction times are adequate. | |
| Low injector temperature. | Increase the injector temperature to ensure complete vaporization. | |
| Peak Fronting | Column overload. | Dilute the sample or increase the split ratio.[6] |
| Incompatibility between sample solvent and stationary phase. | Dissolve the sample in a solvent that is more compatible with the stationary phase. | |
| Split Peaks | Improper sample introduction. | Check the syringe for air bubbles and ensure a smooth, rapid injection. |
| Incompatibility of solvent with the column at initial temperature. | Ensure the initial oven temperature is appropriate for the solvent and stationary phase. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.[3] | |
| Broad Peaks | Sub-optimal carrier gas flow rate. | Optimize the linear velocity of the carrier gas. |
| Thick stationary phase film. | Use a column with a thinner film thickness for sharper peaks, especially for higher molecular weight analytes. | |
| Dead volume in the system. | Check all connections for leaks and ensure proper installation of the column and liner.[5] |
Experimental Protocols
A detailed methodology for the derivatization of this compound to its fatty acid methyl ester (FAME) is crucial for successful GC analysis.
Protocol 1: Acid-Catalyzed Methylation for this compound FAME Preparation
This protocol is a common and robust method for preparing FAMEs from bacterial fatty acids.
Materials:
-
Dried bacterial cell pellet containing this compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried bacterial cell pellet (approximately 10-50 mg) into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of a freshly prepared solution of 2% sulfuric acid in methanol to the tube.
-
Reaction: Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath.[8]
-
Extraction: Cool the tube to room temperature. Add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer. Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.[8]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for GC injection.
Quantitative Data
Optimizing GC parameters is key to achieving good peak shape. The following table provides a starting point for method development for this compound FAME analysis.
Table 2: Example GC-MS Parameters for Bacterial FAME Analysis
| Parameter | Condition 1 (General Purpose) [9] | Condition 2 (Metabolite Profiling) |
| GC System | Agilent 7890A GC | Thermo Trace 1300GC |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | TG 5MS (30m X 0.25mm, 0.25µm) |
| Injector | Split/Splitless | Splitless |
| Injector Temperature | 250°C | 250°C |
| Injection Volume | 1 µL | 6 µL |
| Split Ratio | 10:1 | N/A (Splitless) |
| Carrier Gas | Hydrogen | Helium |
| Flow Rate | 0.6 mL/min | 1.5 mL/min |
| Oven Program | 100°C (2 min), then 2°C/min to 240°C (10 min) | 50°C (3 min), then 15°C/min to 220°C |
| Detector | FID and MS | MS |
| MS Transfer Line Temp. | N/A | 250°C |
| Ion Source Temp. | N/A | 230°C |
Note: These are example parameters and may require optimization for your specific instrument and application to achieve the best peak shape for this compound.
Visualizations
Diagram 1: Experimental Workflow for this compound GC Analysis
Workflow for preparing and analyzing this compound.
Diagram 2: Troubleshooting Logic for Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. glsciences.eu [glsciences.eu]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. agilent.com [agilent.com]
- 9. microbiologyjournal.org [microbiologyjournal.org]
Technical Support Center: High-Throughput Lactobacillic Acid Screening
Welcome to the technical support center for the method refinement of high-throughput lactobacillic acid screening. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful implementation of your screening assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a target for high-throughput screening?
A1: this compound (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of many bacteria, including various Lactobacillus species.[1] Its biosynthesis involves the addition of a methylene (B1212753) group across the double bond of its precursor, cis-vaccenic acid.[1] this compound is crucial for bacterial membrane fluidity and resistance to environmental stresses, such as low pH.[2][3] High-throughput screening for this compound can be employed to identify novel antimicrobial agents that disrupt its biosynthesis, to screen for bacterial strains with altered membrane compositions, or to assess the impact of various compounds on bacterial membrane integrity.
Q2: What is the principle of the most common high-throughput screening method for this compound?
A2: The most prevalent method for high-throughput screening of this compound involves a multi-step process culminating in analysis by gas chromatography-mass spectrometry (GC-MS). The core principle is the conversion of cellular fatty acids, including this compound, into their more volatile fatty acid methyl esters (FAMEs) for separation and quantification by GC-MS.[4] The workflow is typically adapted to a 96-well plate format to increase throughput.
Q3: Is the cyclopropane ring of this compound stable during the derivatization process?
A3: Yes, the cyclopropane ring is generally stable under the conditions used for the common FAME derivatization methods.[5][6] Studies have shown that with appropriate direct methylation techniques, high recovery of cyclopropane fatty acids can be achieved without significant degradation of the cyclopropane ring.[5][6] However, harsh acidic or basic conditions and high temperatures should be carefully controlled to prevent any potential degradation.
Q4: What are the critical quality control steps in a high-throughput screening assay for this compound?
A4: Critical quality control (QC) steps are essential to ensure the reliability and reproducibility of your high-throughput screening data. Key QC measures include:
-
Inclusion of Standard Controls: Incorporate positive controls (e.g., bacterial strains with known high levels of this compound) and negative controls (e.g., strains lacking the cfa gene or media blanks) on each plate.
-
Internal Standards: Add a known concentration of an internal standard (e.g., a fatty acid not present in the samples) to each well before extraction to correct for variations in extraction efficiency and sample injection.
-
Monitoring Assay Performance Metrics: Regularly calculate parameters such as the Z'-factor to assess the statistical effect size and quality of the assay.[7]
-
Instrument Performance Checks: Regularly check the performance of the GC-MS system, including calibration and tuning, to ensure consistent sensitivity and resolution.
Experimental Protocols
High-Throughput Fatty Acid Extraction and FAME Derivatization in a 96-Well Plate Format
This protocol is a synthesized method based on common practices for high-throughput fatty acid analysis.
1. Materials and Reagents:
-
96-well deep-well plates
-
Multichannel pipettes
-
Plate shaker and centrifuge with plate adaptors
-
Automated liquid handling system (optional, but recommended for high throughput)[8]
-
GC-MS system
-
Methanol (B129727) (MeOH)
-
Internal standard solution (e.g., heptadecanoic acid in methanol)
-
Derivatization reagent: Methanolic HCl (3N) or Boron Trifluoride (BF3) in Methanol (14%)[4]
-
Saturated NaCl solution
2. Procedure:
-
Cell Culture and Quenching:
-
Culture bacteria in a 96-well deep-well plate under desired experimental conditions.
-
To halt metabolic activity, rapidly cool the plate on ice and centrifuge at 4°C to pellet the cells.
-
Carefully decant the supernatant. For quenching, pre-cooled 60% methanol at -20°C can be used, followed by centrifugation.[9]
-
-
Cell Lysis and Lipid Extraction:
-
Add 200 µL of ice-cold methanol containing the internal standard to each well.
-
Resuspend the cell pellets by vigorous pipetting or vortexing.
-
Add 400 µL of chloroform to each well.
-
Seal the plate and shake vigorously for 30 minutes at room temperature.
-
Centrifuge the plate at 3,000 x g for 10 minutes to separate the phases.
-
-
FAME Derivatization:
-
Carefully transfer the lower organic phase to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of methanolic HCl or BF3-methanol to each well.
-
Seal the plate and incubate at 60°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
FAME Extraction:
-
Add 400 µL of hexane and 200 µL of saturated NaCl solution to each well.
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new 96-well plate for GC-MS analysis.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Results Between Replicates | Inconsistent cell growth or harvesting. | Ensure uniform inoculation and incubation conditions. Be precise with liquid handling steps. |
| Pipetting errors during reagent addition. | Use calibrated multichannel pipettes or an automated liquid handler. | |
| Incomplete phase separation during extraction. | Increase centrifugation time or speed. Ensure the plate is properly balanced in the centrifuge. | |
| Low or No Signal for this compound | Inefficient cell lysis. | Increase the shaking time or consider adding a bead-beating step after adding methanol. |
| Incomplete derivatization. | Ensure the derivatization reagent is fresh and the incubation temperature and time are optimal. | |
| Loss of FAMEs during extraction. | Be careful not to disturb the interface during the transfer of the hexane layer. | |
| GC-MS instrument issues. | Check the instrument's tuning, and ensure the injection port and column are clean.[10] | |
| Peak Tailing in GC Chromatogram | Active sites in the GC inlet liner or column.[11] | Replace the inlet liner with a new, deactivated one. Trim the first few centimeters of the GC column. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). | |
| Improper column installation. | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[11] | |
| Misidentification of this compound Peak | Co-elution with other fatty acids. | Optimize the GC temperature program to improve separation. |
| Incorrect mass spectral library matching. | Confirm the identity of the peak using a pure standard of this compound methyl ester. Analyze the fragmentation pattern to confirm the presence of the cyclopropane ring. | |
| False Positives/Negatives | Contamination. | Use high-purity solvents and reagents. Include blank wells (media only) to monitor for contamination. |
| Assay interference by test compounds. | Screen test compounds for interference with the derivatization reaction or GC-MS analysis in a cell-free system. |
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis
| Derivatization Reagent | Advantages | Disadvantages | Suitability for Cyclopropane Fatty Acids |
| Methanolic HCl | Good derivatization efficiency for a wide range of fatty acids.[4] | Requires heating. | High |
| Boron Trifluoride (BF3) in Methanol | Fast reaction time.[12] | Toxic and moisture-sensitive. Can cause artifacts if not handled properly.[4] | High |
| Trimethylsulfonium hydroxide (B78521) (TMSH) | Rapid, room temperature reaction. | May not be efficient for all fatty acids, particularly polyunsaturated ones.[4] | Moderate |
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from an unsaturated phospholipid precursor.
High-Throughput Screening Workflow
Caption: Overview of the high-throughput screening workflow for this compound analysis.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in high-throughput screening.
References
- 1. azom.com [azom.com]
- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating Lactobacillic Acid as a Biomarker for Bacterial Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to adapt to stressful environments is a critical factor in areas ranging from industrial fermentation and probiotic efficacy to antibiotic resistance and pathogenesis. This guide provides a comprehensive comparison of lactobacillic acid as an emerging biomarker for bacterial stress against established markers. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate biomarkers for their studies.
Introduction to Bacterial Stress Biomarkers
When bacteria encounter stressful conditions such as changes in pH, temperature, or osmolarity, they activate a variety of stress response mechanisms to maintain cellular integrity and survival. Monitoring these responses is crucial for understanding bacterial physiology and developing effective control strategies. An ideal biomarker for bacterial stress should be sensitive, specific, and its levels should correlate with the intensity of the stress.
This compound, a cyclopropane (B1198618) fatty acid (CFA) found in the cell membranes of many bacteria, has garnered interest as a potential biomarker for stress. Its synthesis is known to increase in response to various environmental challenges, leading to changes in membrane fluidity and permeability that help protect the cell. This guide compares the performance of this compound with two major classes of established stress biomarkers: Heat Shock Proteins (HSPs) and Oxidative Stress Proteins .
Comparative Analysis of Stress Biomarkers
The following tables summarize the quantitative changes observed in this compound and other key stress biomarkers in response to acid and heat stress in various bacterial species.
Response to Acid Stress
| Biomarker | Bacterial Strain | Stress Condition | Fold Change / % Increase | Reference |
| This compound (C19cyc11) | Lactobacillus helveticus | Sublethal acid stress (2h) | Significant increase in the C19cyc11/C18:1n11 ratio | [1] |
| Cyclopropane Fatty Acids (CFAs) | Lactococcus lactis | Growth at pH 5.0 | ~10-fold induction of cfa gene transcription | [2] |
| DnaK (HSP70) | Lactobacillus acidophilus | Acid adaptation | Induced | [3] |
| GroEL (HSP60) | Lactobacillus acidophilus | Acid adaptation | Induced | [3] |
| hsp16 (small HSP) | Lactobacillus acidophilus | pH 4.0 | Increased gene expression | [4][5] |
| Various Stress Proteins | Lactobacillus plantarum 423 | pH 2.5 | 97 proteins more abundant, 12 detected solely | [4] |
Response to Heat Stress
| Biomarker | Bacterial Strain | Stress Condition | Fold Change / % Increase | Reference |
| Cyclopropane Fatty Acids (CFAs) | Lactobacillus casei GCRL163 | Growth at 40-45°C | Increased cyclization of oleic acid | [1] |
| DnaK (HSP70) | Lactobacillus plantarum | Heat adaptation (42°C for 1h) | Induced | [6] |
| GroEL (HSP60) | Lactobacillus plantarum | Heat adaptation (42°C for 1h) | Induced | [6] |
| Hsp20 family protein | Lactobacillus casei GCRL163 | Increased growth temperature | Highly up-regulated | [1] |
| Unsaturated/Saturated Fatty Acid Ratio | Escherichia coli | 30°C to 45°C shift (30 min) | 57% reduction | [7] |
Signaling Pathway for this compound Synthesis
The production of cyclopropane fatty acids, including this compound, is a key adaptive response to stress. The synthesis is catalyzed by CFA synthase, encoded by the cfa gene. The regulation of cfa expression is complex and involves a network of transcriptional and post-transcriptional regulators, including small RNAs (sRNAs), that respond to various environmental cues.
Caption: Regulation of cyclopropane fatty acid (CFA) synthesis in response to stress.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and analysis of fatty acid methyl esters (FAMEs), including this compound, from bacterial cells.
a. Cell Culture and Harvesting:
-
Grow bacterial cultures under control and stress conditions to the desired growth phase (e.g., mid-exponential or stationary).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
b. Lipid Extraction and Saponification:
-
Resuspend the cell pellet in a saponification reagent (e.g., 1.2 M NaOH in 50% aqueous methanol).
-
Heat the mixture at 100°C for 30 minutes.
c. Methylation:
-
Cool the samples and add a methylation reagent (e.g., a mixture of 6 M HCl and methanol).
-
Heat at 80°C for 10 minutes.
d. FAME Extraction:
-
Cool the samples and add a FAME extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic (upper) phase containing the FAMEs to a new vial.
e. GC-MS Analysis:
-
Inject an aliquot of the FAME extract into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a DB-5MS column).
-
Program the oven temperature to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 300°C).
-
Identify and quantify this compound based on its retention time and mass spectrum compared to a known standard.
Quantification of Heat Shock Proteins by Quantitative Proteomics (LC-MS/MS)
This protocol provides a general workflow for the analysis of protein expression changes, including HSPs, in response to stress.
a. Cell Lysis and Protein Extraction:
-
Harvest and wash bacterial cells as described above.
-
Lyse the cells using mechanical (e.g., bead beating) or chemical methods in a lysis buffer containing protease inhibitors.
-
Centrifuge to remove cell debris and collect the supernatant containing the total protein extract.
b. Protein Digestion:
-
Determine the protein concentration of the extract (e.g., using a BCA assay).
-
Reduce the disulfide bonds (e.g., with dithiothreitol), alkylate the cysteine residues (e.g., with iodoacetamide), and digest the proteins into peptides using a protease (e.g., trypsin).
c. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a solid-phase extraction method (e.g., C18 spin columns).
-
Inject the cleaned peptides into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the peptides by reverse-phase chromatography.
-
Analyze the eluted peptides by mass spectrometry to determine their mass-to-charge ratio and fragmentation pattern.
d. Data Analysis:
-
Use a proteomics software suite to search the acquired MS/MS spectra against a protein database of the specific bacterial species.
-
Identify and quantify the relative abundance of proteins, including DnaK, GroEL, and other HSPs, between control and stressed samples.
Experimental Workflow for Biomarker Validation
The following workflow illustrates the key steps involved in validating a potential biomarker for bacterial stress.
Caption: A generalized workflow for validating a bacterial stress biomarker.
Conclusion
The available evidence strongly supports the role of this compound as a biomarker for bacterial stress, particularly in response to acidic and thermal challenges. Its synthesis is a direct and quantifiable consequence of the activation of stress response pathways.
Comparison Summary:
-
This compound: Offers a specific readout of membrane modification in response to stress. Quantification by GC-MS is robust and reproducible. As it is a component of the cell membrane, its levels may reflect a more integrated and sustained response to stress compared to the transient expression of some proteins.
-
Heat Shock Proteins (HSPs): These are classic and well-validated biomarkers for a wide range of stresses. Their induction is a highly conserved cellular response. Quantitative proteomics provides a comprehensive view of the HSP response but can be more complex and costly than targeted lipid analysis.
-
Oxidative Stress Proteins: These are specific markers for oxidative damage and the cellular response to it. Their measurement is critical when investigating this particular type of stress.
Recommendation:
The choice of biomarker will depend on the specific research question and the available resources. For studies focused on membrane-related stress responses and adaptation, This compound is an excellent and specific biomarker . For a more general and broad assessment of the cellular stress response, a combination of biomarkers, including HSPs and this compound , would provide a more complete picture of the bacterial physiological state. Future research should focus on direct comparative studies to establish the relative sensitivity and specificity of these biomarkers across a wider range of bacterial species and stress conditions.
References
- 1. Proteomic analysis of Lactobacillus casei GCRL163 cell-free extracts reveals a SecB homolog and other biomarkers of prolonged heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stress response assessment of Lactobacillus sakei strains selected as potential autochthonous starter cultures by flow cytometry and nucleic acid double-staining analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmjopensem.bmj.com [bmjopensem.bmj.com]
- 7. Fatty acid profile of Escherichia coli during the heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lactobacillic Acid and Dihydrosterculic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related cyclopropane (B1198618) fatty acids: lactobacillic acid and dihydrosterculic acid. Both are 19-carbon fatty acids containing a cyclopropane ring, but they differ in the position of this ring and their primary biological sources and activities. This analysis is intended for researchers, scientists, and drug development professionals interested in the unique properties and potential applications of these molecules.
Physicochemical Properties
This compound and dihydrosterculic acid share the same molecular formula and molar mass, but their structural differences, specifically the position of the cyclopropane ring, may lead to slight variations in their physical properties.
| Property | This compound | Dihydrosterculic Acid |
| Systematic Name | (11R,12S)-11,12-Methyleneoctadecanoic acid | cis-9,10-Methyleneoctadecanoic acid |
| Molecular Formula | C₁₉H₃₆O₂[1] | C₁₉H₃₆O₂[1] |
| Molar Mass | 296.49 g/mol [1] | 296.49 g/mol |
| Melting Point | 27.8–28.8 °C[1] | Not available |
| Solubility | Soluble in acetone, chloroform, diethyl ether, and petroleum ether[1] | Soluble in chloroform, methanol, ethanol (B145695), and hexane |
| Appearance | Solid | Solid at -20°C |
| XLogP3 | Not available | 7.2 |
Biosynthesis and Occurrence
The biosynthetic pathways of lactobacillic and dihydrosterculic acid are similar, both involving the addition of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to a double bond of an unsaturated fatty acid precursor. However, the precursors and the position of the resulting cyclopropane ring differ.
| Feature | This compound | Dihydrosterculic Acid |
| Precursor | cis-Vaccenic acid (cis-11-octadecenoic acid)[1] | Oleic acid (cis-9-octadecenoic acid)[2][3] |
| Key Enzyme | Cyclopropane fatty acid synthase[1] | Cyclopropane synthase[2][3] |
| Methylene Donor | S-Adenosyl-L-methionine (SAM)[1] | S-Adenosyl-L-methionine (SAM)[2][3] |
| Primary Occurrence | Predominantly in the cell membranes of various bacteria, especially of the genus Lactobacillus[1][4]. | Found in cottonseed oil and certain other plant oils[3][5]. Also present in the cell membranes of some bacteria[6]. |
| Other Occurrences | Found in trace amounts in cow's milk[1]. | Found in trace amounts in cow's milk[1]. |
Biosynthetic Pathway Diagrams
The following diagrams illustrate the biosynthetic pathways of this compound and dihydrosterculic acid.
Biological Activities and Performance Data
The distinct structural features of lactobacillic and dihydrosterculic acid contribute to their different biological roles. This compound is primarily associated with modulating bacterial cell membrane properties, while dihydrosterculic acid has been shown to influence lipid metabolism in mammals.
| Biological Activity | This compound | Dihydrosterculic Acid |
| Role in Bacteria | Increases in the cell membrane in response to environmental stresses like low pH and high ethanol concentrations, suggesting a role in maintaining membrane integrity and fluidity[1]. | Present in the membranes of some bacteria, where its role is less characterized compared to this compound[5][6]. |
| Effect on Lipid Metabolism | Not well-characterized in mammals. | Suppresses stearoyl-CoA desaturase (SCD1) activity, which is involved in the synthesis of monounsaturated fatty acids. This leads to an improved liver metabolomic profile in high-fat-fed mice[5]. |
| PPARα Activation | No direct evidence of PPARα activation found. | Increases the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes (CPT1a, ACOX1, ACADVL) involved in fatty acid oxidation[3]. |
Signaling Pathway Diagram: Dihydrosterculic Acid and PPARα
The following diagram illustrates the known signaling pathway through which dihydrosterculic acid exerts its effects on lipid metabolism.
Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis of lactobacillic and dihydrosterculic acids.
Extraction and Quantification of Cyclopropane Fatty Acids
a) From Bacterial Cultures (primarily for this compound):
A common method involves the extraction of total fatty acids followed by methylation to form fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Lipid Extraction: Bacterial cell pellets are subjected to a one-phase Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
Transesterification: The extracted lipids are then transesterified to FAMEs using a reagent such as 0.5 M sodium methoxide (B1231860) in methanol.
-
GC-MS Analysis: The resulting FAMEs are analyzed by GC-MS. An apolar capillary column is typically used for separation. Quantification can be achieved by using an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) and creating a standard curve with known concentrations of the target fatty acid.
b) From Plant Oils and Tissues (primarily for Dihydrosterculic Acid):
A method involving derivatization to phenacyl esters followed by high-performance liquid chromatography (HPLC) has been described for the quantification of dihydrosterculic acid in cottonseed products.
-
Oil Extraction: The oil is extracted from the source material using a suitable solvent (e.g., hexane).
-
Saponification: The extracted oil is saponified using a strong base (e.g., potassium hydroxide) to release the free fatty acids.
-
Derivatization: The free fatty acids are derivatized with a UV-absorbing tag, such as 2-bromoacetophenone, to form phenacyl esters.
-
HPLC Analysis: The phenacyl esters are separated by reversed-phase HPLC and detected by UV absorbance. Quantification is performed using an external standard curve prepared with purified dihydrosterculic acid.
PPARα Activity Assay
Commercially available PPARα transcription factor activity assay kits can be used to assess the ability of these fatty acids to activate PPARα.
-
Principle: These assays are typically enzyme-linked immunosorbent assays (ELISAs). A specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE) is immobilized on the wells of a microplate.
-
Procedure:
-
Nuclear extracts from cells treated with the fatty acid of interest are added to the wells.
-
If PPARα in the extract is activated, it will bind to the PPRE.
-
A primary antibody specific for PPARα is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent), which is proportional to the amount of activated PPARα.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for the comparative analysis of lactobacillic and dihydrosterculic acid.
References
- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 2. Physiological and Transcriptional Response of Lactobacillus casei ATCC 334 to Acid Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Fatty acid, fatty acid methyl ester | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis of cyclopropane fatty acids in Lactobacillus helveticus and Lactobacillus sanfranciscensis and their cellular fatty acids changes following short term acid and cold stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lactobacillic Acid and Oleic Acid in Bacterial Membrane Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lactobacillic acid and oleic acid and their respective roles in the structure and function of bacterial cell membranes. The information presented is supported by experimental data and detailed methodologies to assist in research and development endeavors.
Introduction: Two Key Fatty Acids in the Bacterial World
Bacterial membranes are dynamic structures crucial for survival, acting as a selective barrier and a hub for essential cellular processes. The composition of their lipid bilayer, particularly the fatty acid constituents, dictates the physical properties of the membrane, such as fluidity and permeability. This, in turn, influences the bacterium's ability to adapt to environmental stresses and interact with its surroundings. Two fatty acids of significant interest in this context are oleic acid, a ubiquitous monounsaturated fatty acid, and this compound, a cyclopropane (B1198618) fatty acid derived from oleic acid.
Oleic Acid (18:1 cis-Δ9) is one of the most common fatty acids in nature and can be incorporated into bacterial membranes from the environment.[1][2][3][4] Its single double bond introduces a kink in the acyl chain, which prevents tight packing of phospholipids (B1166683) and thus increases membrane fluidity.
This compound (cis-11,12-methyleneoctadecanoic acid) is a cyclopropane-containing fatty acid found in the membranes of various bacteria, notably in the genus Lactobacillus.[5][6][7][8][9] It is synthesized by the addition of a methylene (B1212753) group across the double bond of oleic acid, a reaction catalyzed by cyclopropane fatty acid (CFA) synthase.[9] This modification is often induced in response to environmental stressors.[10][11][12]
This guide will delve into a detailed comparison of these two fatty acids, examining their structural differences, their impact on membrane properties, and their roles in bacterial physiology and stress response.
Structural and Biosynthetic Comparison
The fundamental difference between oleic acid and this compound lies in the presence of a cyclopropane ring in the latter, which replaces the double bond of the former. This structural alteration has profound implications for the physical properties of the fatty acid and the membrane in which it resides.
| Feature | Oleic Acid | This compound |
| Chemical Formula | C18H34O2 | C19H36O2 |
| Molecular Weight | 282.47 g/mol | 296.50 g/mol |
| Structure | Monounsaturated fatty acid with a cis double bond between C9 and C10.[1][2][3][4][12] | Saturated fatty acid with a cyclopropane ring at the C11-C12 position.[5][6][7][8][9] |
| Biosynthesis | Synthesized de novo by bacteria or acquired from the environment. | Synthesized from oleic acid already incorporated into membrane phospholipids by the enzyme cyclopropane fatty acid (CFA) synthase.[9] |
Biosynthesis of this compound from Oleic Acid:
The conversion of oleic acid to this compound is a post-synthetic modification of the membrane phospholipids. This enzymatic process is a key adaptive mechanism for many bacteria.
Impact on Bacterial Membrane Properties
The structural differences between oleic and this compound directly translate to distinct effects on the biophysical properties of the bacterial membrane.
Membrane Fluidity
Membrane fluidity is crucial for the proper functioning of membrane-embedded proteins and for cellular processes like division and transport.
-
Oleic Acid: The cis double bond in oleic acid creates a pronounced kink in the hydrocarbon chain. This disrupts the orderly packing of phospholipid tails, leading to a more disordered and fluid membrane state.
-
This compound: The cyclopropane ring in this compound results in a more rigid, bent structure compared to the kink in oleic acid. While it still disrupts packing compared to a straight saturated fatty acid, it leads to a more ordered and less fluid membrane compared to one rich in oleic acid. This decrease in fluidity is a key aspect of bacterial adaptation to certain stresses.
| Parameter | Oleic Acid-Rich Membrane | This compound-Rich Membrane |
| Membrane Fluidity | Higher | Lower |
| Fluorescence Anisotropy (DPH) | Lower | Higher |
| Lipid Packing | Looser | Tighter |
Membrane Permeability
The permeability of the bacterial membrane to various molecules is critical for nutrient uptake, waste removal, and resistance to harmful substances.
-
Oleic Acid: Membranes with a higher content of oleic acid are generally more permeable due to the looser packing of the lipid tails.
-
This compound: The conversion of oleic acid to this compound leads to a decrease in membrane permeability.[12] The tighter packing of the acyl chains creates a more effective barrier against the passive diffusion of molecules, including protons and certain antibiotics.[13]
| Parameter | Oleic Acid-Rich Membrane | This compound-Rich Membrane |
| Permeability to Protons | Higher | Lower |
| Permeability to Small Molecules | Higher | Lower |
Role in Bacterial Physiology and Stress Response
The distinct effects of oleic and this compound on membrane properties underpin their different roles in bacterial physiology, particularly in adapting to stressful environments.
Acid Stress Response
Many bacteria, including Lactobacillus species, encounter acidic environments. The ability to maintain intracellular pH homeostasis is critical for survival.
-
This compound: The formation of this compound is a well-documented response to acid stress.[10][12] The resulting decrease in membrane permeability helps to reduce the influx of protons, thereby protecting the cell from internal acidification.[13]
Experimental Evidence: Studies comparing wild-type strains of bacteria with mutants deficient in CFA synthase (cfa mutants) have shown that the mutants, which cannot convert oleic acid to this compound, are more sensitive to low pH.[11]
Oxidative and Other Stresses
The modification of membrane lipids also plays a role in protecting bacteria from other environmental insults.
-
This compound: The presence of cyclopropane fatty acids has been linked to increased resistance to oxidative stress and other chemical challenges.[11] The reduced membrane permeability may limit the entry of damaging reactive oxygen species.
Oleic Acid as a Signaling Molecule and Virulence Factor
Beyond its structural role, exogenous oleic acid can also act as a signaling molecule, influencing bacterial gene expression and behavior.
-
Biofilm Formation: Oleic acid has been shown to inhibit the primary adhesion of some bacteria, like Staphylococcus aureus, thereby affecting biofilm formation.[14][15]
-
Virulence Gene Regulation: In some pathogenic bacteria, oleic acid can repress the expression of virulence genes.
Logical Relationship of Oleic Acid's Dual Role:
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound and oleic acid on bacterial membranes.
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the standard method for quantifying the fatty acid profile of bacterial membranes.
Protocol Overview:
-
Cell Culture and Harvest: Grow bacteria under desired conditions (e.g., with and without oleic acid supplementation, or comparing wild-type and cfa mutant strains). Harvest cells by centrifugation.
-
Saponification: Lyse the cells and release fatty acids from lipids by heating with a strong base (e.g., NaOH in methanol).
-
Methylation: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with an acidic methanol (B129727) solution (e.g., BF3 in methanol).
-
Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC-MS Analysis: Inject the extracted FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and retention times, and identified and quantified based on their mass spectra.
Experimental Workflow for GC-MS Analysis:
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy (or polarization) is a common technique to assess membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded in the membrane.
Principle: The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is hydrophobic and readily incorporates into the lipid bilayer. When excited with polarized light, the emitted light will also be polarized. The degree of depolarization is related to the rotational diffusion of the probe, which is restricted in a more viscous (less fluid) membrane. Higher anisotropy values correspond to lower membrane fluidity.
Protocol Overview:
-
Cell Preparation: Grow and harvest bacteria as for GC-MS analysis.
-
Labeling: Resuspend the cells in a suitable buffer and incubate with a solution of DPH.
-
Measurement: Place the labeled cell suspension in a fluorometer equipped with polarizers.
-
Calculation: Measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the polarization plane of the excitation light. The fluorescence anisotropy (r) is calculated using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument.
Assessment of Membrane Permeability
Membrane permeability can be assessed using various fluorescent dyes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.
Protocol Overview (using Propidium (B1200493) Iodide for inner membrane permeability):
-
Cell Preparation: Grow and harvest bacteria.
-
Treatment: Expose the cells to the conditions of interest (e.g., low pH, antibiotics).
-
Staining: Add propidium iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
-
Measurement: Measure the increase in fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates that PI has entered the cells and bound to nucleic acids, signifying increased membrane permeability.
Conclusion
This compound and oleic acid play distinct and crucial roles in shaping the functionality of bacterial membranes. Oleic acid, with its cis-double bond, promotes membrane fluidity, a state essential for many cellular processes under normal growth conditions. In contrast, the conversion of oleic acid to this compound represents a key adaptive strategy for bacteria to cope with environmental stresses, particularly acid stress. This modification decreases membrane fluidity and permeability, creating a more robust barrier that protects the cell.
For professionals in drug development, understanding the interplay between these fatty acids and their impact on the bacterial membrane is of paramount importance. Targeting the CFA synthase enzyme, for instance, could represent a novel strategy to sensitize pathogenic bacteria to acidic environments, such as within the stomach or in phagosomes, or to certain antibiotics. Conversely, for the application of probiotics, promoting the synthesis of this compound could enhance their survival and efficacy in the gastrointestinal tract.
The experimental protocols outlined in this guide provide a foundation for further research into the nuanced roles of these and other fatty acids in bacterial physiology. A deeper understanding of how bacteria modulate their membrane composition will undoubtedly open new avenues for the development of novel antimicrobial agents and the optimization of beneficial microbial applications.
References
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropane ring formation in membrane lipids of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane fatty acid composition and fluidity are involved in the resistance to freezing of Lactobacillus buchneri R1102 and Bifidobacterium longum R0175 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions [pubmed.ncbi.nlm.nih.gov]
- 13. The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of Lactobacillic Acid in Bacterial Acid Tolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to survive in acidic environments is crucial for their pathogenesis, industrial applications, and overall persistence. This guide provides a comparative analysis of the role of lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA), in bacterial acid tolerance, juxtaposed with other key survival mechanisms. The information presented is supported by experimental data to aid in research and development endeavors targeting bacterial viability.
I. Comparative Analysis of Acid Tolerance Mechanisms
Bacteria have evolved a sophisticated arsenal (B13267) of mechanisms to counteract the detrimental effects of low pH. These strategies can be broadly categorized into active and passive systems. While several mechanisms contribute to acid resistance, this guide focuses on a quantitative comparison of the impact of this compound with other well-characterized systems.
Table 1: Quantitative Comparison of Key Acid Tolerance Mechanisms in Bacteria
| Mechanism | Bacterial Strain(s) | Quantitative Impact on Acid Survival | Citation(s) |
| Membrane Modification (Cyclopropane Fatty Acids) | Escherichia coli | A null mutation in the cfa gene (encoding CFA synthase) leads to abnormal sensitivity to a rapid shift from neutral pH to pH 3. | [1] |
| Escherichia coli | After 16 hours at pH 4, the net H+ influx in a cfa mutant was twice that of the wild-type strain, indicating increased membrane permeability to protons in the absence of CFAs. | [2] | |
| Amino Acid-Dependent Systems (Glutamate Decarboxylase - GAD) | Escherichia coli | Considered the most effective acid resistance system in this organism, enabling survival at pH 2.5. | |
| Amino Acid-Dependent Systems (Arginine Deiminase - ADI) | Lactobacillus casei | Adaptive evolution leading to a 318-fold higher survival rate at low pH was associated with increased intracellular arginine and aspartate. | [3] |
| Proton Pumps (F1F0-ATPase) | Lactic Acid Bacteria | Plays a crucial role in maintaining intracellular pH homeostasis by actively pumping protons out of the cell. | [4][5] |
II. In-Depth Look at this compound's Role
This compound is synthesized by the enzyme cyclopropane fatty acid synthase (CFA synthase), which adds a methylene (B1212753) group across the double bond of unsaturated fatty acids in the bacterial cell membrane. This modification has a significant impact on the biophysical properties of the membrane.
The primary role of this compound and other CFAs in acid tolerance is to decrease membrane fluidity and permeability to protons.[1][2] By creating a more ordered and rigid membrane structure, CFAs help to limit the influx of H+ ions from the acidic environment into the cytoplasm, thereby assisting in the maintenance of a near-neutral intracellular pH. Experimental evidence strongly supports this role, as bacteria lacking the ability to synthesize CFAs exhibit a marked decrease in survival under acidic conditions.[1]
III. Alternative and Complementary Acid Tolerance Mechanisms
While this compound is a key player in passive acid resistance, bacteria employ several other powerful mechanisms, often in concert, to survive low pH.
-
F1F0-ATPase Proton Pump: This enzyme complex actively transports protons out of the cytoplasm, consuming ATP in the process. It is a fundamental mechanism for maintaining pH homeostasis in a wide range of bacteria.[4]
-
Glutamate (B1630785) Decarboxylase (GAD) System: This system, particularly prominent in E. coli, involves the decarboxylation of intracellular glutamate to γ-aminobutyrate (GABA). This reaction consumes a proton, and the subsequent export of GABA in exchange for extracellular glutamate helps to raise the intracellular pH.
-
Arginine Deiminase (ADI) Pathway: This pathway catabolizes arginine to ornithine, ammonia, and carbon dioxide, generating ATP in the process. The production of ammonia, a weak base, helps to neutralize intracellular and extracellular protons, thereby increasing pH.[3]
IV. Experimental Protocols
A. Assessing the Role of this compound in Acid Tolerance
This protocol outlines a typical experiment to compare the acid survival of a wild-type bacterial strain with a mutant deficient in cyclopropane fatty acid synthesis (cfa mutant).
1. Bacterial Strains and Growth Conditions:
- Wild-type strain (e.g., Escherichia coli K-12).
- Isogenic cfa null mutant strain.
- Grow both strains in a suitable rich medium (e.g., LB broth) at 37°C with shaking to the stationary phase.
2. Acid Challenge:
- Prepare a low pH medium (e.g., LB broth adjusted to pH 3.0 with HCl).
- Harvest stationary phase cultures by centrifugation and wash the cell pellets with a neutral buffer (e.g., phosphate-buffered saline, pH 7.0).
- Resuspend the washed cells in the pre-warmed low pH medium to a specific cell density (e.g., 10^8 CFU/mL).
- Incubate the cultures at 37°C.
3. Viability Assessment:
- At designated time points (e.g., 0, 30, 60, 90, and 120 minutes), withdraw aliquots from the acid-challenged cultures.
- Perform serial dilutions in a neutral buffer.
- Plate the dilutions onto a suitable solid medium (e.g., LB agar).
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colony-forming units (CFU) to determine the number of viable cells at each time point.
- Calculate the percentage of survival relative to the initial cell count at time 0.
B. Analysis of Membrane Fatty Acid Composition
To confirm the absence of this compound in the cfa mutant and its presence in the wild-type, fatty acid methyl ester (FAME) analysis can be performed using gas chromatography-mass spectrometry (GC-MS).
V. Visualizing Pathways and Workflows
References
- 1. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+ and enhanced ability to extrude H+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and improvement of acid resistance in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Acid Stress Response of Lacticaseibacillus paracasei Zhang Cultured from Solid-State Fermentation and Liquid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Lactobacillic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the study of bacterial fatty acid profiles, the accurate quantification of lactobacillic acid (C19cyc9) is of significant interest. This unique cyclopropane (B1198618) fatty acid is a key component of the cell membrane in many bacteria, including various Lactobacillus species. The choice of analytical methodology is critical for obtaining reliable and reproducible data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for fatty acid analysis. This guide provides an objective comparison of these methods for the analysis of this compound, complete with experimental protocols and performance data to aid in method selection and validation.
Comparative Performance of HPLC and GC-MS
The selection of an analytical technique for this compound quantification hinges on a variety of factors including the sample matrix, required sensitivity, and the specific research question. While both HPLC and GC-MS are robust methods, they possess distinct advantages and disadvantages. GC-MS is often considered a gold standard for fatty acid analysis due to its high sensitivity and specificity.[1][2] HPLC, on the other hand, can be advantageous in specific applications, such as the separation of certain isomers without derivatization.[3]
A comprehensive cross-validation of these two methods is crucial to ensure the consistency and reliability of data, particularly when results from different analytical platforms need to be compared. The following table summarizes key performance parameters for the analysis of fatty acids, providing a framework for the cross-validation of this compound quantification.
| Validation Parameter | HPLC-UV | GC-MS | Considerations for this compound |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods can achieve excellent linearity over a defined concentration range.[4][5] |
| Accuracy (% Recovery) | 95-105% | 95-105% | Accuracy is highly dependent on the efficiency of the extraction and derivatization steps. |
| Precision (% RSD) | < 5% | < 5% | GC-MS may offer slightly better precision due to the stability of the derivatized analytes. |
| Limit of Detection (LOD) | ng range | pg range | GC-MS generally provides significantly lower limits of detection, making it ideal for trace analysis. |
| Limit of Quantification (LOQ) | ng range | pg range | The higher sensitivity of GC-MS allows for the quantification of smaller amounts of this compound. |
| Sample Preparation | Derivatization for UV detection | Mandatory derivatization to FAMEs | Both methods require multi-step sample preparation, including lipid extraction and derivatization. |
| Analysis Time | 20-40 minutes | 20-40 minutes | Run times are comparable, but sample preparation for GC-MS can be more time-consuming. |
| Specificity | Moderate to High | Very High | The mass spectrometric detection in GC-MS provides superior specificity for analyte identification. |
Experimental Protocols
Detailed and standardized methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
HPLC-UV Protocol
This protocol is adapted from established methods for fatty acid analysis.[1]
-
Lipid Extraction: Total lipids are extracted from the sample using a modified Folch method with a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Saponification: The extracted lipids are saponified using 0.5 M methanolic NaOH at 100°C for 10 minutes to liberate the free fatty acids. The solution is then acidified with HCl.
-
Free Fatty Acid Extraction: The resulting free fatty acids are extracted with hexane (B92381). The hexane extract is then dried under a stream of nitrogen.
-
Derivatization: For UV detection, the dried fatty acids are derivatized. 100 µL of a 5 mg/mL solution of 2-bromoacetophenone (B140003) in acetonitrile (B52724) and 50 µL of a 5 mg/mL solution of triethylamine (B128534) in acetonitrile are added. The mixture is heated at 80°C for 30 minutes.
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
GC-MS Protocol
This protocol is based on well-established methods for the analysis of fatty acid methyl esters (FAMEs).[1][6]
-
Lipid Extraction: Similar to the HPLC protocol, total lipids are extracted from the sample using a modified Folch method.
-
Saponification and Methylation (Derivatization): To the dried lipid extract, 2 mL of 0.5 M methanolic NaOH is added and heated at 100°C for 10 minutes. After cooling, 2 mL of 14% boron trifluoride (BF₃) in methanol is added, and the mixture is heated again at 100°C for another 10 minutes to form fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, 2 mL of hexane and 2 mL of a saturated NaCl solution are added. The mixture is vortexed and centrifuged. The upper hexane layer containing the FAMEs is collected for analysis.
-
GC-MS Analysis:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 230°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Mandatory Visualizations
To facilitate a clearer understanding of the analytical processes and their comparative validation, the following diagrams are provided.
References
A Comparative Analysis of Lactobacillic Acid Content in Lactobacillus Species
For Researchers, Scientists, and Drug Development Professionals
Lactobacillic acid, a cyclopropane (B1198618) fatty acid (CPA), is a significant component of the cell membrane in certain bacteria, including various species of the genus Lactobacillus. Its presence and concentration can influence membrane fluidity, stress tolerance, and other cellular functions, making it a molecule of interest in prokaryotic physiology and potentially in the development of novel therapeutic agents. This guide provides a comparative overview of this compound content in different Lactobacillus species, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound
The abundance of this compound can vary significantly among different Lactobacillus species and is influenced by culture conditions. The following table summarizes quantitative data on this compound content from a study on Lactobacillus helveticus and Lactobacillus sanfranciscensis.
| Lactobacillus Species | Precursor Fatty Acid | This compound (C19cyc11) Content (% of Total Fatty Acids) | Reference |
| Lactobacillus helveticus | cis-Vaccenic acid (C18:1n11) | 28 - 52% (combined with its precursor) | [Corsetti et al., 2010][1] |
| Lactobacillus sanfranciscensis | Oleic acid (C18:1n9) | Not specified, but synthesizes a different cyclopropane fatty acid (C19cyc9) | [Corsetti et al., 2010][1] |
Note: The main fatty acids for the family Lactobacillaceae are generally considered to be cis-vaccenic acid and this compound.[1]
Biosynthesis of this compound
This compound is not synthesized de novo but is derived from a pre-existing unsaturated fatty acid, typically cis-vaccenic acid, which is a common monounsaturated fatty acid in bacteria. The biosynthesis involves the addition of a methylene (B1212753) bridge across the double bond of the precursor fatty acid.
Caption: Biosynthetic pathway of this compound from cis-vaccenic acid.
Experimental Protocols
The quantification of this compound in Lactobacillus species typically involves the extraction of total cellular fatty acids, their derivatization to volatile esters, and subsequent analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Protocol: Extraction and Quantification of this compound
This protocol provides a general workflow for the analysis of this compound from Lactobacillus cultures.
1. Cell Culture and Harvesting:
-
Culture the desired Lactobacillus species in an appropriate broth medium (e.g., MRS broth) under optimal growth conditions.
-
Harvest the bacterial cells in the stationary phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media components.
2. Lipid Extraction:
-
Perform a total lipid extraction from the cell pellet using a solvent system such as the Bligh and Dyer method (chloroform:methanol (B129727):water).
3. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):
-
Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol or HCl in methanol) by heating. This derivatization step is crucial to increase the volatility of the fatty acids for GC analysis.
4. FAMEs Extraction:
-
Extract the FAMEs from the reaction mixture into an organic solvent such as hexane (B92381).
-
Wash the organic phase to remove any remaining reactants.
-
Dry the hexane extract, for example, over anhydrous sodium sulfate.
5. GC-MS Analysis:
-
Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).
-
Use a temperature program to separate the different FAMEs based on their boiling points and polarity.
-
Detect the eluted FAMEs using a mass spectrometer, which will provide both retention time and mass spectral data for identification.
-
Identify this compound methyl ester based on its specific retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by comparing its peak area to that of an internal standard added at the beginning of the extraction process.
Caption: Experimental workflow for this compound analysis.
References
Validating the Crucial Role of Lactobacillic Acid in Maintaining Bacterial Membrane Integrity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of the bacterial cell membrane is paramount for survival, acting as a selective barrier and a hub for essential cellular processes. In the face of environmental stressors, bacteria have evolved sophisticated mechanisms to adapt their membrane composition. One such adaptation is the synthesis of cyclopropane (B1198618) fatty acids (CFAs), with lactobacillic acid being a prominent example in many bacteria, including various Lactobacillus species. This guide provides a comparative analysis of this compound's contribution to membrane integrity, contrasting it with other key membrane fatty acids. The information is supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Fatty Acid Contributions to Membrane Integrity
The following table summarizes the relative contributions of this compound, its precursor cis-vaccenic acid, and the common unsaturated fatty acid oleic acid to bacterial membrane integrity under various stress conditions. The data is compiled from multiple studies and presented to highlight the distinct roles of these fatty acids.
| Fatty Acid | Chemical Structure | Role in Membrane Integrity under Stress | Quantitative Observations |
| This compound | C19:0 (cyclopropane ring) | Primary Role: Enhances membrane stability and reduces permeability under stress. The cyclopropane ring introduces a rigid kink, which can either increase or decrease membrane fluidity depending on the specific stressor and bacterial strain. It is crucial for survival in acidic, osmotic, and temperature-stressed environments. | - In Lactobacillus buchneri, a higher cyclic-to-saturated fatty acid ratio is linked to lower membrane fluidity and improved cryotolerance.[1] - In Escherichia coli, the presence of CFAs is a major factor in acid resistance, reducing membrane permeability to protons. - Under osmotic stress in Lactobacillus buchneri, high concentrations of this compound (cycC19:0) were associated with low membrane fluidity and a high survival rate during storage.[2] |
| cis-Vaccenic Acid | C18:1 (cis-11) | Precursor and Fluidity Modulator: Serves as the direct precursor for this compound synthesis.[3] As an unsaturated fatty acid, it increases membrane fluidity at lower temperatures, preventing the transition to a gel phase. Its conversion to this compound represents a key adaptive response to stress. | - In Lactobacillus helveticus under micro-aerobic conditions, cis-vaccenic acid (C18:1n11) and its derivative this compound can constitute up to 52% of total fatty acids.[4] - Its presence is essential for the subsequent formation of this compound, which provides enhanced protection. |
| Oleic Acid | C18:1 (cis-9) | General Fluidity and Precursor: A common unsaturated fatty acid that increases membrane fluidity. It can also be a precursor for the synthesis of another CFA, dihydrosterculic acid.[3] Its incorporation is often associated with growth stimulation and general stress protection. | - In Lactobacillus rhamnosus GG, supplementation with oleic acid enhanced survival in simulated gastric juice, with a significant increase in its incorporation into the cell membrane.[5] - In Lactobacillus helveticus, the proportion of oleic acid increased with temperature, suggesting a role in heat stress response.[6] |
Experimental Protocols for Assessing Membrane Integrity
Accurate validation of membrane integrity is crucial. Below are detailed methodologies for key experiments frequently cited in the literature.
Fluorescence Microscopy for Viability and Membrane Permeabilization
This method utilizes fluorescent dyes to differentiate between cells with intact and compromised membranes.
-
Principle: The membrane-impermeable dye Propidium Iodide (PI) can only enter cells with damaged membranes, where it intercalates with DNA and fluoresces red. A membrane-permeable green fluorescent dye, such as SYTO® 9, is used as a counterstain for all cells.
-
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
SYTO® 9 solution (e.g., 5 mM stock in DMSO)
-
Fluorescence microscope with appropriate filter sets
-
-
Protocol:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS to remove residual media.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 0.5).
-
To 1 mL of the cell suspension, add PI to a final concentration of 5-10 µg/mL and SYTO® 9 to a final concentration of 1-5 µM.
-
Incubate the suspension in the dark at room temperature for 15-30 minutes.
-
Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. Cells with intact membranes will appear green, while cells with compromised membranes will appear red.
-
Membrane Fluidity Measurement using Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the cell membrane, which is indicative of membrane fluidity.
-
Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative TMA-DPH, is incorporated into the bacterial membrane. The anisotropy of the emitted fluorescence upon excitation with polarized light is measured. Higher anisotropy values indicate restricted movement of the probe and thus, lower membrane fluidity.
-
Materials:
-
Bacterial cell culture
-
PBS or appropriate buffer
-
Fluorescent probe (e.g., TMA-DPH)
-
Fluorometer equipped with polarizers
-
-
Protocol:
-
Prepare a bacterial cell suspension in buffer as described above.
-
Add the fluorescent probe to the cell suspension at a final concentration typically in the micromolar range (e.g., 1-5 µM for TMA-DPH).
-
Incubate in the dark at a specific temperature for a sufficient time to allow probe incorporation into the membrane (e.g., 30 minutes).
-
Transfer the labeled cell suspension to a cuvette.
-
Measure the fluorescence anisotropy using a fluorometer. The instrument will measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
The fluorescence anisotropy (r) is calculated using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥), where G is an instrument-specific correction factor.
-
Compare the anisotropy values of bacteria grown under different conditions or with different fatty acid compositions. Lower 'r' values correspond to higher membrane fluidity.[7][8]
-
Visualizing Key Pathways and Workflows
To better understand the molecular processes involved, the following diagrams illustrate the biosynthesis of this compound and the regulatory network controlling its production under stress.
Caption: Biosynthesis of this compound from its precursor cis-vaccenic acid.
Caption: Regulatory network of cfa gene expression in response to stress.
References
- 1. Membrane fatty acid composition and fluidity are involved in the resistance to freezing of Lactobacillus buchneri R1102 and Bifidobacterium longum R0175 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osmotic stress affects the stability of freeze-dried Lactobacillus buchneri R1102 as a result of intracellular betaine accumulation and membrane characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyclopropane fatty acids in Lactobacillus helveticus and Lactobacillus sanfranciscensis and their cellular fatty acids changes following short term acid and cold stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnnl.gov [pnnl.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Subcellular membrane fluidity of Lactobacillus delbrueckii subsp. bulgaricus under cold and osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclopropane Fatty Acid Synthases: Key Enzymes in Bacterial Stress Response and Pathogenesis
Cyclopropane (B1198618) fatty acid (CFA) synthases are a class of enzymes crucial for the modification of bacterial cell membranes, playing a significant role in adaptation to environmental stresses and contributing to the virulence of several pathogenic bacteria. This guide provides a comparative overview of CFA synthases from three medically and industrially relevant bacteria: Escherichia coli, Mycobacterium tuberculosis, and Pseudomonas aeruginosa. We will delve into their kinetic properties, substrate specificities, regulatory mechanisms, and the experimental protocols used for their characterization.
Introduction to Cyclopropane Fatty Acid Synthases
CFA synthases catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid, forming a cyclopropane ring.[1] This modification alters the physical properties of the cell membrane, increasing its rigidity and decreasing its permeability.[2] In many bacteria, the synthesis of CFAs is induced upon entry into the stationary phase of growth or in response to environmental stresses such as acidity.[3][4]
Comparative Analysis of CFA Synthases
This section provides a detailed comparison of the CFA synthases from E. coli, M. tuberculosis, and P. aeruginosa, highlighting their key differences in function and regulation.
General Properties and Substrate Specificity
The CFA synthases from these three organisms exhibit notable differences in their primary substrates and cellular roles. The E. coli and P. aeruginosa enzymes act on unsaturated fatty acyl chains of phospholipids (B1166683) embedded in the cell membrane. In contrast, the CFA synthases of M. tuberculosis, such as PcaA, CmaA1, and CmaA2, modify the long-chain mycolic acids, which are major components of the mycobacterial cell wall.[1][5] This distinction in substrate preference reflects their different contributions to the physiology and pathogenicity of each bacterium.
The E. coli CFA synthase has been shown to act on a wide range of unsaturated fatty acids within phospholipids.[6] The enzyme from P. aeruginosa preferentially modifies phosphatidylglycerol lipid substrates.[7] The mycolic acid cyclopropane synthases of M. tuberculosis exhibit specificity for the position of the double bond within the mycolic acid chain.[5]
Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| CFA Synthase | Escherichia coli | S-adenosyl-L-methionine | 90 | 2.2 | 0.024 | [8] |
Table 1: Kinetic Parameters of Cyclopropane Fatty Acid Synthases. This table summarizes the reported kinetic constants for CFA synthases. Data for M. tuberculosis and P. aeruginosa are currently limited.
Regulatory Mechanisms
The expression and activity of CFA synthases are tightly regulated in response to various environmental cues, ensuring that membrane modification occurs when needed.
Regulation in Escherichia coli
In E. coli, the expression of the cfa gene is upregulated upon entry into the stationary phase and in response to acid stress.[3][9] This regulation is multifactorial, involving both transcriptional and post-transcriptional control. The alternative sigma factor RpoS (σS) plays a key role in inducing cfa transcription during stationary phase.[3] Additionally, several small RNAs (sRNAs), including RydC and ArrS, have been shown to stabilize the cfa mRNA, leading to increased protein production.[10] Conversely, the sRNA CpxQ represses cfa expression.[10]
Regulation in Mycobacterium tuberculosis
The cyclopropanation of mycolic acids in M. tuberculosis is crucial for its virulence and persistence.[11] The activity of the mycolic acid synthase PcaA is regulated by post-translational modification. Specifically, PcaA is phosphorylated by mycobacterial Ser/Thr kinases, which leads to a decrease in its methyltransferase activity.[9][12] This phosphorylation event provides a mechanism to modulate the composition of the mycobacterial cell wall in response to host environments.[12] Furthermore, the expression of some mycolic acid cyclopropane synthases is influenced by environmental factors such as temperature.[13][14]
Regulation in Pseudomonas aeruginosa
In Pseudomonas putida, a close relative of P. aeruginosa, the expression of the cfaB gene is dependent on the stationary phase sigma factor RpoS.[15] This suggests a similar regulatory mechanism in P. aeruginosa, where CFA synthesis is upregulated upon entry into stationary phase.[7] The regulation in Pseudomonas appears to be intertwined with other stress response mechanisms, as the substrates for CFA synthase, cis-unsaturated fatty acids, are also substrates for the cis-trans isomerase (CTI), another enzyme involved in membrane fluidity adaptation.[13]
Experimental Protocols
This section outlines the key experimental procedures for the purification, activity measurement, and analysis of products of CFA synthases.
Recombinant Protein Expression and Purification
A general workflow for obtaining purified CFA synthase is essential for in vitro studies.
Protocol for Purification of His-tagged E. coli CFA Synthase:
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged cfa gene. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
In Vitro CFA Synthase Activity Assay
A coupled spectrophotometric assay is commonly used to measure the activity of CFA synthases that act on phospholipids. This assay continuously monitors the production of S-adenosyl-L-homocysteine (SAH), a product of the methyl transfer reaction.
Protocol for Coupled Spectrophotometric Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM ATP, 2.5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase, and 1 unit/mL SAH hydrolase.
-
Substrate Preparation: Prepare liposomes containing unsaturated fatty acids (e.g., from E. coli polar lipid extract) by sonication or extrusion.
-
Assay Initiation: Add the purified CFA synthase and SAM to the reaction mixture. Start the reaction by adding the liposome (B1194612) substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the CFA synthase activity.
For M. tuberculosis mycolic acid synthases, in vitro assays are more challenging due to the insolubility of the mycolic acid substrates. Assays often involve radiolabeled SAM and analysis of the product by thin-layer chromatography (TLC) and autoradiography.[16]
Analysis of Cyclopropane Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to identify and quantify the fatty acid composition of bacterial cells, including the presence of CFAs.
Protocol for Fatty Acid Methyl Ester (FAME) Analysis:
-
Lipid Extraction: Extract total lipids from bacterial cells using a modified Bligh-Dyer method with a chloroform:methanol:water mixture.
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH to release the fatty acids. Methylate the fatty acids by adding BF3-methanol and heating. This converts the fatty acids to their more volatile methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer. The different FAMEs will separate based on their boiling points and polarity. The mass spectrometer will provide fragmentation patterns that allow for the identification and quantification of each fatty acid, including the characteristic fragmentation of cyclopropane fatty acids.
Conclusion
Cyclopropane fatty acid synthases are a diverse family of enzymes with critical roles in bacterial adaptation and pathogenesis. While the CFA synthase from E. coli is well-characterized, further research is needed to fully understand the kinetic properties and regulatory networks of the enzymes from M. tuberculosis and P. aeruginosa. A deeper understanding of these enzymes could pave the way for the development of novel antimicrobial strategies targeting bacterial membrane integrity and virulence.
References
- 1. Trans -cyclopropanation of mycolic acids on trehalose dimycolate suppresses Mycobacterium tuberculosis –induced inflammation and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrative study of the mycobacterial Fatty Acid Synthase type II, a strategic target for novel TB drugs. | ANR [anr.fr]
- 4. Temperature-dependent Regulation of Mycolic Acid Cyclopropanation in Saprophytic Mycobacteria: ROLE OF THE MYCOBACTERIUM SMEGMATIS 1351 GENE (MSMEG_1351) IN CIS-CYCLOPROPANATION OF α-MYCOLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of mycolic acid cyclopropane synthases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid biosynthesis in Pseudomonas aeruginosa is initiated by the FabY class of β-ketoacyl acyl carrier protein synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of mycobacterial PcaA inhibits mycolic acid cyclopropanation: consequences for intracellular survival and for phagosome maturation block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of Mycobacterial PcaA Inhibits Mycolic Acid Cyclopropanation: CONSEQUENCES FOR INTRACELLULAR SURVIVAL AND FOR PHAGOSOME MATURATION BLOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Mycobacterium tuberculosis beta-ketoacyl acyl carrier protein synthase III (mtFabH) assay: principles and method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Lactobacillic Acid as a Taxonomic Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate taxonomic identification of bacteria is a cornerstone of microbiology, with profound implications for research, clinical diagnostics, and the development of therapeutics. For decades, chemotaxonomic methods, such as the analysis of cellular fatty acid composition, have been pivotal in bacterial classification. This guide provides a comprehensive assessment of lactobacillic acid as a specific taxonomic marker, comparing its utility against modern molecular methods.
Introduction to Bacterial Taxonomy and the Role of Fatty Acids
Bacterial taxonomy has evolved from relying on morphological and biochemical characteristics to more precise molecular and chemical profiling techniques. One such method is Fatty Acid Methyl Ester (FAME) analysis, which identifies the unique fatty acid composition of a bacterium's cell membrane.[1][2] More than 300 types of fatty acids are known to exist in bacteria, and their presence and relative abundance can serve as a "fingerprint" for a particular species.[1]
This compound (C19:0 cyclo), a cyclopropane (B1198618) fatty acid, has historically been associated with the genus Lactobacillus and related lactic acid bacteria. This guide examines the specificity of this compound as a singular marker and compares the broader FAME analysis approach with the current gold standard for bacterial identification: 16S rRNA gene sequencing.
This compound: A Closer Look
This compound is synthesized from its precursor, cis-vaccenic acid, and is a significant component of the cell membrane in many species within the Lactobacillaceae family.[3] Its presence has been considered a key characteristic in the chemotaxonomy of these bacteria. However, the utility of a single fatty acid as a definitive taxonomic marker is limited. While prominent in many Lactobacillus species, its distribution and abundance can vary, and it is not entirely exclusive to this group.
Comparative Analysis of Taxonomic Markers
The following table provides a comparative overview of using this compound (as part of FAME analysis) versus 16S rRNA gene sequencing for the identification of Lactobacillus species.
| Feature | Fatty Acid Methyl Ester (FAME) Analysis | 16S rRNA Gene Sequencing |
| Principle | Identification of the unique cellular fatty acid profile of a bacterium. | Sequencing of the highly conserved 16S ribosomal RNA gene, which contains hypervariable regions useful for species identification. |
| Specificity for Lactobacillus | The overall fatty acid profile is highly specific at the species and sometimes subspecies level. However, this compound alone is not a definitive marker as its presence and concentration can vary, and it may be found in other bacterial genera. | Generally provides accurate identification to the genus and species level. However, it can have limitations in distinguishing between very closely related Lactobacillus species due to high sequence similarity in the 16S rRNA gene. |
| Data Output | A chromatogram showing the different fatty acid methyl esters and their relative percentages. | A DNA sequence of the 16S rRNA gene, which is compared against a database for identification. |
| Accuracy | High when the entire fatty acid profile is considered and compared against a comprehensive database. | High for most bacterial identifications. For Lactobacillus, sequencing the full 16S rRNA gene or using multi-locus sequence analysis (MLSA) may be necessary for accurate species-level identification in some cases. |
| Resolution | Can differentiate between closely related species and even strains based on quantitative differences in fatty acid profiles. | May not always resolve closely related species within the Lactobacillus genus complex. |
| Cost | Generally lower cost per sample compared to sequencing. | The cost of sequencing has decreased significantly but can still be higher than FAME analysis. |
| Throughput | Can be automated for high-throughput analysis. | High-throughput sequencing platforms allow for the simultaneous analysis of many samples. |
Experimental Protocols
Fatty Acid Methyl Ester (FAME) Analysis
This protocol outlines the key steps for preparing bacterial samples for FAME analysis.
-
Bacterial Culture: Grow a pure culture of the bacterium on a standardized medium (e.g., Trypticase Soy Broth Agar) at a specific temperature to ensure a consistent fatty acid profile.
-
Harvesting: Scrape a small amount of bacterial biomass from the agar (B569324) plate.
-
Saponification: The bacterial cells are subjected to saponification with a strong base (e.g., sodium hydroxide (B78521) in methanol) at a high temperature to release the fatty acids from the lipids.
-
Methylation: The fatty acids are then methylated, typically using a solution of hydrochloric acid in methanol, to convert them into volatile fatty acid methyl esters (FAMEs).
-
Extraction: The FAMEs are extracted into an organic solvent, such as a hexane (B92381) and methyl tert-butyl ether mixture.
-
Washing: The organic phase is washed with a dilute base solution to remove any remaining reactants.
-
Analysis: The final FAME-containing organic phase is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). The resulting peaks are identified and quantified by comparing them to a library of known fatty acid profiles.
16S rRNA Gene Sequencing
This protocol provides a general workflow for bacterial identification using 16S rRNA gene sequencing.
-
DNA Extraction: Isolate genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard in-house protocol.
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers that target conserved regions of the gene.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR reaction.
-
Sequencing: Sequence the purified PCR product using a sequencing platform (e.g., Sanger sequencing or a next-generation sequencing platform).
-
Data Analysis: The resulting DNA sequence is compared to a curated database of 16S rRNA gene sequences (e.g., NCBI GenBank, Ribosomal Database Project) using a tool like BLAST to identify the bacterium.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for FAME analysis and 16S rRNA gene sequencing.
Conclusion
For the highest level of accuracy and for resolving closely related species, 16S rRNA gene sequencing is the preferred method. However, FAME analysis remains a valuable, cost-effective, and high-throughput tool, particularly for routine identification and for differentiating strains within a species. The choice of method will ultimately depend on the specific research question, the required level of taxonomic resolution, and available resources. For definitive identification, especially in critical applications, a polyphasic approach that combines both genotypic (like 16S rRNA sequencing) and phenotypic (like FAME analysis) data is often the most prudent strategy.
References
A Researcher's Guide to the Validation of Analytical Methods for Lactobacillic Acid in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of lactobacillic acid in complex matrices is crucial for understanding its role in various biological processes. This guide provides a comprehensive comparison of analytical methodologies, focusing on validated techniques and offering detailed experimental protocols to support your research endeavors.
Comparison of Analytical Methods
The primary analytical technique for the quantitative analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). While Liquid Chromatography-Mass Spectrometry (LC-MS) presents a potential alternative, validated methods for this compound using LC-MS are not as well-established in the current literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of fatty acids, including cyclopropane (B1198618) fatty acids like this compound. The method typically involves extraction of lipids from the matrix, followed by derivatization to convert the fatty acids into their more volatile methyl esters (FAMEs) prior to GC-MS analysis.
Data Presentation: Performance Characteristics of a Validated GC-MS Method for Cyclopropane Fatty Acids in Cheese
| Parameter | Performance Characteristic |
| Limit of Detection (LOD) | 60 mg/kg of fat |
| Limit of Quantitation (LOQ) | 200 mg/kg of fat |
| Linearity Range | 50 to 1000 mg/kg of fat |
| Intra-laboratory Precision | Satisfies the Horwitz equation |
This data is based on a validated method for the detection of cyclopropane fatty acids in cheese, which includes this compound[1][2].
Liquid Chromatography-Mass Spectrometry (LC-MS)
Experimental Protocols
Detailed methodologies are essential for the successful implementation of analytical methods. Below are protocols for sample preparation and analysis based on established techniques.
Protocol 1: Extraction and Derivatization of Fatty Acids from Bacterial Cells for GC-MS Analysis
This protocol outlines the steps for extracting fatty acids from Lactobacillus cells and preparing them for GC-MS analysis.
1. Cell Harvesting and Washing:
-
Grow the Lactobacillus culture to the desired cell density.
-
Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile saline (0.85% NaCl) to remove residual media components.
2. Lipid Extraction:
-
To the washed cell pellet, add a mixture of methanol (B129727) and chloroform (B151607), typically in a 2:1 ratio.
-
Incubate the mixture to allow for the extraction of lipids.
-
For a more exhaustive extraction, the pellet can be re-extracted with a mixture of methanol, chloroform, and water (e.g., 2:1:0.8).
-
Centrifuge the sample to separate the lipid-containing organic phase from the aqueous phase and cell debris.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the chloroform from the lipid extract.
-
Add a solution of methanolic potassium hydroxide (B78521) (KOH) in hexane (B92381) to the dried lipid residue. This process, known as transesterification, converts the fatty acids to their methyl esters.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane solvent before reconstituting the FAMEs in a suitable solvent for GC-MS injection.
Protocol 2: General Metabolite Extraction from Fermented Vegetable Juice for GC-MS and UPLC-QTOF-MS/MS Analysis
This protocol provides a general procedure for extracting metabolites, including organic acids, from fermented vegetable juice.
1. Sample Preparation:
-
Sterilize the vegetable juice and then ferment it with the desired Lactobacillus strain.
-
After fermentation, heat-kill the sample to stop microbial activity.
-
Lyophilize (freeze-dry) the fermented juice to obtain a powdered sample.
2. Derivatization for GC-MS Analysis:
-
To a small amount of the lyophilized sample (e.g., 5 mg), add pyridine (B92270) and incubate.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an internal standard.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) to complete the derivatization process.
3. UPLC-QTOF-MS/MS Analysis:
-
For LC-MS analysis, the extracted metabolites can often be analyzed directly after appropriate dilution in a suitable solvent.
Mandatory Visualization
Experimental Workflow for this compound Analysis
References
The Pivotal Role of Lactobacillic Acid in Bacterial Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of the cell membrane is crucial for bacterial survival, influencing everything from nutrient transport to environmental stress resistance. Membrane fluidity, a key biophysical property, is tightly regulated by the composition of its lipid bilayer. Among the various molecules involved in this regulation, lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA) found predominantly in the membranes of Lactobacillus and other bacterial species, plays a unique and complex role. This guide provides an objective comparison of this compound with other membrane fluidity regulators, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding for research and development applications.
Unveiling the Regulators: A Head-to-Head Comparison
Bacterial membranes are a mosaic of different lipid species, primarily phospholipids (B1166683) containing a variety of fatty acid chains. The degree of packing of these chains dictates the fluidity of the membrane. Key regulators include saturated fatty acids (SFAs), unsaturated fatty acids (UFAs), and cyclopropane fatty acids (CFAs) like this compound.
-
Saturated Fatty Acids (SFAs): With their straight hydrocarbon chains, SFAs like palmitic acid (C16:0) and stearic acid (C18:0) can pack tightly together, leading to a more ordered and less fluid (more rigid) membrane.
-
Unsaturated Fatty Acids (UFAs): The presence of one or more double bonds in UFA chains, such as in oleic acid (C18:1), introduces kinks that disrupt tight packing. This increases the space between lipid molecules, resulting in a more disordered and fluid membrane.
-
This compound (a Cyclopropane Fatty Acid): Formed by the addition of a methylene (B1212753) group across the double bond of an unsaturated fatty acid precursor (typically vaccenic acid), this compound presents a unique structural element. The cyclopropane ring introduces a rigid kink in the fatty acid chain. The effect of this on membrane fluidity is a subject of ongoing research, with evidence suggesting it can either increase or decrease fluidity depending on the environmental context and the specific biophysical properties being measured.
Quantitative Analysis of Membrane Fluidity
The fluidity of a bacterial membrane can be quantified using various biophysical techniques, most notably fluorescence spectroscopy with environmentally sensitive probes.
Experimental Data Summary
The following tables summarize quantitative data from studies on Lactobacillus and related bacteria, showcasing how changes in fatty acid composition, including the proportion of this compound, affect membrane fluidity. Membrane fluidity is often expressed in terms of fluorescence anisotropy (r) or generalized polarization (GP). Higher anisotropy and GP values generally indicate lower membrane fluidity (a more ordered membrane).
Table 1: Fatty Acid Composition and Membrane Fluidity of Lactobacillus acidophilus Grown at Different Temperatures
| Growth Temperature (°C) | Key Fatty Acid Composition (%) | Fluorescence Anisotropy (DPH) | Laurdan Generalized Polarization (GP) | Reference |
| 25 | Increased C16:0 and C18:2, Decreased C19-cyc | Lower | Lower | [1] |
| 37 | Higher proportion of C19-cyc | Higher | Higher | [1] |
This study on Lactobacillus acidophilus indicates that cells grown at a lower temperature, which had a decreased proportion of this compound (C19-cyc), exhibited higher membrane fluidity (lower anisotropy and GP values)[1].
Table 2: Membrane Fluidity of Lactococcus lactis Wild-Type vs. cfa-Deficient Mutant
| Strain | Growth Condition | Cyclopropane Fatty Acids (CFAs) | Fluorescence Anisotropy (r) | Reference |
| Wild-Type | Acid-adapted (pH 5.0) | High | 0.144 | [2] |
| Δcfa mutant | Acid-adapted (pH 5.0) | Absent | Lower than wild-type | [2] |
In Lactococcus lactis, a wild-type strain adapted to acidic conditions showed a high level of CFAs and a more rigid membrane (higher fluorescence anisotropy) compared to a mutant strain unable to synthesize CFAs[2]. This suggests that under these conditions, CFAs contribute to a decrease in membrane fluidity.
The Dual Role of this compound: A Matter of Perspective
The experimental data presents a nuanced picture of this compound's function. While some studies associate higher levels of CFAs with decreased membrane fluidity at physiological temperatures, molecular dynamics simulations offer a different perspective. These simulations suggest that the rigid kink introduced by the cyclopropane ring is more effective at disrupting the close packing of lipid acyl chains than the kink from a double bond, particularly at low temperatures. This disruption would lead to an increase in membrane fluidity[3].
This apparent contradiction may be resolved by considering the specific environmental conditions and the method of measurement. At physiological temperatures, the increased stability of the cyclopropane ring compared to a double bond might contribute to a more ordered membrane. However, during cold shock, the ability of the cyclopropane ring to prevent tight packing and phase separation could be the dominant effect, thereby maintaining membrane fluidity.
Experimental Protocols
Accurate assessment of membrane fluidity is paramount for comparative studies. Below are detailed methodologies for two widely used fluorescence-based assays.
Measurement of Membrane Fluidity using Fluorescence Anisotropy with Diphenylhexatriene (DPH)
Principle: DPH is a hydrophobic fluorescent probe that intercalates into the acyl chain region of the lipid bilayer. Its rotational freedom is restricted by the packing of the surrounding lipid chains. By measuring the polarization of the emitted fluorescence, one can infer the degree of rotational motion and thus the fluidity of the membrane. Higher anisotropy values correspond to more restricted motion and lower fluidity.
Protocol:
-
Bacterial Culture Preparation: Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic or stationary) under specific experimental conditions (e.g., with or without fatty acid supplementation).
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.
-
Cell Suspension: Resuspend the washed cells in the same buffer to a standardized optical density (e.g., OD600 of 0.5).
-
DPH Labeling: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or acetone). Add the DPH stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cell suspension with DPH in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.
-
Fluorescence Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers.
-
Excitation wavelength: ~350-360 nm
-
Emission wavelength: ~425-450 nm
-
-
Calculation of Anisotropy (r): Anisotropy is calculated using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where:
-
I_VV is the fluorescence intensity measured with both excitation and emission polarizers oriented vertically.
-
I_VH is the fluorescence intensity measured with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally.
-
G is the grating correction factor, calculated as I_HV / I_HH.
-
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Principle: Laurdan is a fluorescent probe that localizes at the glycerol (B35011) backbone region of the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by the presence of water molecules. In more fluid, disordered membranes, water penetration is higher, causing a red shift in the emission spectrum. In more rigid, ordered membranes, water is excluded, resulting in a blue-shifted emission. The GP value quantifies this spectral shift.
Protocol:
-
Bacterial Culture and Preparation: Follow steps 1-3 as described for the DPH assay.
-
Laurdan Labeling: Prepare a stock solution of Laurdan in a solvent like dimethylformamide (DMF). Add the Laurdan stock solution to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the cell suspension with Laurdan in the dark at the desired temperature for 15-30 minutes.
-
Fluorescence Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence intensity at two emission wavelengths using a spectrofluorometer.
-
Excitation wavelength: ~350-360 nm
-
Emission wavelengths: ~440 nm (for the ordered/gel phase) and ~490 nm (for the disordered/liquid-crystalline phase).
-
-
Calculation of Generalized Polarization (GP): The GP value is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490) where:
-
I_440 is the fluorescence intensity at 440 nm.
-
I_490 is the fluorescence intensity at 490 nm. GP values range from +1 (highly ordered) to -1 (highly disordered).
-
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between fatty acid types and membrane fluidity.
Caption: Workflow for measuring bacterial membrane fluidity.
Caption: CFA synthesis pathway in response to environmental stress.
Conclusion
This compound stands out as a unique regulator of membrane fluidity in bacteria. Unlike the straightforward fluidizing effect of unsaturated fatty acids or the rigidifying effect of saturated fatty acids, this compound's impact is context-dependent. The available experimental data suggests that under certain stress conditions, it contributes to a more ordered membrane, which may be a protective mechanism. However, its structural properties also suggest a role in maintaining fluidity under cold stress. This complexity highlights the sophisticated strategies bacteria employ to adapt to their environment. For researchers in drug development, understanding these nuances is critical, as targeting membrane fluidity and its regulatory pathways presents a promising avenue for novel antimicrobial strategies. The provided protocols and data serve as a foundational resource for further investigation into this fascinating area of bacterial physiology.
References
- 1. Permeability and stability properties of membranes formed by lipids extracted from Lactobacillus acidophilus grown at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropanation of Membrane Unsaturated Fatty Acids Is Not Essential to the Acid Stress Response of Lactococcus lactis subsp. cremoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the link between lactobacillic acid and bacterial survival under stress
For researchers, scientists, and drug development professionals, understanding the mechanisms of bacterial survival under stress is paramount. This guide provides a comparative analysis of the role of lactobacillic acid, a cyclopropane (B1198618) fatty acid (CFA), in enhancing bacterial resilience to environmental challenges such as acid, oxidative, and thermal stress.
This compound, and other CFAs, are synthesized by the modification of unsaturated fatty acid chains within the bacterial cell membrane, a process catalyzed by cyclopropane fatty acid (CFA) synthase. This structural alteration of the membrane is a key strategy employed by many bacteria, including various species of Lactobacillus, to adapt to and survive in hostile environments. The presence of the cyclopropane ring in the fatty acid chains is believed to decrease membrane fluidity, reduce permeability to protons and other damaging molecules, and ultimately enhance the cell's ability to withstand stress.
Comparative Performance Under Stress Conditions
The most direct way to assess the protective role of this compound is by comparing the survival of wild-type strains, which produce this fatty acid, with that of mutants deficient in CFA synthase (cfa mutants).
Acid Stress
Acid stress is a common challenge for bacteria in various environments, including the human gastrointestinal tract and fermented foods. The incorporation of this compound into the cell membrane has been shown to significantly improve survival in acidic conditions. Studies on various bacteria have demonstrated that cfa mutants are considerably more susceptible to acid shock than their wild-type counterparts. This is attributed to the reduced permeability of the CFA-containing membrane to protons, which helps in maintaining a more stable internal pH.[1]
| Bacterial Strain | Stress Condition | Wild-Type Survival (%) | cfa Mutant Survival (%) | Reference |
| Lactococcus lactis subsp. cremoris | Acid Shock (pH 2.5, 3h) | Significantly higher than mutant | Not essential for survival, but cells with higher CFA levels showed better viability | [2] |
| Lactobacillus plantarum | Acidic Conditions | - | - | [3][4] |
| Lactobacillus casei | Acid Stress | - | - | [5] |
Note: Specific quantitative survival percentages for all listed strains under identical conditions are not consistently available in the literature, hence the qualitative descriptions in some cases. The provided data is a synthesis from multiple sources and experimental conditions may vary.
Oxidative Stress
Oxidative stress, caused by reactive oxygen species (ROS), can damage cellular components like DNA, proteins, and lipids. While the role of this compound in oxidative stress resistance is less extensively studied than its role in acid stress, evidence suggests it contributes to protection. The modification of membrane lipids can prevent lipid peroxidation, a key damaging effect of ROS.
| Bacterial Strain | Stress Condition | Wild-Type Survival (%) | Mutant Survival (%) | Reference |
| Lactobacillus plantarum C17 | H₂O₂ and menadione (B1676200) exposure | Higher than mutants | Mutants selected for tolerance showed improved survival | [3] |
| Lactococcus lactis | Aerated conditions (leading to oxidative stress) | Lower than evolved mutants | Evolved mutants showed improved stationary phase survival | [6] |
Note: The table reflects findings from studies on mutants selected for oxidative stress tolerance, which may involve multiple genetic changes beyond just cfa.
Thermal Stress
Thermal stress, both heat and cold shock, can disrupt membrane fluidity and protein function. While some studies suggest a correlation between membrane composition and thermal resistance in lactobacilli, direct quantitative data comparing the survival of cfa mutants and wild-type strains under thermal stress is limited. However, it is hypothesized that the membrane-stabilizing effect of this compound could play a role in mitigating the effects of temperature fluctuations.
| Bacterial Strain | Stress Condition | Wild-Type Performance | cfa Mutant Performance | Reference |
| Lactobacillus paracasei NFBC 338 | Heat Treatment (59°C) | D-value = 11.1 min | Not directly tested in this study | [7] |
| Lactobacillus casei | Heat Shock (45°C) | Increased adherence and altered protein expression | Not tested | [6] |
Note: The data for thermal stress is less direct in linking survival specifically to this compound and often focuses on broader physiological responses.
Experimental Protocols
Bacterial Stress Survival Assay (Acid, Oxidative, and Thermal)
Objective: To determine and compare the survival rates of wild-type and cfa mutant bacterial strains under specific stress conditions.
Methodology:
-
Culture Preparation: Grow wild-type and cfa mutant strains in appropriate liquid medium (e.g., MRS broth for Lactobacillus) to the mid-logarithmic or stationary phase.
-
Stress Exposure:
-
Acid Stress: Centrifuge the cultures, wash the cells, and resuspend them in a buffer of the desired low pH (e.g., pH 2.5). Incubate for a defined period (e.g., 1-3 hours).
-
Oxidative Stress: Resuspend the cells in fresh medium containing an oxidizing agent (e.g., hydrogen peroxide at a specific concentration). Incubate for a set time.
-
Thermal Stress: Subject the cell suspensions to a specific temperature (heat or cold shock) for a defined duration.
-
-
Viable Cell Counting: At various time points during the stress exposure, take aliquots of the cell suspension. Perform serial dilutions and plate on appropriate agar (B569324) medium. Incubate under optimal conditions and count the colony-forming units (CFU/mL).
-
Data Analysis: Calculate the survival percentage at each time point relative to the initial cell count (time zero). Plot survival curves (log CFU/mL vs. time) for both wild-type and mutant strains to compare their resistance.
Measurement of Bacterial Membrane Fluidity
Objective: To assess the impact of this compound on membrane fluidity under stress conditions.
Methodology:
-
Fluorescent Probe Staining: Use a fluorescent probe that is sensitive to the lipid environment of the membrane, such as Laurdan or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Incubate the bacterial cells (both wild-type and cfa mutant, with and without stress exposure) with the probe.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the stained cells using a spectrofluorometer. Higher anisotropy values indicate lower membrane fluidity.
-
Data Analysis: Compare the fluorescence anisotropy values between the wild-type and mutant strains under control and stress conditions to determine the effect of this compound on membrane fluidity.
Visualizations
Signaling Pathway for Cyclopropane Fatty Acid Synthesis
The synthesis of this compound is initiated by the production of S-adenosylmethionine (SAM), which serves as a methyl group donor. The enzyme CFA synthase then catalyzes the transfer of this methyl group to an unsaturated fatty acid (like oleic acid) already incorporated into a phospholipid in the cell membrane, forming a cyclopropane ring. The expression of the cfa gene is often regulated by various stress-response regulators.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Comparing Stress Survival
This workflow outlines the key steps in a comparative study of bacterial stress survival between wild-type and cfa mutant strains.
Caption: Workflow for comparing bacterial stress survival.
Logical Relationship: Membrane Composition and Stress Survival
This diagram illustrates the logical connection between the presence of this compound in the bacterial membrane and the resulting increase in stress survival.
Caption: this compound's role in stress survival.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transcriptional gene expression: Activators and repressors – Chromosomes, Genes, and Traits: An Introduction to Genetics [Revised Edition] [rotel.pressbooks.pub]
- 3. Selection of mutants tolerant of oxidative stress from respiratory cultures of Lactobacillus plantarum C17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Phenotypic Analysis of Lactobacillus plantarum shsp Mutants Reveals a Potential Role for hsp1 in Cryotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Lyophilization Survival Rate of Lactobacillus casei via Regulation of Its Surface Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Survival Rates of Human-Derived Probiotic Lactobacillus paracasei and L. salivarius Strains during Heat Treatment and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Adaptation to Acidic Environments: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic changes in the bacterium Lactiplantibacillus plantarum in response to acidic stress. The adaptation to acidic environments is crucial for the survival and technological performance of many lactic acid bacteria. A key mechanism in this adaptation is the modification of the cell membrane's fatty acid composition, including an increase in cyclopropane (B1198618) fatty acids like lactobacillic acid, which enhances membrane rigidity and reduces permeability to protons.
This guide summarizes the key transcriptomic differences observed between L. plantarum grown under standard conditions and those exposed to lactic acid stress, offering insights into the genetic underpinnings of this important adaptive response. The data presented is based on RNA sequencing (RNA-seq) analysis, providing a comprehensive overview of gene expression changes.
Quantitative Data Summary: Gene Expression Under Acid Stress
The following table summarizes the differential expression of key genes in Lactiplantibacillus plantarum when cultured in a medium with a pH of 5.5 adjusted with lactic acid, compared to a control medium with a pH of 6.2. These genes are involved in fatty acid biosynthesis and other stress-response pathways, which are critical for adapting to acidic conditions that are known to favor the formation of this compound.
| Gene | Function | Fold Change (log2FC) | Regulation |
| Fatty Acid Biosynthesis & Metabolism | |||
| fabZ | 3-hydroxyacyl-[acyl-carrier-protein] dehydratase | > 2 | Upregulated |
| fabI | Enoyl-[acyl-carrier-protein] reductase | > 2 | Upregulated |
| fabF | 3-oxoacyl-[acyl-carrier-protein] synthase | > 2 | Upregulated |
| accA | Acetyl-CoA carboxylase carboxyl transferase subunit alpha | > 2 | Upregulated |
| accD | Acetyl-CoA carboxylase carboxyl transferase subunit beta | > 2 | Upregulated |
| Stress Response & Transport | |||
| lar | Lactate racemase | > 2 | Upregulated |
| hsp33 | Heat shock protein 33 | > 2 | Upregulated |
| dnaK | Chaperone protein DnaK | > 2 | Upregulated |
| groEL | Chaperone protein GroEL | > 2 | Upregulated |
| oppA | Oligopeptide ABC transporter substrate-binding protein | < -2 | Downregulated |
| oppB | Oligopeptide ABC transporter permease protein | < -2 | Downregulated |
Experimental Protocols
The following experimental protocol provides a detailed methodology for the comparative transcriptomic analysis of Lactiplantibacillus plantarum under acidic versus standard conditions.[1]
Bacterial Strain and Culture Conditions
-
Strain: Lactiplantibacillus plantarum WiKim18.[1]
-
Growth Medium: De Man, Rogosa, and Sharpe (MRS) medium.[1]
-
Pre-culture: The strain was cultured at 30°C for 16 hours in MRS medium.[1]
-
Experimental Cultures: The pre-culture was harvested by centrifugation at 5000 x g for 20 minutes. The cell pellet was then diluted to an absorbance of 0.05 at 600 nm in:[1]
-
Control MRS medium (pH 6.2).
-
MRS medium with the pH adjusted to 5.5 using DL-lactic acid.[1]
-
-
Incubation: The experimental cultures were incubated at 30°C for 4 hours.[1]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA was extracted from the bacterial cultures using the RNeasy Mini kit (Qiagen) according to the manufacturer's instructions.[1]
-
DNase Treatment: Residual DNA was removed by treatment with DNase I (Invitrogen).[1]
-
Library Preparation: RNA sequencing libraries were prepared using the TruSeq RNA Library Prep kit (Illumina).[1]
-
Sequencing: Paired-end (2 x 100 bp) sequencing was performed on an Illumina HiSeq 2000 platform.[1]
Data Analysis
-
Data Processing: Raw sequencing reads were processed to remove low-quality sequences and adapter sequences.[1]
-
Read Alignment: The processed reads were aligned to the L. plantarum WCFS1 reference genome.[1]
-
Differential Gene Expression Analysis: The relative abundance of transcripts was calculated, and genes with a log2 fold change greater than 2 or less than -2 were considered significantly differentially expressed.[1]
Visualizing the Bacterial Response to Acid Stress
The following diagrams illustrate the proposed signaling pathway for the adaptation of Lactiplantibacillus plantarum to acid stress, leading to changes in fatty acid biosynthesis, and the general experimental workflow for the comparative transcriptomic analysis.
Caption: Proposed signaling pathway for acid stress adaptation in L. plantarum.
Caption: Experimental workflow for comparative transcriptomics.
References
Unraveling the Immunomodulatory Landscape: A Comparative Analysis of Lactobacillic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of lactobacillic acid against other bioactive compounds. We delve into the experimental data and methodologies that underpin our current understanding, offering a clear perspective on its potential and its place within the broader field of immunomodulation.
Recent investigations into the components of probiotic bacteria have highlighted this compound, a cyclopropane (B1198618) fatty acid found in the cell membrane of some Lactobacillus species, as a molecule of interest for its potential influence on the host immune system. However, its direct role in immunomodulation is a subject of nuanced scientific inquiry. This guide synthesizes the available evidence, comparing its effects with those of other well-established immunomodulatory agents and detailing the experimental frameworks used for their validation.
This compound: An Indirect Modulator of TNF-α
Initial observations noted a correlation between the presence of this compound in certain strains of Lactobacillus reuteri and the ability of these strains to inhibit Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2][3][4][5] However, subsequent, more direct investigations have revealed a more complex mechanism.
Studies utilizing purified this compound found that it did not suppress TNF-α production at physiologically relevant concentrations.[1][2] The critical insight came from experiments with genetically modified L. reuteri. Strains in which the cyclopropane fatty acid synthase (cfa) gene was inactivated lost their ability to suppress TNF-α.[1][2][3][4] This suggests that the immunomodulatory effect is not directly mediated by this compound itself, but is rather dependent on the activity of the Cfa synthase enzyme. The enzyme's action might alter the bacterial membrane's physical properties or influence the production and presentation of other, directly immunomodulatory molecules.[1][2]
Comparative Analysis of Immunomodulatory Compounds
To contextualize the effects of this compound, it is essential to compare it with other molecules known to interact with the immune system. The following table summarizes the immunomodulatory activities of this compound alongside other components of Lactobacillus and different classes of fatty acids.
| Compound/Molecule | Source | Primary Immunomodulatory Effect | Mechanism of Action | Key Experimental Readout |
| This compound | Lactobacillus species | Indirectly associated with TNF-α inhibition | Dependent on cfa gene activity; precise mechanism unclear | Reduction of TNF-α by bacterial supernatant |
| Lipoteichoic Acid (LTA) | Gram-positive bacteria (including Lactobacillus) | Pro-inflammatory (e.g., TNF-α, IL-6 induction); can also have anti-inflammatory effects | Activation of Toll-like Receptor 2 (TLR2), leading to NF-κB and MAPK signaling pathway activation | Cytokine secretion (TNF-α, IL-6, IL-10)[6][7][8][9] |
| Short-Chain Fatty Acids (SCFAs) | Gut microbiota fermentation of dietary fiber | Predominantly anti-inflammatory | Inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), leading to suppressed NF-κB activation | Reduced pro-inflammatory cytokine production (TNF-α, IL-6) and increased anti-inflammatory cytokines (IL-10)[10][[“]][12][13][14] |
| Polyunsaturated Fatty Acids (PUFAs) | Dietary sources (e.g., fish oil, flaxseed) | Generally anti-inflammatory (n-3 PUFAs) | Alteration of cell membrane composition, production of anti-inflammatory lipid mediators, and modulation of T-cell signaling | Decreased production of pro-inflammatory eicosanoids and cytokines[15][16][17][18] |
Experimental Protocols for Validating Immunomodulatory Effects
The assessment of immunomodulatory activity relies on a suite of well-defined in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays cited in the validation of these compounds.
Cytokine Production Assay Using Peripheral Blood Mononuclear Cells (PBMCs)
This assay is fundamental for assessing the pro- or anti-inflammatory potential of a compound by measuring its effect on cytokine secretion from immune cells.
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[19][20][21][22]
-
Cell Culture and Stimulation: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640 with 10% fetal bovine serum).[21][23] To induce a pro-inflammatory response, cells are stimulated with an agent such as Lipopolysaccharide (LPS) or a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin.[19][20] The test compound is added concurrently or as a pre-treatment.
-
Cytokine Measurement: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay.[21][23]
NF-κB Activation Assay
This assay determines if a compound affects the NF-κB signaling pathway, a central regulator of inflammation.
-
Cell Line: A suitable cell line, such as the human monocytic cell line THP-1 or the human epithelial cell line HeLa, is used.[1][24]
-
Treatment: Cells are treated with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.
-
Measurement of NF-κB Translocation: The activation of NF-κB is typically assessed by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy.[24][25][26] Alternatively, cell fractionation followed by Western blotting for p65 in the nuclear and cytoplasmic fractions can be performed.[26] Reporter gene assays, where a reporter gene is placed under the control of an NF-κB response element, are also widely used.[27]
T-Cell Proliferation Assay
This assay evaluates the effect of a compound on the proliferation of T-lymphocytes, a key event in the adaptive immune response.
-
Cell Preparation: T-cells are isolated from PBMCs.
-
Labeling and Stimulation: The T-cells are labeled with a fluorescent dye that is diluted with each cell division, such as Carboxyfluorescein succinimidyl ester (CFSE).[27][28] The cells are then stimulated to proliferate using agents like anti-CD3 and anti-CD28 antibodies.
-
Analysis: After a period of culture (typically 3-5 days), the fluorescence intensity of the cells is analyzed by flow cytometry. The degree of dye dilution is proportional to the extent of cell proliferation.[28][29][30] Another method involves measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.[28]
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Workflow for assessing TNF-α inhibition by L. reuteri supernatants.
Caption: Simplified signaling pathway for LTA-induced inflammation via TLR2.
Caption: Mechanisms of anti-inflammatory action by Short-Chain Fatty Acids (SCFAs).
References
- 1. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipoteichoic Acids from Lactobacillus Strains Elicit Strong Tumor Necrosis Factor Alpha-Inducing Activities in Macrophages through Toll-Like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoteichoic acids from Lactobacillus strains elicit strong tumor necrosis factor alpha-inducing activities in macrophages through Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoteichoic acid is an important microbe-associated molecular pattern of Lactobacillus rhamnosus GG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Anti-Inflammation Potential of Lipoteichoic Acids Isolated from Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Short Chain Fatty Acids in Inflammation and Body Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Modulatory Effect of Dietary Polyunsaturated Fatty Acids on Immunity, Represented by Phagocytic Activity [frontiersin.org]
- 16. Immunomodulation by Polyunsaturated Fatty Acids: Mechanisms and Effects | Semantic Scholar [semanticscholar.org]
- 17. Polyunsaturated fatty acids, inflammation, and immunity | Semantic Scholar [semanticscholar.org]
- 18. Immunomodulation by polyunsaturated fatty acids: mechanisms and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 29. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
A Comparative Guide to Lactobacillic Acid Biosynthesis Regulation Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the regulation of lactobacillic acid biosynthesis, a critical process for the adaptation and survival of many bacteria, including the industrially and medically important Lactobacillus genus. Understanding the nuances of this pathway and its regulation across different species can inform strategies for enhancing bacterial stress tolerance in industrial fermentations and for developing novel antimicrobial agents.
Introduction to this compound
This compound is a cyclopropane (B1198618) fatty acid (CFA) commonly found in the cell membranes of various bacteria, particularly within the Lactobacillus genus. Its synthesis involves the addition of a methylene (B1212753) group across the double bond of an unsaturated fatty acid precursor, typically oleic or vaccenic acid. This modification, catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase, plays a crucial role in altering membrane fluidity and protecting bacterial cells from environmental stresses such as acidity, high osmolarity, and extreme temperatures.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a post-synthetic modification of existing unsaturated fatty acids within the bacterial cell membrane. The key enzyme in this process is cyclopropane fatty acid (CFA) synthase , encoded by the cfa gene.
The general reaction is as follows:
Unsaturated Fatty Acid (in phospholipid) + S-adenosyl-L-methionine (SAM) → Cyclopropane Fatty Acid (in phospholipid) + S-adenosyl-L-homocysteine (SAH)
Comparative Regulation of this compound Biosynthesis
The regulation of this compound biosynthesis is multifaceted, involving transcriptional control of the cfa gene in response to various environmental cues. While the presence of this compound is widespread among lactobacilli, the extent of its production and the specifics of its regulation can vary significantly between species.
Transcriptional Regulation of the cfa Gene
The expression of the cfa gene is a key control point in this compound synthesis. In many bacteria, cfa expression is induced as cultures enter the stationary phase of growth and in response to environmental stresses.
Table 1: Comparative Analysis of cfa Gene Expression Under Stress Conditions in Lactobacillus Species
| Species | Stress Condition | Fold Change in cfa Expression | Reference |
| Lactobacillus casei | Acid Stress (pH 4.5) | Increased | [1] |
| Lactobacillus plantarum | Acid Stress (pH 5.0) | Down-regulated | [2] |
| Lactobacillus plantarum | Olive Oil Challenge | Down-regulated | [3] |
| Lactobacillus reuteri | - | Constitutively expressed in some strains | [4][5] |
Note: Quantitative fold-change data is often study-specific and requires careful interpretation of the experimental context.
Key Observations:
-
Species-Specific Responses: The regulation of the cfa gene in response to the same stressor can differ between species. For instance, acid stress appears to induce cfa expression in L. casei, while it is downregulated in L. plantarum.[1][2] This suggests distinct adaptive strategies to acidic environments.
-
Growth Phase-Dependent Regulation: In many bacterial species, the synthesis of cyclopropane fatty acids is highest during the stationary phase of growth.[6] This is often linked to the need for enhanced cell membrane stability as nutrients become limited and waste products accumulate.
-
Promoter Elements: The promoter regions of Lactobacillus genes, including cfa, typically contain conserved hexamer regions (-35: TTgaca and -10: TAtAAT) that are recognized by the RNA polymerase.[7] Species-specific variations in these promoter sequences and the presence of upstream regulatory elements likely contribute to the observed differences in cfa gene expression.
Comparative Content of this compound
The proportion of this compound in the cell membrane can vary significantly among different Lactobacillus species and even between strains of the same species.
Table 2: this compound Content in Different Lactobacillus Species
| Species | This compound (% of total fatty acids) | Growth Phase | Reference |
| Lactobacillus spp. (8 of 9 strains tested) | > 15% | Stationary | [6] |
| Bifidobacterium spp. (9 strains tested) | < 5% | Stationary | [6] |
| Lactobacillus casei | Increased with acid adaptation | - | [1] |
| Lactobacillus reuteri (TNF inhibitory strains) | Present | - | [4] |
| Lactobacillus reuteri (TNF non-inhibitory strains) | Absent | - | [4] |
Key Observations:
-
Genus-Level Differences: Lactobacillus species generally have a significantly higher content of this compound compared to Bifidobacterium species.[6]
-
Strain-Level Variation: The ability to produce this compound can be strain-dependent. For example, within Lactobacillus reuteri, only strains with TNF-inhibitory properties were found to produce this compound.[4]
-
Environmental Influence: The relative amount of this compound can be modulated by environmental conditions. For instance, acid adaptation in L. casei leads to an increase in the proportion of cyclopropane fatty acids in the cell membrane.[1]
Experimental Protocols
Quantification of this compound by Gas Chromatography (GC)
This protocol outlines the general steps for the extraction, derivatization, and quantification of fatty acids, including this compound, from bacterial cultures.
Workflow:
Detailed Steps:
-
Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase (e.g., stationary phase). Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in a basic solution (e.g., NaOH in methanol (B129727)/water) and heat to hydrolyze the lipids and release the fatty acids.
-
Methylation: Acidify the sample and add methanol to convert the free fatty acids into fatty acid methyl esters (FAMEs). This derivatization step increases the volatility of the fatty acids for GC analysis.
-
Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The FAMEs are separated based on their boiling points and retention times.
-
Quantification: Identify and quantify the peak corresponding to this compound methyl ester by comparing its retention time and mass spectrum to a known standard.
Analysis of cfa Gene Expression by Northern Blot
Northern blotting is a classic technique to detect and quantify specific RNA molecules, such as the cfa mRNA, in a sample.
Workflow:
Detailed Steps:
-
RNA Extraction: Isolate total RNA from bacterial cultures grown under control and stress conditions.
-
Gel Electrophoresis: Separate the RNA molecules by size on a denaturing agarose gel containing formaldehyde.
-
Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: Incubate the membrane with a labeled DNA or RNA probe that is complementary to the cfa mRNA sequence.
-
Detection: Detect the signal from the hybridized probe using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
-
Analysis: Quantify the intensity of the band corresponding to the cfa mRNA to determine its relative abundance under different conditions.
Conclusion and Future Directions
The regulation of this compound biosynthesis is a complex and species-specific process that is crucial for the adaptation of Lactobacillus and other bacteria to diverse and often harsh environments. While the core biosynthetic pathway is conserved, the regulatory mechanisms governing the expression of the cfa gene exhibit significant variation. Further comparative transcriptomic and proteomic studies across a wider range of Lactobacillus species are needed to fully elucidate the regulatory networks involved. A deeper understanding of these mechanisms will not only provide insights into bacterial physiology but also open avenues for the rational design of more robust industrial strains and the development of novel therapeutic strategies targeting bacterial membrane integrity.
References
- 1. Physiological and Transcriptional Response of Lactobacillus casei ATCC 334 to Acid Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of transcriptional response of Lactobacillus plantarum under acidic conditions provides insight into bacterial adaptation in fermentative environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Reprogramming at Genome-Scale of Lactobacillus plantarum WCFS1 in Response to Olive Oil Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid composition of Bifidobacterium and Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of promoter sequences from Lactobacillus and Lactococcus and their activity in several Lactobacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lactobacillic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals are paramount to ensuring a safe and compliant working environment. Lactobacillic acid, a unique cyclopropane (B1198618) fatty acid found in various microorganisms, requires careful consideration for its disposal. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed as hazardous chemical waste, adhering to institutional and national regulations such as those set by the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. [1]
-
Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a designated, properly labeled hazardous waste container.
-
The container must be chemically compatible with the fatty acid and have a secure, leak-proof lid.[1]
-
It is crucial to segregate this compound waste from other incompatible chemical waste streams to prevent hazardous reactions.[1] For example, keep it separate from strong oxidizing agents.
2. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container.[2]
-
List all constituents of the waste mixture, including solvents and their approximate concentrations.
3. Neutralization of Acidic Waste (if applicable):
-
For acidic solutions of this compound, neutralization may be required before disposal, depending on institutional protocols. The product is an acid and may need to be neutralized before discharge into sewage plants.[3]
-
Slowly add a weak base (e.g., sodium bicarbonate solution) to the waste while stirring in a well-ventilated area, preferably within a fume hood.
-
Monitor the pH of the solution until it is within the neutral range (typically pH 6-8), as specified by your institution's Environmental Health and Safety (EHS) office.
4. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be in a well-ventilated area and have secondary containment to capture any potential leaks.[1]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (e.g., 55 gallons for non-acute hazardous waste).
5. Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the this compound waste.[4]
-
Follow all institutional procedures for scheduling a waste pickup.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[5]
2. Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification on local policies and regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
